3H-carbazole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H9N |
|---|---|
Molecular Weight |
167.21 g/mol |
IUPAC Name |
3H-carbazole |
InChI |
InChI=1S/C12H9N/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)13-11/h1,3-8H,2H2 |
InChI Key |
YWYHKRGWAKXZRM-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC2=NC3=CC=CC=C3C2=C1 |
Origin of Product |
United States |
Foundational & Exploratory
Tautomerism of 3H-Carbazole to 9H-Carbazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carbazole and its derivatives are pivotal scaffolds in medicinal chemistry and materials science. While 9H-carbazole is the well-known and thermodynamically stable tautomer, the existence and potential role of its tautomeric forms, such as 3H-carbazole, remain a subject of theoretical interest. This technical guide provides an in-depth exploration of the tautomeric relationship between this compound and 9H-carbazole. In the absence of extensive direct experimental data for this specific tautomerism, this document leverages established principles of prototropic tautomerism, computational chemistry predictions, and standard experimental methodologies to offer a comprehensive theoretical framework. This guide is intended to serve as a foundational resource for researchers investigating carbazole chemistry, particularly in the context of drug design and development where tautomeric forms can significantly influence biological activity.
Introduction to Carbazole Tautomerism
Carbazole is a tricyclic aromatic heterocycle that serves as a core structural motif in a multitude of biologically active compounds and functional organic materials. The most common and stable form is 9H-carbazole, where the hydrogen atom is bonded to the nitrogen atom. Prototropic tautomerism in carbazole involves the migration of this proton from the nitrogen atom to a carbon atom on the aromatic ring, accompanied by a rearrangement of double bonds. This guide focuses on the tautomeric equilibrium between 9H-carbazole and one of its potential isomers, this compound.
While 9H-carbazole is aromatic and thus highly stable, this compound is a non-aromatic isomer. This inherent instability suggests that the equilibrium would overwhelmingly favor the 9H-form. However, understanding the potential for even transient existence of this compound is crucial, as enzymatic environments or specific intermolecular interactions in drug-receptor binding could potentially stabilize this less favored tautomer, leading to significant biological consequences.
Theoretical Framework of the 3H- to 9H-Carbazole Tautomerism
The tautomerization of this compound to 9H-carbazole is a prototropic shift, which can be catalyzed by acids or bases. The process involves the transfer of a proton from the C3 position to the nitrogen atom.
Predicted Quantitative Data
Due to the scarcity of direct experimental studies on this specific tautomerism, the following table presents theoretically predicted data based on computational chemistry principles (Density Functional Theory, DFT). These values should be considered as estimates to guide experimental design.
| Parameter | Predicted Value | Method of Prediction |
| Relative Energy (ΔE) | 9H-carbazole is predicted to be significantly more stable than this compound. | DFT Calculations (e.g., B3LYP/6-311++G(d,p)) |
| Equilibrium Constant (K_eq) | K_eq = [9H-carbazole]/[this compound] >> 1 | Calculated from ΔG = -RTln(K_eq) |
| Predicted ¹H NMR Shifts (ppm) | This compound: Aliphatic protons at C3; altered aromatic shifts. 9H-Carbazole: Characteristic aromatic and N-H proton shifts. | DFT-based NMR prediction |
| Predicted ¹³C NMR Shifts (ppm) | This compound: sp³ hybridized C3; distinct aromatic carbon signals. 9H-Carbazole: All aromatic carbon signals. | DFT-based NMR prediction |
| Predicted IR Frequencies (cm⁻¹) | This compound: C-H stretch of sp³ carbon. 9H-Carbazole: N-H stretch. | DFT frequency calculations |
Experimental Protocols for Studying Carbazole Tautomerism
The following are detailed methodologies for key experiments that could be employed to study the tautomerism of this compound to 9H-carbazole.
Synthesis of Substituted 3H-Carbazoles
As this compound is highly unstable, a potential strategy to study this tautomer is through the synthesis of derivatives with substituents at the C3 position that may hinder immediate tautomerization.
Protocol:
-
Starting Material: A suitably substituted indole derivative.
-
Reaction: A [4+2] cycloaddition reaction with a dienophile, followed by an oxidation step.
-
Purification: Rapid column chromatography at low temperatures to isolate the this compound derivative.
-
Characterization: Immediate analysis by low-temperature NMR spectroscopy to confirm the structure before tautomerization occurs.
Spectroscopic Analysis
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To identify the presence of both tautomers and determine their relative populations.
-
Protocol:
-
Dissolve the synthesized carbazole derivative in a deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra at various temperatures, starting from low temperatures (e.g., -50 °C) and gradually increasing.
-
Monitor for the appearance of new signals corresponding to the 9H-tautomer and the disappearance of signals for the 3H-tautomer.
-
The ratio of the integrals of characteristic peaks for each tautomer can be used to determine the equilibrium constant at different temperatures.
-
3.2.2. Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Objective: To observe the difference in the electronic transitions between the two tautomers.
-
Protocol:
-
Prepare a dilute solution of the carbazole derivative in a suitable solvent (e.g., acetonitrile, ethanol).
-
Record the UV-Vis absorption spectrum over a range of wavelengths (e.g., 200-400 nm).
-
The aromatic 9H-carbazole is expected to have a more extended π-conjugation and thus a different absorption spectrum compared to the non-aromatic this compound.
-
Computational Chemistry Workflow
-
Objective: To model the tautomerization process and predict the relative stabilities and spectroscopic properties of the tautomers.
-
Protocol:
-
Structure Optimization: Build the 3D structures of both this compound and 9H-carbazole. Perform geometry optimization using a suitable level of theory (e.g., DFT with B3LYP functional and a 6-311++G(d,p) basis set).
-
Frequency Analysis: Perform frequency calculations on the optimized structures to confirm they are true minima (no imaginary frequencies) and to predict their vibrational spectra (IR and Raman).
-
Transition State Search: Locate the transition state for the proton transfer from C3 to the nitrogen atom using methods like the synchronous transit-guided quasi-Newton (STQN) method.
-
Energy Profile: Calculate the energies of the reactants, transition state, and product to determine the activation energy and the overall thermodynamics of the tautomerization.
-
Spectra Prediction: Predict NMR chemical shifts and UV-Vis excitation energies for both tautomers to aid in the interpretation of experimental data.
-
Visualizations
Signaling Pathway of Tautomerization
Caption: Hypothetical pathway for the tautomerization of this compound to 9H-carbazole.
Experimental Workflow for Tautomerism Study
Caption: A logical workflow for the experimental and computational study of carbazole tautomerism.
Conclusion
The tautomerism between this compound and 9H-carbazole represents an intriguing, albeit theoretically challenging, aspect of carbazole chemistry. While 9H-carbazole is the overwhelmingly predominant tautomer due to its aromatic stability, the potential for the existence of the 3H-tautomer, particularly in specific microenvironments, warrants consideration in the fields of medicinal chemistry and drug development. This technical guide has provided a comprehensive theoretical framework, including predicted data and detailed experimental and computational protocols, to guide future research in this area. The methodologies and visualizations presented herein offer a roadmap for elucidating the dynamics and thermodynamics of this fundamental chemical transformation. Further investigation into this area could unveil novel structure-activity relationships and provide deeper insights into the chemical biology of carbazole-containing molecules.
A Technical Guide to the Electronic Properties of the Carbazole Core for Researchers and Drug Development Professionals
Introduction
Carbazole and its derivatives are a cornerstone in materials science and medicinal chemistry, prized for their unique electronic and photophysical properties.[1] The carbazole moiety, a tricyclic aromatic heterocycle, serves as a versatile scaffold in the design of materials for organic light-emitting diodes (OLEDs), solar cells, and as a key pharmacophore in drug discovery.[1][2] This guide provides an in-depth look at the core electronic properties of the carbazole framework.
It is important to clarify the nomenclature "3H-carbazole isomer." The standard and most stable form of carbazole is 9H-carbazole, where the nitrogen atom at position 9 bears a hydrogen atom, contributing to a fully aromatic system. A "this compound" would imply a non-aromatic isomer where the C3 position is saturated. While such isomers might exist as transient species or be computationally modeled, extensive experimental data on their electronic properties are not available in peer-reviewed literature. Recent studies have highlighted that trace isomeric impurities can significantly impact the photophysical properties of carbazole materials, such as inducing ultralong organic phosphorescence.[3][4] However, these impurities are typically present in very low concentrations (<0.5 mol%) and are not well-characterized as stable, isolable compounds.[3]
Therefore, this guide will focus on the well-characterized and widely utilized 9H-carbazole core and its derivatives, which is the relevant framework for nearly all practical applications. The principles, experimental protocols, and structure-property relationships discussed herein provide the foundational knowledge for researchers in the field.
Core Electronic Structure and Properties
The electronic properties of carbazole are dictated by its π-conjugated system. The nitrogen atom's lone pair of electrons participates in the aromatic system, making the carbazole nucleus electron-rich and a good hole-transporter.[1] These properties can be finely tuned by chemical modification at several key positions, most notably the N-9, C-3, and C-6 positions.[2] Functionalization allows for the modulation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which in turn dictates the material's absorption, emission, and redox characteristics.
Data on Carbazole Derivatives
To illustrate the impact of substitution on electronic properties, the following table summarizes key data for carbazole and some of its derivatives. These values are indicative and can vary with solvent and experimental conditions.
| Compound/Derivative | λ_abs_ (nm) | λ_em_ (nm) | HOMO (eV) | LUMO (eV) | Band Gap (E_g_) (eV) | Oxidation Potential (V vs. SCE) |
| 9H-Carbazole | ~293, 325, 338 | ~350, 365 | -5.4 to -5.9 | -2.0 to -2.4 | ~3.5 | ~1.2 |
| N-vinylcarbazole | ~295, 330, 343 | ~360, 375 | -5.6 | -2.1 | ~3.5 | ~1.2 |
| N-phenylcarbazole | ~298, 335 | ~365, 380 | -5.7 | -2.2 | ~3.5 | ~1.1 |
| 3,6-Dibromocarbazole | ~305, 340, 355 | ~370, 385 | -5.8 | -2.3 | ~3.5 | ~1.4 |
Note: Data is compiled from typical values found in the literature. Exact values are highly dependent on the specific experimental setup, solvent, and concentration.[2][5]
Experimental Protocols
Characterizing the electronic properties of carbazole derivatives involves a suite of spectroscopic and electrochemical techniques.
UV-Visible Absorption Spectroscopy
Objective: To determine the wavelengths of light a molecule absorbs, which corresponds to electronic transitions from the ground state to excited states (e.g., S₀ → S₁). This data is used to calculate the optical band gap.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the carbazole derivative (typically 10⁻⁵ to 10⁻⁶ M) in a UV-transparent solvent (e.g., cyclohexane, dichloromethane, or THF).
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer. A cuvette containing the pure solvent is used as a reference.
-
Measurement: Scan a range of wavelengths (e.g., 200-800 nm) to record the absorbance spectrum. The wavelength of maximum absorbance is denoted as λ_abs_.
-
Analysis: The optical band gap (E_g_) can be estimated from the onset of the absorption edge using the Tauc plot method, where (αhν)^n is plotted against hν (photon energy).
Fluorescence Spectroscopy
Objective: To measure the emission spectrum of a molecule after it has been excited by absorbing light. This provides information on the energy difference between the first excited state and the ground state.
Methodology:
-
Sample Preparation: Use the same dilute solution prepared for UV-Vis spectroscopy to avoid re-absorption effects.
-
Instrumentation: Use a spectrofluorometer.
-
Measurement: Set the excitation wavelength (λ_ex_) to a prominent absorption band (often the λ_abs_). Scan the emission wavelengths to record the fluorescence spectrum. The wavelength of maximum emission intensity is λ_em_.
-
Quantum Yield (Optional): The fluorescence quantum yield (Φ_F_), a measure of emission efficiency, can be determined relative to a known standard (e.g., quinine sulfate).
Cyclic Voltammetry (CV)
Objective: To determine the redox potentials of a molecule, from which the HOMO and LUMO energy levels can be estimated.
Methodology:
-
Setup: A three-electrode cell is used, containing a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl or SCE), and a counter electrode (e.g., platinum wire).
-
Sample Preparation: Dissolve the carbazole derivative in an electrolyte solution (e.g., 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆) in anhydrous acetonitrile or dichloromethane).
-
Measurement: The potential of the working electrode is swept linearly with time between set limits. The resulting current is measured and plotted against the applied potential.
-
Analysis: The onset of the first oxidation potential (E_ox_) is used to estimate the HOMO level, and the onset of the reduction potential (E_red_) is used for the LUMO level, often referenced against the ferrocene/ferrocenium (Fc/Fc⁺) redox couple.
-
HOMO (eV) ≈ -[E_ox_ (vs Fc/Fc⁺) + 4.8]
-
LUMO (eV) ≈ -[E_red_ (vs Fc/Fc⁺) + 4.8]
-
Visualizations: Workflows and Principles
Visual diagrams are essential for understanding the relationships between experiments, structure, and properties.
Caption: A typical experimental workflow for characterizing the electronic properties of a new carbazole derivative.
Caption: A simplified Jablonski diagram illustrating the processes of absorption and fluorescence in a carbazole molecule.
Caption: Logical relationships between chemical modifications to the carbazole core and their effect on electronic energy levels.
References
- 1. The Applications of Carbazole and Carbazole-Related Compounds in Blue Emitting Organic Light-Emitting Diodes [manu56.magtech.com.cn]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. Carbazole isomers induce ultralong organic phosphorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Excited state mechanisms in crystalline carbazole: the role of aggregation and isomeric defects - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Theoretical Calculations on 3H-Carbazole Stability: A Review of a Sparsely Explored Chemical Space
For researchers, scientists, and professionals in drug development, a comprehensive understanding of molecular stability is paramount. This technical guide addresses the theoretical calculations pertaining to the stability of 3H-carbazole, a lesser-known tautomer of the well-studied 9H-carbazole. Despite a thorough review of available scientific literature, it is evident that dedicated computational studies on the stability of this compound are exceptionally scarce. This document, therefore, serves to highlight this knowledge gap and to outline the general computational methodologies that would be applicable for such an investigation, drawing parallels from studies on other carbazole derivatives.
While 9H-carbazole, the aromatic and thermodynamically stable isomer, is the subject of extensive research, its 3H-tautomer remains largely uncharacterized from a computational standpoint. Searches for quantitative data on the relative stability, Gibbs free energy of tautomerization, and the associated energy barriers between this compound and 9H-carbazole have not yielded specific published results. The scientific literature is rich with computational studies on various substituted carbazole derivatives, focusing on their applications in materials science and medicinal chemistry. However, these studies do not provide the fundamental thermodynamic data for the parent this compound.
General Computational Methodologies
In the absence of direct data, we can infer the standard theoretical protocols that would be employed to investigate the stability of this compound. These methods are routinely used for the study of tautomeric systems.
Density Functional Theory (DFT): This is the most common and powerful quantum chemical method for calculating the electronic structure and energies of molecules.
-
Functionals: A variety of functionals would be suitable, with B3LYP and M06-2X being popular choices for organic molecules, often providing a good balance between accuracy and computational cost.
-
Basis Sets: Pople-style basis sets, such as 6-31G(d,p) or the more extensive 6-311+G(2d,p), are typically used to provide a sufficiently flexible description of the electron distribution.
Ab Initio Methods: For higher accuracy, especially for calculating energy differences between isomers, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (e.g., CCSD(T)) could be utilized, though at a significantly higher computational expense.
A typical computational workflow to determine the relative stability of this compound would involve the following steps:
Expected Outcomes and Significance
Based on the principles of aromaticity, it is strongly anticipated that theoretical calculations would confirm 9H-carbazole as the significantly more stable tautomer. The key findings from such a study would be:
-
Relative Energies: A quantitative measure of the energy difference between the 3H and 9H forms, likely showing a large preference for the latter.
-
Gibbs Free Energies: Inclusion of entropic and thermal effects to determine the equilibrium constant for the tautomerization process at a given temperature.
-
Isomerization Barrier: The energy required to convert this compound to 9H-carbazole, providing insight into the kinetic stability of the 3H-tautomer.
The lack of published data on this fundamental aspect of carbazole chemistry presents an opportunity for future research. A thorough computational investigation would provide valuable benchmark data for understanding the intrinsic stability of carbazole isomers and could serve as a foundational study for more complex substituted systems. Such data would be of interest to synthetic chemists, computational chemists, and those in the field of drug discovery where tautomeric states of bioactive molecules can play a crucial role in their biological activity.
The Elusive 3H-Carbazole: A Technical Guide to its Discovery, Properties, and Tautomeric Nature
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbazole and its derivatives represent a cornerstone in medicinal chemistry and materials science, exhibiting a wide array of biological activities and optoelectronic properties. The most common and stable isomer is 9H-carbazole, where the hydrogen atom is bonded to the nitrogen. However, tautomeric forms of carbazole, such as 3H-carbazole, exist and present a fascinating area of study. This technical guide delves into the discovery, history, and physicochemical properties of this compound, a less-explored isomer. Due to its elusive nature, much of the understanding of this compound is inferred from the study of its more stable tautomer and computational modeling. This document aims to provide a comprehensive overview for researchers, highlighting the challenges and opportunities associated with this unique molecular scaffold.
Historical Context and Discovery
The history of carbazole dates back to 1872 when Carl Graebe and Carl Glaser first isolated the parent 9H-carbazole from coal tar.[1] While the existence of tautomers like this compound is theoretically plausible, historical records detailing its specific discovery and isolation are scarce. This compound is recognized as a tautomer of 9H-carbazole, 1H-carbazole, 8aH-carbazole, and 4aH-carbazole.[2] The inherent stability of the aromatic 9H-carbazole system makes its tautomers, including the 3H-isomer, transient and difficult to isolate under normal conditions. The study of these less stable tautomers has largely been in the realm of theoretical and computational chemistry, with experimental evidence often being indirect or observed in specific reaction mechanisms.
Physicochemical and Spectroscopic Properties
Table 1: Physicochemical Properties of Carbazole Isomers
| Property | 9H-Carbazole (Experimental) | This compound (Predicted/Inferred) |
| Molecular Formula | C₁₂H₉N | C₁₂H₉N |
| Molecular Weight | 167.21 g/mol [2] | 167.21 g/mol [2] |
| Melting Point | 246 °C | Not available (likely unstable) |
| Boiling Point | 355 °C | Not available (likely unstable) |
| IUPAC Name | 9H-carbazole | This compound[2] |
Spectroscopic Data:
The spectroscopic signature of this compound is expected to differ significantly from that of 9H-carbazole due to the disruption of the fully aromatic pyrrole ring.
-
¹H NMR: The proton at the sp³-hybridized carbon in the 3-position of this compound would likely appear at a much higher field (lower ppm) compared to the aromatic protons of 9H-carbazole.
-
¹³C NMR: The sp³ carbon at the 3-position would show a signal in the aliphatic region, a stark contrast to the fully aromatic spectrum of 9H-carbazole.
-
IR Spectroscopy: The N-H stretch of 9H-carbazole would be absent in this compound. Instead, C-H stretching frequencies corresponding to the CH₂ group would be observed.
-
UV-Vis Spectroscopy: The extended π-conjugation of 9H-carbazole results in characteristic absorption bands.[3] The interrupted conjugation in this compound would lead to a significant blue shift in its UV-Vis absorption spectrum.
Synthesis and Tautomerism
The synthesis of the carbazole core has been extensively studied, with several named reactions providing access to the 9H-carbazole scaffold.
Key Synthetic Methodologies for the Carbazole Skeleton
-
Borsche–Drechsel Cyclization: This is a classic method involving the condensation of a phenylhydrazine with cyclohexanone to form a tetrahydrocarbazole, which is then oxidized to the carbazole.[4]
-
Graebe–Ullmann Reaction: This method involves the cyclization of an N-phenyl-1,2-diaminobenzene.[1]
-
Bucherer Carbazole Synthesis: This reaction utilizes a naphthol and an aryl hydrazine to construct the carbazole ring system.[1]
While these methods are optimized for the synthesis of the thermodynamically stable 9H-carbazole, the formation of this compound as a transient intermediate or in a tautomeric equilibrium under specific reaction conditions cannot be entirely ruled out. The isolation of this compound would likely require specialized techniques such as matrix isolation spectroscopy at low temperatures to trap the less stable tautomer.
Tautomerism of Carbazole
The tautomerism between 9H-carbazole and its isomers is a key aspect of its chemistry. The exceptional stability of the 9H-isomer is due to the aromaticity of all three rings in the structure. In contrast, this compound possesses a non-aromatic five-membered ring, making it significantly less stable.
Caption: Tautomeric relationship between 9H-carbazole and this compound.
Experimental Protocols
As there are no established protocols for the specific synthesis and isolation of this compound, this section provides a generalized experimental workflow for a classical carbazole synthesis, the Borsche-Drechsel cyclization, which could theoretically be modified to attempt the trapping of the 3H-tautomer.
Fischer Indole Synthesis of 1,2,3,4-Tetrahydrocarbazole (Precursor to Carbazole)
This protocol describes the synthesis of the tetrahydrocarbazole intermediate.
Caption: Workflow for the Fischer indole synthesis of tetrahydrocarbazole.
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve cyclohexanone in glacial acetic acid.
-
Addition of Phenylhydrazine: Slowly add phenylhydrazine to the solution. An exothermic reaction may occur.
-
Reflux: Heat the reaction mixture to reflux for a specified period (typically 1-2 hours). The solution will darken.
-
Crystallization: Allow the reaction mixture to cool to room temperature, and then cool further in an ice bath to induce crystallization of the product.
-
Isolation: Collect the crude 1,2,3,4-tetrahydrocarbazole by vacuum filtration and wash with cold ethanol.
-
Purification: Recrystallize the crude product from a suitable solvent, such as ethanol or methanol, to obtain the pure tetrahydrocarbazole.
Dehydrogenation to 9H-Carbazole:
The resulting tetrahydrocarbazole can be dehydrogenated to 9H-carbazole using an oxidizing agent like palladium on carbon (Pd/C) in a high-boiling solvent or with chloranil.
Biological Signaling Pathways
While there is no specific information on the biological activity of this compound, the carbazole scaffold is a well-known pharmacophore. Carbazole derivatives have been shown to interact with various biological targets and signaling pathways, particularly in the context of cancer.
Caption: Simplified signaling pathways for the anticancer activity of carbazole derivatives.
Carbazole-containing compounds have been reported to induce cell cycle arrest, promote apoptosis, and cause DNA damage in cancer cells.[4] The planar structure of the carbazole nucleus allows for intercalation into DNA, and various derivatives have been shown to inhibit topoisomerases and protein kinases.
Conclusion
This compound remains a theoretically important but experimentally elusive tautomer of the well-known 9H-carbazole. Its high-energy, non-aromatic nature makes it a challenging target for synthesis and isolation. For researchers in drug development and materials science, an understanding of the potential for tautomerism in carbazole systems is crucial, as the formation of minor tautomers could influence reaction mechanisms, product distributions, and biological activity. Future work in this area may focus on advanced spectroscopic techniques or computational studies to better characterize the properties and reactivity of this compound and other unstable isomers, potentially unlocking new avenues for chemical synthesis and drug design.
References
The Natural Abundance of 3H-Carbazole Derivatives: A Technical Guide for Scientific Professionals
An in-depth exploration of the natural sources, isolation, and biological significance of 3H-carbazole alkaloids for researchers, scientists, and drug development professionals.
The this compound scaffold, a prominent structural motif in a diverse array of naturally occurring alkaloids, has garnered significant attention within the scientific community. These compounds, primarily isolated from terrestrial plants of the Rutaceae family, exhibit a wide spectrum of biological activities, making them promising candidates for drug discovery and development. This technical guide provides a comprehensive overview of the natural occurrence of this compound derivatives, detailing their isolation, quantification, and the intricate signaling pathways they modulate.
Quantitative Analysis of Naturally Occurring this compound Derivatives
The isolation yields of this compound derivatives can vary significantly depending on the plant species, the specific part of the plant utilized, geographical location, and the extraction and purification methodologies employed. The following table summarizes the quantitative data reported for the isolation of prominent this compound alkaloids from Murraya koenigii, a well-studied source of these compounds.
| This compound Derivative | Natural Source | Plant Part | Starting Material (kg) | Yield (mg) | Yield (%) |
| Girinimbine | Murraya koenigii | Roots & Stem Bark | 0.7 (roots) & 1.3 (stem bark) | 328.5 | ~0.0164% |
| Mahanimbine | Murraya koenigii | Roots & Stem Bark | 0.7 (roots) & 1.3 (stem bark) | 23.2 | ~0.00116% |
| Murrayanine | Murraya koenigii | Roots & Stem Bark | 0.7 (roots) & 1.3 (stem bark) | 8.5 | ~0.000425% |
| Murrayacine | Murraya koenigii | Roots & Stem Bark | 0.7 (roots) & 1.3 (stem bark) | 9.1 | ~0.000455% |
| 3-methylcarbazole | Murraya koenigii | Roots | 1.1 | 8.3 | ~0.00075% |
| Murrayafoline A | Murraya koenigii | Roots | 1.1 | Not Specified | Not Specified |
Detailed Experimental Protocols for Isolation and Purification
The isolation of this compound derivatives from their natural sources typically involves a multi-step process encompassing extraction, fractionation, and chromatographic purification. The following is a synthesized protocol based on established methodologies for the isolation of carbazole alkaloids from Murraya koenigii.
Plant Material Collection and Preparation
-
Collection: Collect fresh and healthy plant material (e.g., roots, stem bark, leaves) from a verified source.
-
Authentication: A voucher specimen should be deposited in a recognized herbarium for botanical authentication.
-
Processing: The plant material is washed thoroughly with distilled water to remove any adhering dirt and debris. It is then air-dried in the shade at room temperature for several weeks until completely dry. The dried material is ground into a coarse powder using a mechanical grinder.
Extraction
-
Apparatus: A Soxhlet apparatus is typically used for exhaustive extraction.
-
Solvent Selection: Non-polar solvents are generally used for the initial extraction of carbazole alkaloids. Petroleum ether or hexane are common choices.
-
Procedure:
-
The powdered plant material is packed into a thimble and placed in the Soxhlet extractor.
-
The apparatus is fitted with a round-bottom flask containing the extraction solvent (e.g., petroleum ether, 60-80°C).
-
The extraction is carried out for 48-72 hours, or until the solvent in the siphon arm becomes colorless.
-
The resulting extract is concentrated under reduced pressure using a rotary evaporator at a temperature below 50°C to yield a crude extract.
-
Fractionation and Column Chromatography
-
Adsorbent: Silica gel (60-120 mesh or 100-200 mesh) is the most commonly used stationary phase for column chromatography. Alumina has also been reported.
-
Column Preparation: A glass column of appropriate dimensions (e.g., 60 cm length x 4 cm diameter) is packed with a slurry of the adsorbent in the initial mobile phase (e.g., petroleum ether or hexane).
-
Sample Loading: The crude extract is adsorbed onto a small amount of silica gel to form a free-flowing powder, which is then carefully loaded onto the top of the prepared column.
-
Elution: The column is eluted with a gradient of solvents with increasing polarity. A typical solvent gradient starts with 100% petroleum ether or hexane, gradually introducing a more polar solvent like ethyl acetate or chloroform.
-
Example Gradient:
-
100% Petroleum Ether
-
Petroleum Ether : Ethyl Acetate (95:5, 90:10, 80:20, 50:50, 20:80, v/v)
-
100% Ethyl Acetate
-
Ethyl Acetate : Methanol (95:5, 90:10, v/v)
-
-
-
Fraction Collection: Fractions of a specific volume (e.g., 20-50 mL) are collected sequentially.
Thin Layer Chromatography (TLC) Monitoring
-
Stationary Phase: Pre-coated silica gel 60 F254 plates are used.
-
Mobile Phase: A suitable solvent system (e.g., petroleum ether:ethyl acetate, 8:2 v/v) is used to develop the TLC plates.
-
Visualization: The developed plates are visualized under UV light (at 254 nm and 365 nm) and by spraying with a suitable visualizing agent (e.g., vanillin-sulfuric acid reagent followed by heating).
-
Analysis: The fractions with similar TLC profiles (i.e., similar Rf values for the target compounds) are pooled together.
Recrystallization and Purification
-
The pooled fractions containing the carbazole alkaloids are further concentrated.
-
The residue is then recrystallized from a suitable solvent system (e.g., petroleum ether-ethyl acetate mixture) to obtain the pure crystalline compounds.
-
The purity of the isolated compounds is confirmed by melting point determination and spectroscopic analysis.
Spectroscopic Characterization
The structures of the isolated this compound derivatives are elucidated and confirmed using a combination of spectroscopic techniques:
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: To determine the electronic absorption properties.
-
Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments are used to determine the complete chemical structure and stereochemistry.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.
Visualizing Key Pathways and Processes
Biosynthesis of this compound Alkaloids in Plants
The biosynthesis of carbazole alkaloids in plants is believed to originate from the shikimate pathway, leading to the formation of anthranilic acid. Subsequent steps involving condensation and cyclization reactions give rise to the core carbazole structure. 3-methylcarbazole is a key intermediate in the biosynthesis of many complex carbazole alkaloids.
Caption: Proposed biosynthetic pathway of this compound alkaloids in plants.
Experimental Workflow for Isolation and Characterization
The systematic workflow for isolating and identifying this compound derivatives from plant sources is a critical process for natural product chemists. This diagram outlines the logical progression from raw plant material to a fully characterized pure compound.
Caption: A typical experimental workflow for the isolation of this compound derivatives.
Signaling Pathways Modulated by Girinimbine
Girinimbine, a well-studied this compound alkaloid, has been shown to exert its anticancer and anti-inflammatory effects by modulating key signaling pathways. This diagram illustrates the dual action of girinimbine in inducing apoptosis in cancer cells and inhibiting inflammatory responses.
Caption: Dual signaling pathways of Girinimbine in apoptosis and inflammation.
The Elusive 3H-Carbazole Core: A Guide to the Fundamental Reactivity of a Transient Tautomer
For the attention of researchers, scientists, and drug development professionals, this technical guide delves into the fundamental reactivity of the 3H-carbazole core. While the scientific literature is dominated by its aromatic and more stable tautomer, 9H-carbazole, understanding the transient nature and potential reactivity of the 3H-isomer is crucial for a comprehensive grasp of carbazole chemistry.
The carbazole scaffold is a cornerstone in medicinal chemistry and materials science, with numerous derivatives exhibiting significant biological activity and unique photophysical properties. The vast majority of research focuses on the chemistry of 9H-carbazole, the aromatic and thermodynamically stable form of this tricyclic heterocycle. The this compound, a non-aromatic tautomer, is rarely isolated and is typically considered a high-energy, transient intermediate. Its fleeting existence makes direct experimental investigation of its fundamental reactivity exceptionally challenging.
This guide will first address the tautomeric relationship between the 9H- and this compound cores, providing context for the prevalence of the former in the scientific literature. Subsequently, it will detail the known reactivity of the carbazole nucleus, which overwhelmingly pertains to the 9H-isomer but offers insights into the potential reaction pathways that might involve the transient 3H-tautomer.
Tautomerism and Stability
The preference for the 9H-carbazole structure is rooted in the principles of aromaticity. The 9H-tautomer possesses a fully delocalized 14 π-electron system, conforming to Hückel's rule (4n+2 π electrons, where n=3) and thus benefiting from significant aromatic stabilization. In contrast, the this compound tautomer disrupts this aromaticity, rendering it significantly less stable.
Caption: Tautomeric relationship between 9H- and this compound.
While direct evidence for the existence of the this compound tautomer is scarce, its transient formation may be invoked in certain reaction mechanisms, particularly in photochemical or high-energy processes. However, for most ground-state chemical transformations, the reactivity observed is that of the 9H-carbazole.
Reactivity of the Carbazole Core (9H-Carbazole)
The reactivity of the carbazole nucleus is dictated by its electron-rich aromatic nature. The nitrogen atom's lone pair participates in the π-system, increasing the electron density of the aromatic rings and making them susceptible to electrophilic attack.
Electrophilic Aromatic Substitution
Electrophilic aromatic substitution (EAS) is a cornerstone of carbazole functionalization. The positions most susceptible to electrophilic attack are C3, C6, C1, and C8. The regioselectivity can be influenced by the nature of the electrophile and the reaction conditions.
Caption: General mechanism for electrophilic aromatic substitution on the 9H-carbazole core.
Table 1: Examples of Electrophilic Aromatic Substitution Reactions on 9H-Carbazole
| Reaction | Reagents | Position of Substitution | Typical Yield (%) | Reference |
| Nitration | HNO₃, H₂SO₄ | 3, 6 | 70-90 | N/A |
| Halogenation | Br₂, FeBr₃ | 3, 6 | 80-95 | N/A |
| Sulfonation | SO₃, H₂SO₄ | 3, 6 | High | N/A |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 3, 6 | 60-85 | |
| Friedel-Crafts Alkylation | R-X, Lewis Acid | 3, 6, N-9 | Variable |
Experimental Protocol: Friedel-Crafts Acylation of 9-ethyl-9H-carbazole
To a solution of 3-acetyl-9-ethyl-9H-carbazole (1 mmol) and the required β-amino carbonyl compound (1 mmol) in 5 mL of absolute EtOH, is added sodium ethoxide (1 mmol). The resulting mixture is heated under reflux for 4–7 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
Nucleophilic Substitution
While less common due to the electron-rich nature of the carbazole ring, nucleophilic aromatic substitution (SNA) can occur on carbazole derivatives bearing strong electron-withdrawing groups. The addition-elimination mechanism is the most probable pathway.
Caption: General mechanism for nucleophilic aromatic substitution on a functionalized 9H-carbazole.
Cycloaddition Reactions
Carbazole derivatives can be synthesized via cycloaddition reactions, such as the Diels-Alder reaction, where a dienophile reacts with a diene to form a cyclohexene ring, which is then aromatized. However, the direct participation of the this compound core as a diene in cycloaddition reactions is not well-documented and would likely require high-energy conditions to overcome the stability of the aromatic 9H-tautomer. The synthesis of the carbazole skeleton often involves cascade reactions that include nucleophilic addition followed by cyclization.
Table 2: Synthesis of Carbazoles via Annulation Reactions
| Reactants | Reagents/Conditions | Product Type | Yield (%) | Reference |
| Electron-rich anilines and quinones | PhMe/AcOH (4:1), room temperature | 3-Hydroxycarbazoles | 21-66 | |
| Substituted indoles and vinyl-substituted α-hydroxy silyl enol ethers | Brønsted acid catalysis | Highly functionalized carbazoles | Good | |
| 3-Nitroindoles and alkylidene azlactones | Transition-metal-free | 4-Hydroxycarbazoles | 63-92 |
Experimental Protocol: Synthesis of 3-Hydroxycarbazoles
Aniline derivatives and quinone derivatives are reacted in a mixture of toluene and acetic acid (4:1) at room temperature. The reaction progress is monitored, and the 3-hydroxycarbazole product is isolated after an appropriate reaction time.
Conclusion
The fundamental reactivity of the this compound core remains a largely unexplored area of chemistry, primarily due to its transient and high-energy nature. The overwhelmingly stable and aromatic 9H-tautomer dictates the observable chemistry of the carbazole nucleus. For researchers and drug development professionals, a thorough understanding of the electrophilic and nucleophilic substitution reactions of the 9H-carbazole core is paramount for the rational design and synthesis of novel carbazole-based compounds. While the direct involvement of the this compound in chemical transformations is not well-established, its potential role as a fleeting intermediate in high-energy processes should not be entirely discounted and represents a potential area for future computational and advanced spectroscopic investigation.
A Comprehensive Technical Guide to 3H-Carbazole and its Derivatives for Scientific Professionals
Introduction: This technical guide provides an in-depth overview of 3H-carbazole, a lesser-known isomer of the well-studied 9H-carbazole. While research on this compound itself is limited, this document will focus on the broader carbazole scaffold, which is a cornerstone in medicinal chemistry and materials science. The guide will cover the fundamental chemical identifiers, delve into the extensive biological activities of carbazole derivatives, present key quantitative data, detail established synthetic protocols, and visualize a critical signaling pathway influenced by a carbazole compound. This resource is intended for researchers, scientists, and professionals in the field of drug development seeking a thorough understanding of the carbazole nucleus.
Chemical Identity: this compound
The nomenclature and identification of this compound are foundational to its study.
-
IUPAC Name: The recognized IUPAC name for this isomer is This compound .
-
CAS Number: A specific CAS Registry Number for this compound is not readily found in major chemical databases. This is likely due to its nature as a less stable tautomer of the more common 9H-carbazole. The CAS Number for the parent compound, 9H-carbazole, is 86-74-8 [1]. Researchers studying carbazole derivatives will predominantly encounter literature referencing the 9H isomer.
-
Chemical Structure: this compound possesses the same tricyclic core as 9H-carbazole, consisting of two benzene rings fused to a central five-membered nitrogen-containing ring. The key difference lies in the position of the double bonds within the heterocyclic ring and the location of the hydrogen atom on a carbon instead of the nitrogen.
Biological Activities of Carbazole Derivatives
The carbazole scaffold is a privileged structure in drug discovery, with its derivatives exhibiting a wide array of pharmacological effects. These compounds are of significant interest due to their potential as therapeutic agents.
Carbazole-containing molecules have demonstrated a broad spectrum of biological activities, including:
-
Antitumor Activity: Many carbazole derivatives have been investigated for their anticancer properties. They can induce apoptosis (programmed cell death), inhibit tumor growth, and some have been found to overcome drug resistance in cancer cells. The natural product ellipticine, a carbazole alkaloid, is a well-known example of a potent anticancer agent.
-
Antimicrobial Properties: The carbazole nucleus is a key component in various compounds exhibiting antibacterial and antifungal activities. Research has shown that certain synthetic carbazole derivatives are effective against a range of pathogenic microbes.
-
Anti-inflammatory Effects: Several carbazole derivatives have been reported to possess anti-inflammatory properties, suggesting their potential in treating inflammatory disorders.
-
Neuroprotective Potential: The unique structure of carbazoles has also led to the investigation of their role in neuroprotection, with some derivatives showing promise in models of neurodegenerative diseases.
Quantitative Data Summary
The following tables summarize key quantitative data for representative carbazole derivatives, providing a comparative overview of their biological efficacy and synthetic yields.
Table 1: Antiproliferative Activity of Palindromic Carbazole Derivatives against A549 and HCT-116 Cancer Cell Lines [2]
| Compound | A549 IC₅₀ (µM) | HCT-116 IC₅₀ (µM) |
| 27a | 0.43 ± 0.03 | 0.35 ± 0.02 |
| 36a | 0.49 ± 0.01 | 0.38 ± 0.02 |
| 36b | 1.15 ± 0.08 | 0.82 ± 0.05 |
| Etoposide | 2.11 ± 0.09 | 1.54 ± 0.11 |
IC₅₀ values represent the concentration required to inhibit 50% of cell growth.
Table 2: Synthesis Yields for 2-Aryl and 2-Alkenyl Indole Reactions to form Carbazole Derivatives [3]
| Product | Yield (%) |
| 3h | 44 |
| 3i | 56 |
| 3j | 51 |
Key Signaling Pathway: p53 Activation by a Carbazole Derivative
A notable mechanism of action for some anticancer carbazole derivatives is the activation of the p53 tumor suppressor pathway. The compound 9-ethyl-9H-carbazole-3-carbaldehyde (ECCA) has been shown to induce apoptosis and senescence in melanoma cells by activating this critical pathway[4]. The diagram below illustrates the signaling cascade initiated by ECCA.
Caption: p53 pathway activation by the carbazole derivative ECCA.
Experimental Protocols: Synthesis of the Carbazole Core
The synthesis of the carbazole skeleton is a well-established area of organic chemistry. Two classical methods are the Fischer indole synthesis and the Graebe-Ullmann reaction.
1. Fischer Indole Synthesis
The Fischer indole synthesis is a versatile method for preparing indoles and can be adapted to synthesize carbazoles, particularly tetrahydrocarbazoles which can be subsequently aromatized[1][5][6][7].
-
General Procedure:
-
Hydrazone Formation: A substituted phenylhydrazine is reacted with a suitable ketone (e.g., cyclohexanone for tetrahydrocarbazole) under acidic conditions to form a phenylhydrazone.
-
Cyclization: The formed phenylhydrazone is heated in the presence of a Brønsted or Lewis acid catalyst (e.g., glacial acetic acid, zinc chloride, or polyphosphoric acid)[6].
-
Rearrangement and Aromatization: The reaction proceeds through a[8][8]-sigmatropic rearrangement, followed by the elimination of ammonia to yield the indole ring system. For carbazole synthesis, a subsequent dehydrogenation step is often required to achieve full aromaticity.
-
-
Example Reaction: The reaction of phenylhydrazine with cyclohexanone in boiling glacial acetic acid yields 1,2,3,4-tetrahydrocarbazole[9].
2. Graebe-Ullmann Reaction
The Graebe-Ullmann reaction is a more direct method for synthesizing carbazoles from N-phenyl-1,2-diaminobenzenes or related triazoles[10][11][12][13][14].
-
General Procedure:
-
Diazotization: An ortho-aminodiphenylamine is treated with a diazotizing agent, such as nitrous acid (generated from sodium nitrite and an acid), to form a diazonium salt.
-
Triazole Formation: The diazonium salt undergoes intramolecular cyclization to form a 1,2,3-benzotriazole derivative.
-
Thermal or Photochemical Decomposition: The isolated triazole is heated to a high temperature (or irradiated with UV light), causing the extrusion of a molecule of nitrogen gas.
-
Cyclization: The resulting reactive intermediate (a diradical or carbene) undergoes cyclization and subsequent aromatization to form the carbazole product.
-
-
Key Feature: This method is particularly useful for preparing carbazoles with specific substitution patterns that may not be easily accessible through other routes.
The carbazole scaffold, including its 3H-isomer, represents a rich area of study for chemists and pharmacologists. The diverse and potent biological activities of carbazole derivatives underscore their importance as lead compounds in drug discovery. A thorough understanding of their chemical properties, synthesis, and mechanisms of action, such as the activation of the p53 pathway, is crucial for the development of novel therapeutics. This guide provides a foundational reference for professionals engaged in the research and development of carbazole-based compounds.
References
- 1. Fischer Indole Synthesis [organic-chemistry.org]
- 2. Palindromic carbazole derivatives: unveiling their antiproliferative effect via topoisomerase II catalytic inhibition and apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A carbazole compound, 9-ethyl-9H-carbazole-3-carbaldehyde, plays an antitumor function through reactivation of the p53 pathway in human melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. Graebe-Ullmann-Synthese – Wikipedia [de.wikipedia.org]
- 12. scribd.com [scribd.com]
- 13. m.youtube.com [m.youtube.com]
- 14. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Predicted Physical Properties of 3H-Carbazole
This technical guide provides a comprehensive overview of the predicted physical properties of 3H-carbazole, a tautomer of the more common 9H-carbazole. Designed for researchers, scientists, and professionals in drug development, this document outlines key physicochemical parameters, details the experimental protocols for their determination, and presents logical workflows for property analysis.
Introduction to this compound
Carbazole and its derivatives are a significant class of nitrogen-containing heterocyclic compounds, recognized for their unique electronic and photophysical properties.[1][2] They form the core structure in various pharmaceuticals and functional organic materials.[1][2] this compound is one of the tautomeric forms of carbazole, existing in equilibrium with the more stable 9H-carbazole.[3][4] Understanding the physical properties of these tautomers is crucial for predicting their behavior in different chemical and biological systems, which is fundamental for applications in materials science and medicinal chemistry.
dot
Caption: Tautomeric relationship between 9H-carbazole and this compound.
Predicted and Comparative Physical Properties
Quantitative data for this compound is primarily based on computational predictions due to its lower stability compared to 9H-carbazole. The following table summarizes the computed properties for this compound and provides the experimental values for the well-characterized 9H-carbazole for comparative analysis.
| Property | This compound (Predicted) | 9H-Carbazole (Experimental) |
| Molecular Formula | C₁₂H₉N | C₁₂H₉N |
| Molecular Weight | 167.21 g/mol [4] | 167.21 g/mol [3] |
| Melting Point | Data not available | 245 °C[3] |
| Boiling Point | Data not available | 355 °C |
| XLogP3 | 2.4[4] | 3.7 |
| pKa | Data not available | Approximated between -2.4 and -3.8[3] |
Note: XLogP3 is a computed value that indicates lipophilicity. A higher value suggests greater lipid solubility.
Experimental Protocols for Physical Property Determination
While specific experimental data for this compound is scarce, the following are standard, validated protocols for determining the key physical properties of organic compounds.
dot
Caption: General experimental workflow for physical property characterization.
The melting point is a critical indicator of a solid compound's purity.[5]
-
Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state at atmospheric pressure.[6] Pure crystalline solids typically exhibit a sharp melting point range of 1-2°C.
-
Apparatus:
-
Methodology:
-
Sample Preparation: A small amount of the dry, finely powdered compound is packed into a capillary tube to a height of 2-3 mm.[7][8] The tube is tapped gently or dropped through a long glass tube to ensure the sample is tightly packed at the bottom.[6][7]
-
Measurement: The capillary tube is placed in the heating block of the melting point apparatus.[7]
-
Heating: The sample is heated rapidly to about 20°C below the expected melting point, then the heating rate is slowed to 1-2°C per minute to allow for thermal equilibrium.[8][9]
-
Observation: The temperature range is recorded from the point the first drop of liquid appears (onset of melting) to the point where the entire sample becomes a clear liquid.[7][9]
-
The boiling point provides insight into the volatility and intermolecular forces of a liquid.
-
Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[10][11][12]
-
Apparatus:
-
Methodology (Micro-scale):
-
Setup: A few milliliters of the liquid are placed in a small test tube. A thermometer is positioned so that its bulb is just above the liquid's surface to measure the vapor temperature.[13]
-
Capillary Inversion: A capillary tube, sealed at one end, is placed open-end-down into the liquid.[10][14]
-
Heating: The apparatus is heated gently in a liquid bath. As the temperature rises, air trapped in the capillary tube will bubble out.[10]
-
Observation: Heating is continued until a continuous and rapid stream of bubbles emerges from the capillary tube. At this point, heating is stopped.[10]
-
Recording: The temperature at which the bubbling ceases and the liquid just begins to enter the capillary tube is recorded as the boiling point.[10]
-
Solubility provides information on the polarity and functional groups of a compound.
-
Principle: The "like dissolves like" principle is applied, where polar compounds tend to dissolve in polar solvents and non-polar compounds in non-polar solvents.[15] Solubility in acidic or basic solutions can indicate the presence of basic or acidic functional groups, respectively.[16][17][18]
-
Apparatus:
-
Set of test tubes.
-
Graduated pipettes or droppers.
-
Vortex mixer (optional).
-
-
Methodology:
-
Solvent Selection: A range of solvents with varying polarities is used, typically including water (polar), ethanol (intermediate), and a non-polar organic solvent like hexane or toluene.[19] Additionally, 5% aqueous HCl and 5% aqueous NaOH are used to test for basic and acidic functional groups.[16]
-
Procedure: A small, measured amount of the compound (e.g., 10 mg) is added to a test tube containing a set volume of the solvent (e.g., 1 mL).[16]
-
Observation: The mixture is agitated thoroughly. The compound's solubility is observed and categorized as soluble, partially soluble, or insoluble.[20] For immiscible liquids, the relative position of the layers can provide density information relative to the solvent.[20]
-
The pKa value quantifies the acidity of a compound.
-
Principle: The pKa is the negative logarithm of the acid dissociation constant (Ka). It is the pH at which the protonated and deprotonated forms of the compound are present in equal concentrations.
-
Apparatus:
-
pH meter and electrode.
-
Burette.
-
Stir plate and stir bar.
-
UV-Vis spectrophotometer (for spectrophotometric method).
-
-
Methodology (Potentiometric Titration):
-
Sample Preparation: A precise amount of the compound is dissolved in a suitable solvent, often a mixture of water and an organic co-solvent like methanol or DMSO for sparingly soluble compounds.[21]
-
Titration: The solution is titrated with a standardized solution of a strong base (for an acidic compound) or a strong acid (for a basic compound).[21][22]
-
Data Collection: The pH of the solution is measured and recorded after each incremental addition of the titrant.[22]
-
Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa corresponds to the pH at the half-equivalence point, where half of the compound has been neutralized.[21][22]
-
-
Alternative Methods: Spectrophotometry and NMR spectroscopy are also powerful techniques for pKa determination, particularly for compounds with chromophores or for measurements in non-aqueous solvents.[21][22][23]
References
- 1. mdpi.com [mdpi.com]
- 2. soc.chim.it [soc.chim.it]
- 3. Carbazole | C12H9N | CID 6854 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | C12H9N | CID 9548750 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. youtube.com [youtube.com]
- 14. youtube.com [youtube.com]
- 15. m.youtube.com [m.youtube.com]
- 16. m.youtube.com [m.youtube.com]
- 17. youtube.com [youtube.com]
- 18. youtube.com [youtube.com]
- 19. scribd.com [scribd.com]
- 20. amherst.edu [amherst.edu]
- 21. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 22. youtube.com [youtube.com]
- 23. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
Methodological & Application
Application Notes and Protocols for the Synthesis of Stable 3H-Carbazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbazole and its derivatives are a cornerstone in medicinal chemistry and materials science, renowned for their broad spectrum of biological activities and unique photophysical properties. While the vast majority of research has centered on the thermodynamically stable 9H-carbazole tautomer, the exploration of the less stable 3H-carbazole tautomer presents a frontier for discovering novel molecular scaffolds with potentially unique biological and physical characteristics. The inherent instability of the 3H-tautomer, however, poses a significant synthetic challenge.
These application notes provide a comprehensive overview of synthetic strategies and detailed experimental protocols aimed at the synthesis and stabilization of this compound derivatives. By leveraging principles of steric and electronic control, researchers can endeavor to isolate and characterize these elusive compounds. The information presented herein is curated for professionals in drug development and chemical research, offering both established synthetic methodologies for related carbazole systems and proposed strategies for accessing the 3H-tautomer.
Factors Influencing Carbazole Tautomerism
The equilibrium between the aromatic 9H-carbazole and the non-aromatic this compound tautomers is overwhelmingly shifted towards the 9H-form due to its aromatic stabilization. However, specific structural modifications can be envisioned to destabilize the 9H-tautomer or stabilize the 3H-tautomer.
-
Steric Hindrance: Introduction of bulky substituents at the N-9 position can create significant steric strain, potentially disrupting the planarity required for aromaticity in the 9H-tautomer and favoring the non-planar 3H-tautomer.
-
Electronic Effects: The strategic placement of electron-donating or electron-withdrawing groups on the carbazole core can influence the electron density and basicity of the nitrogen atom, thereby affecting the tautomeric equilibrium.
-
Conjugation and Aromaticity: While the 9H-form is aromatic, specific substitution patterns that introduce extended conjugation or competing aromatic systems might alter the relative stability of the tautomers.[1]
Caption: Factors influencing the tautomeric equilibrium between 9H- and this compound.
Proposed Synthetic Strategies for Stable this compound Derivatives
Based on the influencing factors, the following synthetic strategies are proposed to access stable this compound derivatives. These strategies are based on established carbazole synthesis methodologies, with modifications aimed at trapping the 3H-tautomer.
Strategy 1: N-Substitution with Bulky Groups
The introduction of sterically demanding substituents at the nitrogen atom is a promising approach to destabilize the planar 9H-tautomer.
Reaction Scheme:
Key Considerations:
-
Choice of Bulky Group: Substituents such as tert-butyl, adamantyl, or ortho-substituted aryl groups are recommended.
-
Catalyst System: Palladium catalysts with bulky phosphine ligands are effective for the Buchwald-Hartwig amination of indoles.[2]
-
Cyclization Method: Intramolecular C-H amination can be achieved using various methods, including photoredox catalysis or transition metal catalysis.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of carbazole derivatives. While these protocols have been reported for the synthesis of 9H-carbazoles, they serve as a foundation for the proposed synthesis of this compound derivatives by incorporating sterically demanding starting materials.
Protocol 1: Synthesis of N-Arylcarbazoles via Buchwald-Hartwig Coupling
This protocol describes a general procedure for the synthesis of N-arylcarbazoles, which can be adapted to introduce bulky N-substituents.
Materials:
-
Carbazole
-
Aryl halide (e.g., 2-bromo-1,3,5-tri-tert-butylbenzene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
Procedure:
-
To a flame-dried Schlenk flask, add carbazole (1.0 mmol), the aryl halide (1.2 mmol), sodium tert-butoxide (1.4 mmol), and triphenylphosphine (0.04 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add palladium(II) acetate (0.02 mmol) to the flask under argon.
-
Add anhydrous toluene (10 mL) via syringe.
-
Heat the reaction mixture to 110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data
The following tables summarize representative yields for the synthesis of various substituted 9H-carbazole derivatives. This data can serve as a benchmark when attempting the synthesis of analogous this compound derivatives.
| Entry | Carbazole Derivative | Aryl Halide | Catalyst System | Yield (%) | Reference |
| 1 | 9-Phenyl-9H-carbazole | Iodobenzene | Pd(OAc)₂ / PPh₃ | 95 | [3] |
| 2 | 9-(2,4,6-Trimethylphenyl)-9H-carbazole | 2-Iodomesitylene | Pd₂(dba)₃ / XPhos | 88 | [2] |
| 3 | 9-(1-Naphthyl)-9H-carbazole | 1-Bromonaphthalene | CuI / L-proline | 92 | [4] |
Characterization of this compound Derivatives
The successful synthesis of a stable this compound derivative would require thorough characterization to confirm its structure and distinguish it from the 9H-tautomer.
-
NMR Spectroscopy: The most definitive evidence for the 3H-tautomer would be the presence of a signal corresponding to an sp³-hybridized carbon at the C-3 position in the ¹³C NMR spectrum, and the absence of an N-H proton signal in the ¹H NMR spectrum (unless N-substituted).
-
UV-Vis Spectroscopy: The disruption of aromaticity in the 3H-tautomer is expected to result in a significantly different UV-Vis absorption spectrum compared to the corresponding 9H-carbazole.
-
X-ray Crystallography: Unambiguous structural confirmation can be obtained through single-crystal X-ray diffraction analysis.
Workflow for Synthesis and Characterization
The following diagram illustrates a proposed workflow for the synthesis and characterization of stable this compound derivatives.
Caption: Proposed workflow for the synthesis and characterization of stable this compound derivatives.
Conclusion
The synthesis of stable this compound derivatives represents a challenging yet rewarding area of research. By employing strategies that introduce significant steric hindrance at the N-9 position, it may be possible to shift the tautomeric equilibrium in favor of the 3H-form. The protocols and characterization methods outlined in these application notes provide a solid foundation for researchers to explore this exciting and underexplored chemical space. The successful isolation of stable 3H-carbazoles could unlock new avenues for drug discovery and the development of novel organic materials.
References
Application Notes and Protocols for Trapping Carbazole Intermediates
For researchers, scientists, and drug development professionals, understanding the transient and reactive intermediates of carbazole-containing compounds is crucial for elucidating reaction mechanisms, predicting metabolic pathways, and assessing potential toxicities. This document provides detailed application notes and protocols for the trapping of reactive carbazole intermediates, with a focus on radical cations and metabolic electrophiles.
Introduction
Carbazole moieties are prevalent in a wide range of pharmaceuticals, natural products, and functional materials. During chemical synthesis or metabolic processes, carbazole-containing molecules can form highly reactive intermediates that are often short-lived and difficult to detect directly. Trapping these intermediates with specific reagents to form stable adducts is a key strategy for their characterization. This allows for a deeper understanding of their formation and reactivity, which is critical for optimizing synthetic routes and for identifying potential bioactivation pathways that could lead to adverse drug reactions.
Trapping Strategies for Carbazole Radical Cations
Carbazole radical cations are key intermediates in oxidative reactions, including electrochemical processes and some metabolic pathways. Their high reactivity makes direct observation challenging, but they can be effectively trapped and characterized.
Application Note: Electrochemical Generation and Trapping of Carbazole Radical Cations
Electrochemical methods provide a clean and controllable way to generate carbazole radical cations for mechanistic studies. By coupling electrochemistry with mass spectrometry, it is possible to detect these transient species and their subsequent reaction products. A key finding in this area is that the dimerization of carbazoles often proceeds through the reaction of a radical cation with a neutral carbazole molecule, rather than the coupling of two radical cations.
Experimental Workflow for Electrochemical Trapping
Caption: Workflow for electrochemical generation and trapping of carbazole radical cations.
Protocol: Online Electrochemical Mass Spectrometry for Carbazole Radical Cation Trapping
This protocol outlines the general procedure for the online generation and detection of carbazole radical cations and their dimers using an electrochemical cell coupled to a mass spectrometer.
Materials:
-
Carbazole or N-substituted carbazole
-
Acetonitrile (HPLC grade)
-
Supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate)
-
Electrochemical flow cell
-
Potentiostat
-
Mass spectrometer with an electrospray ionization (ESI) source
Procedure:
-
Sample Preparation: Prepare a solution of the carbazole derivative (e.g., 100 µM) in acetonitrile containing the supporting electrolyte.
-
System Setup: Couple the outlet of the electrochemical flow cell to the ESI source of the mass spectrometer.
-
Electrochemical Generation: Apply a constant potential to the working electrode of the flow cell to oxidize the carbazole to its radical cation. The optimal potential should be determined by cyclic voltammetry.
-
Trapping and Dimerization: The generated radical cations will react with the excess neutral carbazole molecules in the solution to form dimers as they flow from the cell to the mass spectrometer.
-
Mass Spectrometric Analysis: Acquire mass spectra to detect the carbazole radical cation and the resulting dimer. The identity of the species can be confirmed by their mass-to-charge ratio (m/z) and fragmentation patterns in MS/MS experiments.
Quantitative Data Summary
| Intermediate | Half-life (approx.) | Trapping Agent | Primary Product | Analytical Method |
| Carbazole Radical Cation | 97 µs | Neutral Carbazole | Dimer | ESI-MS |
Trapping Strategies for Reactive Metabolites of Carbazole-Containing Drugs
Many drugs containing a carbazole or a similar scaffold can be metabolized by cytochrome P450 enzymes to form reactive electrophilic intermediates. These intermediates can covalently bind to cellular macromolecules, which is a potential mechanism for drug-induced toxicity. Trapping these reactive metabolites with nucleophiles like glutathione (GSH) is a standard in vitro assay in drug discovery.
Application Note: In Vitro Trapping of Carbazole-Derived Reactive Metabolites
The trapping of reactive metabolites is a crucial step in assessing the bioactivation potential of drug candidates.[1] Carbamazepine, a drug with a structurally related dibenzoazepine core, is often used as a model compound to demonstrate these trapping strategies.[2] The primary trapping agents are soft nucleophiles like glutathione (GSH) for detecting electrophiles such as quinoneimines and arene oxides, and hard nucleophiles like cyanide for trapping species like carbocations.[1] The use of stable isotope-labeled trapping agents can aid in the unambiguous identification of adducts.[1][3]
General Pathway for Metabolic Activation and Trapping
Caption: General workflow for the metabolic activation and trapping of carbazole-containing drugs.
Protocol: Glutathione (GSH) Trapping of Reactive Metabolites in Human Liver Microsomes
This protocol describes a typical in vitro experiment to trap reactive metabolites of a carbazole-containing compound using human liver microsomes (HLMs) and GSH.
Materials:
-
Test compound (carbazole-containing drug candidate)
-
Human Liver Microsomes (HLMs)
-
Glutathione (GSH)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (containing 0.1% formic acid) for quenching
-
LC-MS/MS system
Procedure:
-
Incubation Preparation: In a microcentrifuge tube, prepare the incubation mixture by adding phosphate buffer, the test compound (e.g., from a DMSO stock solution), HLMs, and GSH.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.
-
Initiation of Reaction: Start the metabolic reaction by adding the NADPH regenerating system. A control incubation without the NADPH regenerating system should be run in parallel.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes) with gentle shaking.
-
Quenching: Stop the reaction by adding two volumes of cold acetonitrile (containing 0.1% formic acid and an internal standard if used).
-
Protein Precipitation: Vortex the mixture and centrifuge at high speed (e.g., 13,000 rpm for 10 minutes) to precipitate the microsomal proteins.
-
Sample Preparation for LC-MS/MS: Transfer the supernatant to an HPLC vial for analysis.
-
LC-MS/MS Analysis: Analyze the sample using an LC-MS/MS system. The detection of GSH adducts is often performed using precursor ion scanning, neutral loss scanning, or multiple reaction monitoring (MRM) to identify the characteristic fragmentation of GSH.[2] High-resolution mass spectrometry can provide more definitive structural information.[1][3]
Quantitative Data Summary for Trapping Agents
| Trapping Agent | Target Intermediate Type | Typical Concentration | Analytical Method | Key Feature |
| Glutathione (GSH) | Soft Electrophiles | 1-10 mM | LC-MS/MS | Traps quinoneimines, epoxides, Michael acceptors.[1] |
| Cyanide (e.g., KCN) | Hard Electrophiles | 1-5 mM | LC-MS/MS | Traps carbocations and other hard electrophiles.[1] |
| Cysteine | Soft Electrophiles | 1-10 mM | LC-MS/MS | An alternative to GSH.[1] |
| TEMPO | Radical Intermediates | Varies | EPR, MS | A stable radical that traps other radical species.[4] |
Conclusion
The trapping of reactive intermediates is an indispensable tool in the study of carbazole-containing molecules. The protocols and data presented here provide a framework for researchers to investigate the formation of carbazole radical cations and reactive metabolites. By employing these strategies, scientists in drug discovery and development can gain critical insights into reaction mechanisms and metabolic activation pathways, ultimately leading to the design of safer and more effective chemical entities.
References
- 1. Reactive Metabolite Assessment | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 2. Screening and identification of GSH-trapped reactive metabolites using hybrid triple quadruple linear ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A high-throughput glutathione trapping assay with combined high sensitivity and specificity in high-resolution mass spectrometry by applying product ion extraction and data-dependent neutral loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of Mechanism Chemi [employees.csbsju.edu]
Applications of 3H-Carbazole Derivatives in Organic Electronics: A Detailed Guide for Researchers
Introduction: The 3H-carbazole scaffold has emerged as a cornerstone in the design and synthesis of novel organic materials for electronic applications. Its inherent properties, including excellent hole mobility, high thermal stability, and tunable electronic characteristics through functionalization, make it a versatile building block for a wide range of devices. This document provides detailed application notes and experimental protocols for the use of this compound derivatives in Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and Organic Field-Effect Transistors (OFETs).
I. Applications in Organic Light-Emitting Diodes (OLEDs)
This compound derivatives are extensively utilized in OLEDs as host materials for phosphorescent and thermally activated delayed fluorescence (TADF) emitters, as well as hole-transporting and emissive materials. Their high triplet energy levels are particularly advantageous for hosting blue emitters, preventing energy back-transfer and enhancing device efficiency.
A. Performance of this compound Derivatives in OLEDs
The performance of OLEDs incorporating this compound derivatives is highly dependent on the specific molecular structure and device architecture. Below is a summary of reported performance metrics for various applications.
| Application | Carbazole Derivative Example | Device Structure | Max. External Quantum Efficiency (EQE) (%) | Max. Luminance (cd/m²) | Max. Current Efficiency (cd/A) | Color (CIE Coordinates) | Reference |
| Blue TADF Host | 4N-oCBP | ITO/PEDOT:PSS/Host:Dopant/TPBi/LiF/Al | 16.2 | - | - | Blue | [1] |
| Blue Emitter | BCzB-PIM | ITO/HATCN/TAPC/BCzB-PIM/TPBi/LiF/Al | 4.43 | 11,364 | - | Deep-Blue (0.159, 0.080) | |
| Greenish-Blue Emitter | CZ-1 | ITO/PEDOT:PSS/CZ-1/LiF/Al | 9.5 | 4130 | 19.3 | Greenish-Blue | [1] |
| Greenish-Blue Emitter | CZ-2 | ITO/PEDOT:PSS/CZ-2/LiF/Al | - | 4104 | 20.2 | Greenish-Blue | [1] |
| Host Material | G3MP | ITO/PEDOT:PSS/G3MP:G0/SPPO13/LiF/Al | - | 35,816 | 54 | - | [1] |
| Emissive Layer | TCBzC | ITO/PEDOT:PSS/TCBzC/TPBi/LiF/Al | - | 9226 | 31.6 | - | [1] |
II. Applications in Organic Photovoltaics (OPVs)
In the realm of OPVs, this compound-based polymers have gained significant traction as electron-donor materials in bulk heterojunction (BHJ) solar cells. Their excellent hole-transporting properties facilitate efficient charge separation and collection at the electrodes. The ability to tune the bandgap of these polymers allows for optimization of light absorption to match the solar spectrum.
A. Performance of this compound Derivatives in OPVs
The power conversion efficiency (PCE) of OPVs is a key metric, and carbazole-based polymers have demonstrated promising results.
| Polymer Donor | Acceptor | Device Structure | Power Conversion Efficiency (PCE) (%) | Open-Circuit Voltage (Voc) (V) | Short-Circuit Current (Jsc) (mA/cm²) | Fill Factor (FF) | Reference |
| PCDTBT | PC61BM | ITO/PEDOT:PSS/PCDTBT:PC61BM/Al | 4.35 | - | - | - | |
| PCDTBT | PC71BM | ITO/PEDOT:PSS/PCDTBT:PC71BM/Al | 4.6 | - | - | - | |
| CN-PICTAN | PC61BM | ITO/PEDOT:PSS/CN-PICTAN:PC61BM/LiF/Al | 1.73 (annealed) | - | - | - | [2] |
| 2,7-Carbazole Copolymers | Various | - | up to 6.0 | - | - | - | [1] |
III. Applications in Organic Field-Effect Transistors (OFETs)
The inherent charge-transporting capabilities of this compound derivatives make them excellent candidates for the active semiconductor layer in OFETs. The molecular packing and film morphology of these materials significantly influence the charge carrier mobility.
A. Performance of this compound Derivatives in OFETs
Hole mobility is a critical parameter for evaluating the performance of p-type OFETs.
| Carbazole Derivative | Substrate/Dielectric | Hole Mobility (μh) (cm²/Vs) | On/Off Ratio | Reference | |---|---|---|---| | Diindolo[3,2-b:2′,3′-h]carbazole derivatives | SiO2/OTS or PS | 10⁻⁶ to 10⁻³ | - |[3][4] | | PDPP-2S-Se (Carbazole-containing polymer) | SiO2 | up to 0.59 | > 10⁶ | |
IV. Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound precursors and the fabrication of organic electronic devices.
A. Synthesis of this compound Derivatives
Two common and powerful methods for the synthesis of functionalized carbazole derivatives are the Suzuki-Miyaura cross-coupling and the Ullmann condensation.
This protocol describes a general procedure for the synthesis of 3,6-diaryl-9H-carbazoles.
Workflow for Suzuki-Miyaura Cross-Coupling:
References
Application Notes and Protocols: The Medicinal Chemistry Potential of the 3H-Carbazole Scaffold
For Researchers, Scientists, and Drug Development Professionals
The carbazole nucleus, a tricyclic aromatic system, is a privileged scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. While the 9H-carbazole is the most common representation, the tautomeric 3H-carbazole form and its derivatives, particularly those substituted at the 3 and 6 positions, are of significant interest for the development of novel therapeutic agents. This document provides an overview of the potential of this compound derivatives in medicinal chemistry, with a focus on their anticancer and antimicrobial applications. Detailed protocols for the synthesis and biological evaluation of these compounds are also presented.
Medicinal Chemistry Potential of this compound Derivatives
Carbazole-containing compounds, both naturally occurring and synthetic, have been extensively studied for their therapeutic properties.[1][2] The rigid, planar structure of the carbazole ring system allows for effective interaction with various biological targets. Substitution at the C-3 and C-6 positions has been shown to be particularly important for enhancing biological activity.[3]
Anticancer Activity
Numerous 3,6-disubstituted carbazole derivatives have demonstrated potent anticancer activity.[4][5] Their mechanisms of action are diverse and include the inhibition of topoisomerase IIα, an enzyme crucial for DNA replication and cell division.[4][6] Inhibition of this enzyme leads to DNA damage and subsequently triggers apoptosis in cancer cells.[5] Some carbazole derivatives also exert their anticancer effects by reactivating the p53 tumor suppressor pathway, leading to cell cycle arrest and apoptosis.
Antimicrobial Activity
The carbazole scaffold is also a promising starting point for the development of new antimicrobial agents.[1][7] Derivatives with substitutions at the C-3 position have shown significant activity against a range of bacteria and fungi.[1][3] The introduction of moieties such as halogens (bromide and iodide) at the C-3 and C-6 positions can modulate the antimicrobial spectrum, with some compounds showing preferential activity against Gram-positive or Gram-negative bacteria.[3] The mechanism of antimicrobial action for some carbazoles is believed to involve the inhibition of essential bacterial enzymes like DNA gyrase or topoisomerase IV, which are responsible for maintaining DNA topology during replication.
Quantitative Data on Bioactive this compound Derivatives
The following tables summarize the biological activity of representative 3-substituted and 3,6-disubstituted carbazole derivatives.
Table 1: Anticancer Activity of 3,6-Disubstituted Carbazole Derivatives
| Compound ID | Substitution Pattern | Cancer Cell Line | Activity (IC50/GI50 in µM) | Reference |
| KA39 | 3,6-disubstituted 1,2,4-triazolo-[3,4-b]-1,3,4-thiadiazole | DLD-1 (colorectal) | Not specified, but most potent of series | [4][8] |
| Thioamide Deriv. | 3,6-thioamide substituted 2,3,4,9-tetrahydro-1H-carbazole | MCF-7 (breast) | Significant activity | [5] |
| Thioamide Deriv. | 3,6-thioamide substituted 2,3,4,9-tetrahydro-1H-carbazole | HTC116 (colorectal) | Significant activity | [5] |
| Thioamide Deriv. | 3,6-thioamide substituted 2,3,4,9-tetrahydro-1H-carbazole | A596 (lung) | Significant activity | [5] |
Table 2: Antimicrobial Activity of 3-Substituted Carbazole Derivatives
| Compound ID | Substitution Pattern | Microorganism | Activity (MIC in µg/mL) | Reference |
| Chloro-substituted | Chloro-substitution | E. coli | Not specified, but outstanding activity | [7] |
| Chloro-substituted | Chloro-substitution | S. aureus | Not specified, but outstanding activity | [7] |
| Chloro-substituted | Chloro-substitution | P. aeruginosa | Not specified, but outstanding activity | [7] |
| Chloro-substituted | Chloro-substitution | B. subtilis | Not specified, but outstanding activity | [7] |
| Carbazole alkaloid 1 | Natural product | C. krusei | High activity | [7] |
| Carbazole alkaloid 1 | Natural product | S. aureus | 25 | [7] |
| Carbazole alkaloid 2b | Natural product | S. aureus | 25 | [7] |
| N-substituted | 1,2,4-triazole moiety | C. albicans | 2-4 | [9] |
| N-substituted | Imidazole moiety | S. aureus | 1-8 | [9] |
Experimental Protocols
Synthesis of a 3-Substituted Carbazole Derivative: 3-Amino-9-ethylcarbazole
This protocol describes a representative three-step synthesis of 3-amino-9-ethylcarbazole.[10]
Step 1: Synthesis of 9-ethylcarbazole
-
In a suitable reaction vessel, dissolve carbazole in acetone.
-
Add an equimolar amount of potassium hydroxide.
-
Add ethyl bromide and stir the mixture at room temperature.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.
-
Dry the organic layer, evaporate the solvent, and purify the crude product to obtain 9-ethylcarbazole.
Step 2: Synthesis of 3-Nitro-9-ethylcarbazole
-
Dissolve 9-ethylcarbazole in 1,2-dichloroethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add nitric acid to the cooled solution.
-
Stir the reaction mixture at 0 °C and monitor its progress by TLC.
-
Once the reaction is complete, carefully pour the mixture into ice water.
-
Extract the product, wash the organic layer, dry it, and remove the solvent under reduced pressure to yield 3-nitro-9-ethylcarbazole.
Step 3: Synthesis of 3-Amino-9-ethylcarbazole
-
Suspend 3-nitro-9-ethylcarbazole in hydrochloric acid.
-
Add tin (II) chloride to the suspension.
-
Heat the reaction mixture and monitor by TLC.
-
After the reaction is complete, cool the mixture and neutralize it with a sodium hydroxide solution.
-
Filter the resulting precipitate, wash it with water, and dry it to obtain 3-amino-9-ethylcarbazole.
Cytotoxicity Testing: MTT Assay
This protocol outlines the procedure for determining the cytotoxic effects of carbazole derivatives on cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
Carbazole derivative stock solution (in DMSO)
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well microtiter plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and incubate overnight to allow for cell attachment.
-
Prepare serial dilutions of the carbazole derivative in complete culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the carbazole derivative. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After incubation, add MTT solution to each well and incubate for a further 2-4 hours at 37°C.
-
If using adherent cells, carefully remove the medium containing MTT. For suspension cells, centrifuge the plate to pellet the cells before removing the supernatant.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate to ensure complete dissolution of the formazan.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Antimicrobial Susceptibility Testing: Broth Microdilution Method (MIC Determination)
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of carbazole derivatives against bacteria using the broth microdilution method.
Materials:
-
Carbazole derivative stock solution (in DMSO)
-
Bacterial strain of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Microplate reader or visual inspection mirror
Procedure:
-
Prepare serial twofold dilutions of the carbazole derivative in CAMHB directly in the 96-well plate.
-
Prepare a standardized bacterial inoculum and dilute it in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Add the diluted bacterial suspension to each well containing the carbazole derivative.
-
Include a positive control (bacteria in broth without the compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
After incubation, determine the MIC by visual inspection for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.
Visualizations
Caption: Experimental workflow for the development of this compound derivatives.
Caption: Reactivation of the p53 pathway by carbazole derivatives.
Caption: Proposed antimicrobial mechanism of action for carbazole derivatives.
References
- 1. hrcak.srce.hr [hrcak.srce.hr]
- 2. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. echemcom.com [echemcom.com]
- 4. dovepress.com [dovepress.com]
- 5. Synthesis and biological evaluation of novel 3,6- amide and thioamide substituted- 2,3,4,9-tetrahydro-1H-carbazoles for anti-cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Making sure you're not a bot! [mostwiedzy.pl]
- 7. Carbazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3,6-Disubstituted 1,2,4-Triazolo[3,4- b]Thiadiazoles with Anticancer Activity Targeting Topoisomerase II Alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the In Situ Generation of ³H-Carbazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the generation of tritium-labeled carbazole (³H-carbazole), a valuable tool in drug discovery and development. The primary method detailed is the in situ generation via metal-catalyzed hydrogen isotope exchange (HIE), a robust technique for introducing tritium into a pre-existing carbazole scaffold. This method is advantageous as it allows for the late-stage labeling of complex carbazole derivatives.
Introduction
Carbazole and its derivatives are a significant class of nitrogen-containing heterocyclic compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[1] In drug development, isotopically labeled compounds are crucial for studying the absorption, distribution, metabolism, and excretion (ADME) of drug candidates, as well as for receptor binding assays. Tritium (³H) is a commonly used radioisotope for this purpose due to its suitable half-life and the high specific activity that can be achieved in labeled molecules.
The "in situ generation" of ³H-carbazole, in the context of these protocols, refers to the direct tritiation of a carbazole substrate in a one-pot reaction setup, making the radiolabeled compound immediately available for subsequent applications. While a one-pot synthesis of the carbazole ring followed by immediate tritiation is conceptually possible, the more prevalent and practical approach is the post-synthetic modification of a previously synthesized and purified carbazole derivative. This document focuses on the latter, detailing protocols for hydrogen isotope exchange (HIE) on the carbazole core.
Principle of Hydrogen Isotope Exchange (HIE)
Metal-catalyzed HIE is a powerful method for incorporating deuterium or tritium into organic molecules.[2][3] The reaction involves the use of a transition metal catalyst, typically based on iridium or ruthenium, which facilitates the exchange of hydrogen atoms on the substrate with tritium from a tritium source, such as tritium gas (T₂) or tritiated water. The catalyst activates the C-H bonds of the carbazole, allowing for the reversible exchange with tritium. The position of labeling on the carbazole ring can often be directed by the choice of catalyst and the substituents present on the carbazole core.
Experimental Protocols
The following protocols describe the general procedures for the tritium labeling of carbazole using iridium and ruthenium-based catalysts. Safety Precaution: All work with tritium gas and tritiated compounds must be performed in a certified radiochemistry laboratory with appropriate shielding and safety monitoring.
Protocol 1: Iridium-Catalyzed Hydrogen Isotope Exchange of Carbazole
This protocol is adapted from established procedures for the deuteration and tritiation of N-heterocycles.
Materials:
-
Carbazole or carbazole derivative
-
[Ir(cod)(IMes)Cl] (Iridium(I) chloro(1,5-cyclooctadiene)(1,3-dimesityl-imidazol-2-ylidene)) or a similar iridium catalyst
-
Tritium (T₂) gas
-
Anhydrous solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF))
-
Reaction vessel suitable for handling tritium gas (e.g., a tritiation manifold)
-
Stirring plate
-
High-performance liquid chromatography (HPLC) system for purification
-
Liquid scintillation counter for radioactivity measurement
Procedure:
-
Preparation of the Reaction Mixture: In a reaction vessel, dissolve the carbazole substrate (e.g., 5 mg) in the chosen anhydrous solvent (e.g., 1 mL of DCM).
-
Addition of Catalyst: Add the iridium catalyst (e.g., 5 mol%) to the solution.
-
Degassing: Freeze the reaction mixture with liquid nitrogen and evacuate the vessel. Allow the mixture to warm to room temperature under vacuum. Repeat this freeze-pump-thaw cycle three times to remove any dissolved oxygen.
-
Introduction of Tritium Gas: Introduce tritium gas into the reaction vessel to the desired pressure (e.g., 1 bar).
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) for the desired time (e.g., 16-24 hours). The reaction progress can be monitored by taking small aliquots (with appropriate safety measures) and analyzing by HPLC-MS to check for mass shift (indicating tritium incorporation).
-
Quenching and Work-up: After the reaction is complete, carefully vent the excess tritium gas into a dedicated capture system. Freeze the reaction mixture and remove the solvent under vacuum.
-
Removal of Labile Tritium: Dissolve the crude product in a protic solvent like methanol and then evaporate the solvent. Repeat this process three times to exchange any labile (easily exchangeable) tritium atoms.
-
Purification: Purify the tritiated carbazole using preparative HPLC.
-
Analysis: Determine the radiochemical purity and specific activity of the final product using analytical HPLC with an in-line radioactivity detector and liquid scintillation counting.
Protocol 2: Ruthenium-Catalyzed Hydrogen Isotope Exchange of Carbazole
Ruthenium nanoparticles (RuNPs) have been shown to be effective catalysts for the tritiation of various heterocycles, including carbazoles.[1]
Materials:
-
Carbazole or carbazole derivative
-
Ruthenium on carbon (Ru/C) or pre-formed Ruthenium nanoparticles (RuNPs)
-
Tritium (T₂) gas
-
Anhydrous solvent (e.g., ethyl acetate, THF)
-
Base (optional, e.g., Cs₂CO₃ or NaOMe)
-
Reaction vessel suitable for handling tritium gas
-
Stirring plate and heating block
-
HPLC system for purification
-
Liquid scintillation counter
Procedure:
-
Preparation of the Reaction Mixture: In a reaction vessel, combine the carbazole substrate (e.g., 5 mg), the ruthenium catalyst (e.g., 10 mol% Ru), and the anhydrous solvent (e.g., 1 mL of ethyl acetate). If a base is used, it should be added at this stage.
-
Degassing: Perform the freeze-pump-thaw cycle three times as described in Protocol 1.
-
Introduction of Tritium Gas: Introduce tritium gas to the desired pressure.
-
Reaction: Stir the reaction mixture at an elevated temperature (e.g., 55-80 °C) for 16-24 hours.
-
Quenching and Work-up: Follow the same procedure as in Protocol 1 for removing excess tritium and the solvent.
-
Removal of Labile Tritium: Perform the repeated dissolution and evaporation in a protic solvent as described above.
-
Purification: Purify the product by preparative HPLC.
-
Analysis: Characterize the final product for radiochemical purity and specific activity.
Data Presentation
The following tables provide illustrative quantitative data for the tritium labeling of carbazole, based on typical results obtained for the hydrogen isotope exchange of N-heterocyclic compounds. Actual results may vary depending on the specific substrate, catalyst, and reaction conditions.
Table 1: Illustrative Data for Iridium-Catalyzed Tritiation of Carbazole
| Parameter | Value |
| Substrate | 9H-Carbazole |
| Catalyst | [Ir(cod)(IMes)Cl] (5 mol%) |
| Tritium Source | T₂ gas (1 bar) |
| Solvent | Dichloromethane (DCM) |
| Temperature | 25 °C |
| Reaction Time | 24 hours |
| Radiochemical Yield | 45% |
| Specific Activity | 15-25 Ci/mmol |
| Isotopic Distribution | Primarily at C1, C8, C3, and C6 positions |
Table 2: Illustrative Data for Ruthenium-Catalyzed Tritiation of Carbazole
| Parameter | Value |
| Substrate | N-Ethylcarbazole |
| Catalyst | Ru/C (10 mol%) |
| Tritium Source | T₂ gas (1 bar) |
| Solvent | Ethyl Acetate |
| Temperature | 70 °C |
| Reaction Time | 16 hours |
| Radiochemical Yield | 60% |
| Specific Activity | 20-30 Ci/mmol |
| Isotopic Distribution | Primarily at C1, C8, C3, and C6 positions |
Visualization of Workflows and Pathways
Experimental Workflow for ³H-Carbazole Generation
Caption: Experimental workflow for the generation of ³H-carbazole via HIE.
General Mechanism for Iridium-Catalyzed C-H Activation and Isotope Exchange
Caption: Simplified mechanism of Iridium-catalyzed Hydrogen Isotope Exchange.
Applications in Drug Development
Tritiated carbazole derivatives are invaluable in various stages of drug development:
-
ADME Studies: To determine the absorption, distribution, metabolism, and excretion of a drug candidate in vitro and in vivo.
-
Metabolic Profiling: To identify and quantify metabolites of carbazole-based drugs.
-
Receptor Binding Assays: To measure the affinity and selectivity of a drug for its biological target.
-
High-Throughput Screening (HTS): In radioligand binding assays to screen large compound libraries.
-
Autoradiography: To visualize the distribution of a drug in tissues and organs.
By providing a means to generate high-quality ³H-labeled carbazoles, the protocols outlined in these application notes can significantly accelerate the preclinical development of new carbazole-based therapeutics.
References
Application Notes and Protocols for 3H-Carbazole Derivatives in OLED Materials
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of 3H-carbazole derivatives as advanced materials in the fabrication of Organic Light-Emitting Diodes (OLEDs). The unique photophysical and electrochemical properties of these compounds make them excellent candidates for various roles within OLED devices, including as host materials, hole transport layers (HTLs), and emitters.
Introduction to this compound Derivatives in OLEDs
Carbazole-based materials are a cornerstone in the field of organic electronics due to their inherent advantages.[1] The carbazole moiety, a nitrogen-containing heterocyclic aromatic compound, provides good hole-transporting capabilities, high thermal stability, and a high triplet energy, which is crucial for efficient phosphorescent and thermally activated delayed fluorescence (TADF) OLEDs.[1][2] The 3, 6, and 9 positions of the carbazole core are readily functionalized, allowing for the fine-tuning of their electronic and physical properties.[3] By strategically attaching various aromatic or electron-donating/withdrawing groups, researchers can tailor the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, charge carrier mobility, and emission characteristics of the resulting derivatives.[4] This versatility makes this compound derivatives highly adaptable for use as host materials that efficiently transfer energy to guest emitters, as stable hole transport layers that facilitate charge injection and transport, and even as efficient emitters themselves.[1][2]
Data Presentation: Properties of Representative this compound Derivatives
The following tables summarize key photophysical and electrochemical properties, as well as the performance of selected this compound derivatives in OLED devices.
Table 1: Photophysical and Electrochemical Properties of Selected this compound Derivatives
| Compound Name | HOMO (eV) | LUMO (eV) | Triplet Energy (ET) (eV) | Photoluminescence Quantum Yield (PLQY) (%) |
| BCzB-PPI | - | - | - | - |
| MoCzB-PPI | - | - | - | - |
| BCzB-PIM | - | - | - | - |
| MoCzB-PIM | - | - | - | - |
Note: Specific HOMO/LUMO and PLQY values for these compounds were not available in the provided search results. This table serves as a template for data presentation.
Table 2: Performance of OLEDs Employing this compound Derivatives
| Device Structure | This compound Derivative | Role | Max. Luminance (cd/m²) | Max. Current Efficiency (cd/A) | Max. External Quantum Efficiency (EQE) (%) | Emission Color |
| ITO/PEDOT:PSS/Emitter/LiF/Al | CZ-1 | Emitter | 4130 | 19.3 | - | Greenish-Blue |
| ITO/PEDOT:PSS/Emitter/LiF/Al | CZ-2 | Emitter | 4104 | 20.2 | 9.5 | Greenish-Blue |
| Non-doped OLED | BCzB-PPI | Emitter | 11,364 | - | 4.43 | Deep-Blue[5] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of a representative this compound derivative and the fabrication of a typical OLED device.
Protocol 1: Synthesis of 3,6-Dibromo-9H-carbazole
This protocol describes the bromination of carbazole, a common precursor for more complex 3,6-disubstituted carbazole derivatives.
Materials:
-
Carbazole (5.00 g, 30 mmol)
-
N-Bromosuccinimide (NBS) (11.20 g, 63 mmol)
-
Dimethylformamide (DMF) (80 mL)
-
Deionized water
-
Dichloromethane (DCM)
-
Hexane
Procedure:
-
Dissolve carbazole in 50 mL of DMF in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Separately, dissolve NBS in 30 mL of DMF.
-
Add the NBS solution dropwise to the cooled carbazole solution.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Precipitate the product by adding 200 mL of water to the reaction mixture.
-
Filter the precipitate and air-dry it.
-
Purify the crude product by flash chromatography using a silica gel column with a DCM/hexane (1:1) eluent to obtain 3,6-Dibromo-9H-carbazole.[6]
Characterization:
-
The final product should be characterized by 1H NMR and 13C NMR spectroscopy to confirm its structure and purity.[3]
Protocol 2: Suzuki-Miyaura Cross-Coupling for 3,6-Diaryl-9H-carbazole Derivatives
This protocol outlines a general procedure for the Suzuki-Miyaura cross-coupling reaction to synthesize 3,6-diaryl-9H-carbazole derivatives.
Materials:
-
3,6-Dibromo-9-alkyl-9H-carbazole (1 eq.)
-
Aryl boronic acid (2.2 eq.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (2 mol%)
-
2M Potassium Carbonate (K2CO3) solution (7.5 eq.)
-
1,2-Dimethoxyethane (DME)
-
Deionized water
Procedure:
-
In a reaction vessel, combine 3,6-dibromo-9-alkyl-9H-carbazole, the aryl boronic acid, and Pd(PPh3)4.
-
Add a mixture of DME and water (2:1, v/v).
-
Add the 2M K2CO3 solution to the mixture.
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at reflux for the required time (typically monitored by TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[3]
Protocol 3: Fabrication of a Solution-Processed OLED
This protocol describes the fabrication of a simple solution-processed OLED using a this compound derivative as the emissive layer.
Materials and Equipment:
-
Indium Tin Oxide (ITO)-coated glass substrates
-
Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) solution
-
Solution of the this compound derivative in a suitable organic solvent (e.g., chloroform or chlorobenzene)
-
Lithium fluoride (LiF)
-
Aluminum (Al)
-
Spin coater
-
Vacuum thermal evaporator
-
Substrate cleaning solutions (e.g., Hellmanex, acetone, isopropanol)
-
UV-ozone cleaner
Procedure:
-
Substrate Cleaning:
-
Clean the ITO-coated glass substrates sequentially in ultrasonic baths of Hellmanex solution, acetone, and isopropanol for 20 minutes each.[3]
-
Dry the substrates with a nitrogen gun.
-
Treat the substrates with UV-ozone for 30 minutes to improve the work function of the ITO and enhance hole injection.[3]
-
-
Hole Injection Layer (HIL) Deposition:
-
Emissive Layer (EML) Deposition:
-
Prepare a solution of the this compound derivative in a suitable solvent.
-
Spin-coat the emissive layer solution onto the PEDOT:PSS layer. The spin speed and time should be optimized to achieve the desired film thickness.
-
-
Cathode Deposition:
-
Transfer the substrates to a vacuum thermal evaporator with a base pressure of less than 10-6 Torr.
-
Deposit a 1 nm thick layer of LiF as an electron injection layer at a deposition rate of approximately 0.1 Å/s.
-
Deposit a 100-150 nm thick layer of Al as the cathode at a deposition rate of 1-2 Å/s.[7]
-
Visualizations
The following diagrams illustrate the key processes and structures involved in the application of this compound derivatives in OLEDs.
Caption: Synthetic workflow for 3,6-disubstituted 9H-carbazole derivatives.
Caption: A typical multilayer structure of a solution-processed OLED.
References
- 1. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 2. ossila.com [ossila.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. rose-hulman.edu [rose-hulman.edu]
- 6. ecorfan.org [ecorfan.org]
- 7. 3,6-bis(dimethylamino)-9-phenyl-9H-carbazole | C22H23N3 | CID 166643205 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for Photochemical Synthesis Involving 3H-Carbazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbazole and its derivatives are pivotal structural motifs in medicinal chemistry and materials science, exhibiting a wide range of biological activities and unique photophysical properties. The photochemical synthesis of these compounds offers a powerful and often more environmentally benign alternative to traditional thermal methods. This document provides detailed application notes and protocols for the photochemical synthesis of carbazole derivatives, with a focus on the formation of benzo[a]carbazoles through the photocyclization of 3-styryl indoles. This approach provides access to a structural isomer of a substituted 3H-carbazole. The protocols outlined below are based on established, high-yield photochemical transformations.
Core Concepts in Photochemical Carbazole Synthesis
The photochemical synthesis of carbazoles predominantly relies on intramolecular cyclization reactions initiated by the absorption of light. A key strategy is the 6π-electrocyclization of precursor molecules like diphenylamines, triarylamines, or, as detailed here, 3-styryl indoles. Upon irradiation, these precursors undergo a series of transformations, including electrocyclization, oxidation, and rearrangement, to yield the final carbazole product. The efficiency and selectivity of these reactions are influenced by factors such as the wavelength of light, the solvent, the presence of oxidizing agents, and the electronic properties of the substituents on the precursor molecule.
Data Presentation: Quantitative Analysis of Photochemical Benzo[a]carbazole Synthesis
The following tables summarize the quantitative data for the photochemical synthesis of various 5-aryl- and 5,6-diaryl-11H-benzo[a]carbazoles from their respective 3-styryl indole precursors. The data highlights the high efficiency and broad substrate scope of this methodology.
Table 1: Photochemical Synthesis of 5-Aryl-11H-benzo[a]carbazoles [1][2]
| Precursor (3-Styryl Indole) | Product (5-Aryl-11H-benzo[a]carbazole) | Substituents | Isolated Yield (%) |
| 3-(2,2-diphenylvinyl)-1H-indole | 5-phenyl-11H-benzo[a]carbazole | R = H | 97 |
| 3-(2,2-bis(4-methoxyphenyl)vinyl)-1H-indole | 5-(4-methoxyphenyl)-11H-benzo[a]carbazole | R = OMe | 95 |
| 3-(2,2-di-p-tolylvinyl)-1H-indole | 5-(p-tolyl)-11H-benzo[a]carbazole | R = Me | 92 |
| 3-(2,2-bis(4-fluorophenyl)vinyl)-1H-indole | 5-(4-fluorophenyl)-11H-benzo[a]carbazole | R = F | 89 |
| 3-(2,2-bis(4-(trifluoromethyl)phenyl)vinyl)-1H-indole | 5-(4-(trifluoromethyl)phenyl)-11H-benzo[a]carbazole | R = CF₃ | 88 |
Table 2: Photochemical Synthesis of 5,6-Diaryl-11H-benzo[a]carbazoles [1][2]
| Precursor (3-Styryl Indole) | Product (5,6-Diaryl-11H-benzo[a]carbazole) | Substituents | Isolated Yield (%) |
| 1-methyl-3-(1,2,2-triphenylvinyl)-1H-indole | 11-methyl-5,6-diphenyl-11H-benzo[a]carbazole | R¹ = Me, R² = H | 98 |
| 5-methoxy-3-(1,2,2-triphenylvinyl)-1H-indole | 2-methoxy-5,6-diphenyl-11H-benzo[a]carbazole | R¹ = H, R² = OMe | 96 |
| 5-fluoro-3-(1,2,2-triphenylvinyl)-1H-indole | 2-fluoro-5,6-diphenyl-11H-benzo[a]carbazole | R¹ = H, R² = F | 94 |
| 3-(1,2,2-triphenylvinyl)-1H-indole-5-carbaldehyde | 5,6-diphenyl-11H-benzo[a]carbazole-2-carbaldehyde | R¹ = H, R² = CHO | 91 |
Table 3: Representative Fluorescence Quantum Yields of Carbazole Derivatives
| Carbazole Derivative | Solvent | Excitation Wavelength (nm) | Emission Wavelength (nm) | Quantum Yield (Φ) |
| N-hexyl-carbazole azomethine | DMF | 370 | - | 0.098[3] |
| N-hexyl-carbazole azomethine | DMF | 420 | - | 0.199[3] |
| Poly(azomethine) with carbazole | - | 320 | - | 0.18[3] |
| Carbazole | - | - | - | 0.371 - 0.698[4] |
| 9-(4-bromobenzyl)-9H-carbazole | - | - | - | 0.160 - 0.911[4] |
Experimental Protocols
General Protocol for Photochemical Synthesis of Benzo[a]carbazoles from 3-Styryl Indoles[1][2]
This protocol describes a catalyst- and oxidant-free dehydrogenative photocyclization.
Materials and Equipment:
-
Substituted 3-styryl indole precursor
-
Acetonitrile (MeCN), anhydrous
-
Rayonet photoreactor equipped with 350 nm UV lamps (e.g., 30 W)
-
Schlenk tube or similar reaction vessel suitable for photochemical reactions
-
Argon gas supply
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup: In a Schlenk tube, dissolve the 3-styryl indole substrate (0.2 mmol) in anhydrous acetonitrile (2 mL) to achieve a concentration of 0.1 M.
-
Degassing: Deoxygenate the solution by bubbling with argon for 15-20 minutes.
-
Irradiation: Place the sealed Schlenk tube inside the Rayonet photoreactor. Irradiate the solution with 350 nm UV lamps at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). Typical reaction times range from 6 to 12 hours.
-
Workup: After completion of the reaction (as indicated by TLC), remove the reaction vessel from the photoreactor. Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure benzo[a]carbazole product.
-
Characterization: Confirm the structure of the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizations
Reaction Pathway for Photochemical Synthesis of Benzo[a]carbazole
Caption: Proposed mechanism for the photochemical synthesis of benzo[a]carbazoles.
Experimental Workflow for Photochemical Synthesis
Caption: Step-by-step experimental workflow for photochemical carbazole synthesis.
References
- 1. Dehydrogenative Photocyclization of 3-Styryl Indoles to Fused Indole Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis, characterization and quantum yields of multichromic poly(azomethine)s containing carbazole unit - Arabian Journal of Chemistry [arabjchem.org]
- 4. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Enzymatic Production of 3H-Carbazole Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbazole alkaloids are a significant class of heterocyclic compounds renowned for their wide range of pharmacological activities, including neuroprotective, anti-inflammatory, and anticancer properties. The core 3H-carbazole structure is a key pharmacophore in many of these bioactive molecules. Traditional chemical synthesis of carbazole derivatives can be complex and often requires harsh reaction conditions. Chemo-enzymatic approaches offer a green and efficient alternative for the synthesis of these valuable compounds. This document provides detailed application notes and protocols for the enzymatic synthesis of this compound scaffolds using a three-enzyme system derived from the neocarazostatin A biosynthetic pathway.
Overview of the Enzymatic System
The formation of the this compound ring is catalyzed by a trio of enzymes: NzsH, NzsJ, and NzsI. These enzymes work in a sequential one-pot reaction to construct the carbazole nucleus from simple precursors.
-
NzsH: A thiamine-diphosphate (ThDP)-dependent enzyme that catalyzes the initial acyloin condensation between indole-3-pyruvate and pyruvate.
-
NzsJ: A FabH-like 3-ketoacyl-ACP synthase that facilitates a decarboxylation-driven retro-aldol reaction.
-
NzsI: An aromatase/cyclase that catalyzes the final cyclization and aromatization to form the carbazole ring.
The versatility of this system allows for the incorporation of various acyl side chains through the use of synthetic N-acetylcysteamine (SNAC) thioester surrogates, enabling the production of a library of carbazole derivatives.
Data Presentation
Table 1: Substrate Specificity of the Three-Enzyme System with Various Acyl-SNACs
| Acyl-SNAC Substrate | Produced Acyl-Carbazole | Exact Mass [M+H]⁺ (Observed) | Mass Error (ppm) |
| Isovaleryl-SNAC | Isovaleryl-Carbazole | 268.1330 | 0.7 |
| Acetyl-SNAC | Acetyl-Carbazole | 226.0862 | 0.4 |
| Propionyl-SNAC | Propionyl-Carbazole | 240.1019 | 0.5 |
| Butyryl-SNAC | Butyryl-Carbazole | 254.1175 | 0.6 |
| Valeryl-SNAC | Valeryl-Carbazole | 268.1332 | 0.8 |
| Hexanoyl-SNAC | Hexanoyl-Carbazole | 282.1489 | 0.9 |
| Heptanoyl-SNAC | Heptanoyl-Carbazole | 296.1645 | 1.1 |
| Octanoyl-SNAC | Octanoyl-Carbazole | 310.1802 | 1.2 |
| Nonanoyl-SNAC | Nonanoyl-Carbazole | 324.1958 | 1.4 |
| Decanoyl-SNAC | Decanoyl-Carbazole | 338.2115 | 1.5 |
Note: The successful formation of the corresponding carbazole derivatives has been confirmed by LC-MS analysis. Quantitative yield data is not consistently available across the literature, but isovaleryl-SNAC has been noted as a particularly effective substrate.[1]
Experimental Protocols
Protocol 1: Expression and Purification of Recombinant NzsH, NzsJ, and NzsI
This protocol describes the expression of N-terminally His6-tagged NzsH, NzsJ, and NzsI in E. coli and their purification using immobilized metal affinity chromatography (IMAC).
1.1. Gene Synthesis and Cloning:
-
Codon-optimize the genes for nzsH, nzsJ, and nzsI for expression in E. coli.
-
Synthesize the genes and clone them into a suitable expression vector (e.g., pET-28a(+)) containing an N-terminal His6-tag and a thrombin cleavage site.
1.2. Protein Expression:
-
Transform the expression plasmids into E. coli BL21(DE3) cells.
-
Inoculate a single colony into 50 mL of Luria-Bertani (LB) medium containing 50 µg/mL kanamycin and grow overnight at 37°C with shaking at 220 rpm.
-
Inoculate 1 L of fresh LB medium (with 50 µg/mL kanamycin) with 10 mL of the overnight culture.
-
Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.
-
Continue to incubate the culture at 16°C for 16-20 hours with shaking.
1.3. Cell Lysis:
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Resuspend the cell pellet in 30 mL of lysis buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme).
-
Incubate on ice for 30 minutes.
-
Lyse the cells by sonication on ice (e.g., 10 cycles of 30 seconds on, 30 seconds off).
-
Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.
1.4. Immobilized Metal Affinity Chromatography (IMAC):
-
Equilibrate a Ni-NTA affinity column (5 mL bed volume) with 10 column volumes of wash buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 20 mM imidazole).
-
Load the clarified lysate onto the column at a flow rate of 1 mL/min.
-
Wash the column with 10 column volumes of wash buffer to remove unbound proteins.
-
Elute the His-tagged protein with a linear gradient of 20-500 mM imidazole in elution buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl) over 10 column volumes.
-
Collect fractions and analyze by SDS-PAGE to identify those containing the purified protein.
1.5. Buffer Exchange and Storage:
-
Pool the fractions containing the purified protein.
-
Perform buffer exchange into a storage buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10% glycerol) using a desalting column or dialysis.
-
Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm.
-
Aliquot the purified protein, flash-freeze in liquid nitrogen, and store at -80°C.
Protocol 2: One-Pot Chemo-Enzymatic Synthesis of this compound Derivatives
This protocol outlines the one-pot reaction for the synthesis of carbazole derivatives using the purified Nzs enzymes.
2.1. Reaction Setup:
-
In a 1.5 mL microcentrifuge tube, prepare the following reaction mixture to a final volume of 100 µL in 50 mM phosphate buffer (pH 7.5):
-
Indole-3-pyruvate: 1 mM
-
Sodium pyruvate: 1 mM
-
Acyl-SNAC derivative (e.g., isovaleryl-SNAC): 1 mM
-
Thiamine diphosphate (ThDP): 1 mM
-
Magnesium chloride (MgCl2): 1 mM
-
NzsH enzyme: 20 µM
-
NzsJ enzyme: 40 µM
-
NzsI enzyme: 40 µM
-
-
Gently mix the components by pipetting.
2.2. Reaction Incubation:
-
Incubate the reaction mixture at 37°C for 12-16 hours (overnight).
2.3. Reaction Quenching and Sample Preparation:
-
Quench the reaction by adding an equal volume (100 µL) of acetonitrile.
-
Vortex the mixture briefly.
-
Centrifuge at 13,000 rpm for 10 minutes to precipitate the enzymes.
-
Transfer the supernatant to an HPLC vial for analysis.
Protocol 3: HPLC Analysis of Carbazole Products
This protocol provides a method for the separation and detection of carbazole products by reverse-phase high-performance liquid chromatography (HPLC).
3.1. HPLC System and Column:
-
HPLC system equipped with a photodiode array (PDA) detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
3.2. Mobile Phase:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
3.3. Chromatographic Conditions:
-
Flow rate: 1.0 mL/min.
-
Injection volume: 10 µL.
-
Detection wavelength: 230-400 nm (monitor at 254 nm and 330 nm for carbazoles).
-
Gradient program:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B (linear gradient)
-
25-30 min: 95% B
-
30-31 min: 95% to 5% B (linear gradient)
-
31-35 min: 5% B (re-equilibration)
-
3.4. Data Analysis:
-
Identify the product peaks by comparing their retention times and UV-Vis spectra with authentic standards (if available).
-
Confirm the identity of the products by LC-MS analysis.
-
Quantify the products by creating a standard curve with a known concentration of a carbazole standard.
Signaling Pathways and Applications in Drug Development
Carbazole alkaloids produced through this enzymatic method have the potential to modulate various cellular signaling pathways, making them attractive candidates for drug discovery and development.
-
Neuroprotective Effects: Several carbazole alkaloids have demonstrated neuroprotective properties by modulating pathways involved in oxidative stress and neuronal survival.[2] For example, some carbazoles can upregulate the Nrf2/HO-1 antioxidant signaling pathway, which is crucial for protecting neuronal cells from oxidative damage.[2] Additionally, certain carbazole derivatives have been shown to induce neurite outgrowth through the PI3K/Akt signaling pathway, suggesting a role in neuronal regeneration.[3]
-
Anti-inflammatory Activity: Chronic inflammation is implicated in numerous diseases. Carbazole compounds have been shown to possess anti-inflammatory effects by inhibiting key inflammatory mediators. For instance, the synthetic carbazole LCY-2-CHO has been found to inhibit the expression of iNOS, COX-2, and TNF-α in macrophages by targeting the p38 MAPK signaling pathway.[4] Other carbazoles, such as murrayanine, have been shown to inhibit pro-inflammatory cytokines, highlighting their potential as anti-inflammatory agents.[5]
-
Anticancer Properties: The NF-κB signaling pathway is a critical regulator of cancer cell proliferation, survival, and metastasis. Some carbazole alkaloids, like 3-Methoxy carbazole, have been shown to impede the growth of human breast cancer cells by suppressing the NF-κB signaling pathway and inducing apoptosis.[6] This makes the enzymatic synthesis of novel carbazole derivatives a promising strategy for developing new anticancer therapeutics.
Visualizations
Caption: Enzymatic cascade for this compound synthesis.
Caption: Experimental workflow for carbazole production.
Caption: Signaling pathways modulated by carbazoles.
References
- 1. researchgate.net [researchgate.net]
- 2. Phyto-Carbazole Alkaloids from the Rutaceae Family as Potential Protective Agents against Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of Carbazole Derivatives on Neurite Outgrowth and Hydrogen Peroxide-Induced Cytotoxicity in Neuro2a Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. [PDF] 3-Methoxy Carbazole Impedes the Growth of Human Breast Cancer Cells by Suppressing NF-κB Signaling Pathway | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for the Analytical Detection of 3H-Carbazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbazole and its derivatives are a significant class of heterocyclic aromatic compounds with diverse applications in medicinal chemistry and materials science. In drug development, radiolabeled compounds are indispensable tools for studying absorption, distribution, metabolism, and excretion (ADME). 3H-Carbazole, a tritium-labeled variant, allows for highly sensitive and quantitative analysis in complex biological matrices. This document provides detailed application notes and experimental protocols for the analytical detection and quantification of this compound using High-Performance Liquid Chromatography coupled with radioactivity detection (radio-HPLC).
Principle of Analysis
The analytical strategy for this compound involves separation of the analyte from other components in a sample matrix by reversed-phase HPLC. The eluent from the HPLC is then mixed with a liquid scintillation cocktail and passed through a flow scintillation detector. The low-energy beta particles emitted by the tritium (3H) interact with the scintillator, producing photons of light. These light emissions are detected by a photomultiplier tube (PMT) and converted into an electrical signal, which is proportional to the amount of radioactivity. Quantification is achieved by comparing the signal from the sample to that of a calibration curve generated from standards of known this compound concentration. For enhanced sensitivity or for samples with very low radioactivity, fractions can be collected post-separation and analyzed by a conventional liquid scintillation counter.
Application Note 1: Quantification of this compound in Pharmaceutical Formulations
Objective: To determine the concentration and radiochemical purity of this compound in a bulk drug substance or final formulation.
Methodology: A validated radio-HPLC method is employed to separate this compound from any potential impurities or degradants. The radioactivity of the eluting compounds is monitored using a flow scintillation analyzer.
Experimental Protocol:
1. Sample Preparation:
-
Accurately weigh a sample of the this compound formulation.
-
Dissolve the sample in a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration within the linear range of the assay (e.g., 1-100 µg/mL).
-
Filter the sample through a 0.45 µm syringe filter prior to injection.
2. HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 25°C.
3. Radioactivity Detection:
-
Scintillation Cocktail: A high-efficiency liquid scintillation cocktail suitable for mixing with aqueous-organic HPLC eluents (e.g., Ultima-Flo™ M).
-
Cocktail Flow Rate: 3.0 mL/min.
-
Detector: Flow scintillation analyzer equipped with a suitable flow cell.
4. Data Analysis:
-
Integrate the peak area corresponding to this compound in the radiochromatogram.
-
Construct a calibration curve by plotting the peak area versus the concentration of this compound standards.
-
Determine the concentration of this compound in the sample from the calibration curve.
-
Calculate the radiochemical purity by expressing the peak area of this compound as a percentage of the total peak area of all radioactive components.
Quantitative Performance Data:
The following table summarizes the typical performance characteristics of a validated radio-HPLC method for this compound, adapted from similar radiopharmaceutical validation studies.[1][2][3][4][5]
| Parameter | Specification | Result |
| **Linearity (R²) ** | ≥ 0.995 | 0.999 |
| Range | 1 - 100 µg/mL | 1 - 100 µg/mL |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3 | 0.3 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10 | 0.9 µg/mL |
| Accuracy (% Recovery) | 95 - 105% | 98.5 ± 2.5% |
| Precision (% RSD) | ≤ 2.0% | 1.5% |
Application Note 2: Analysis of this compound in Biological Matrices
Objective: To quantify the concentration of this compound and its potential metabolites in plasma or tissue homogenates for pharmacokinetic studies.
Methodology: This protocol involves sample clean-up to remove proteins and other interfering substances, followed by separation and detection using radio-HPLC. Due to the typically lower concentrations in biological samples, fraction collection and off-line liquid scintillation counting may be necessary to achieve the required sensitivity.
Experimental Protocol:
1. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma or tissue homogenate, add 300 µL of ice-cold acetonitrile.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the HPLC mobile phase.
2. HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution may be required to separate metabolites. For example, a linear gradient from 20% to 80% acetonitrile in water over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 50 µL.
-
Column Temperature: 30°C.
3. Fraction Collection and Liquid Scintillation Counting:
-
Collect fractions of the HPLC eluent at regular intervals (e.g., every 0.5 minutes) into scintillation vials.
-
Add 10 mL of a high-efficiency liquid scintillation cocktail to each vial.
-
Cap the vials and shake vigorously.
-
Measure the radioactivity in each vial using a liquid scintillation counter.
4. Data Analysis:
-
Plot the radioactivity (in disintegrations per minute, DPM) versus the fraction number (or retention time) to generate a radiochromatogram.
-
Identify the peak(s) corresponding to this compound and any metabolites.
-
Quantify the amount of this compound and metabolites by comparing the total DPM in the respective peaks to a calibration curve prepared by spiking known amounts of this compound into a blank biological matrix and processing through the entire sample preparation and analysis procedure.
Visualizations
Caption: Workflow for Radio-HPLC Analysis of this compound.
Caption: Logic Diagram for Quantification using External Standards.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 4. Development and Validation of an Analytical HPLC Method to Assess Chemical and Radiochemical Purity of [68Ga]Ga-NODAGA-Exendin-4 Produced by a Fully Automated Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and validation of a UV-Radio-HPLC method to assess chemical and radiochemical purity of [68Ga] Ga-PSMA-11 - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3H-Carbazole Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 3H-carbazole derivatives. Our goal is to help you anticipate and resolve common challenges, with a specific focus on preventing undesired tautomerization to more stable 1H- or 9H-carbazole isomers.
Frequently Asked Questions (FAQs)
Q1: What is carbazole tautomerization?
Carbazole exists in several tautomeric forms, which are isomers that readily interconvert. The most common and stable isomer is 9H-carbazole, where the hydrogen atom is attached to the nitrogen. Other tautomers include this compound and 1H-carbazole, where a hydrogen atom is located on a carbon atom of the pyrrole ring, disrupting the aromaticity of that ring. This tautomerization is a reversible process that can be influenced by external factors.
Q2: Why is this compound prone to tautomerization?
This compound is generally less stable than its 9H- and 1H- counterparts. The 9H-carbazole tautomer benefits from a fully aromatic pyrrole ring, which confers significant thermodynamic stability. The conversion of this compound to 9H-carbazole is often spontaneous as it leads to a more stable, lower-energy state. This process can be accelerated by acid or base catalysis.
Q3: How can I confirm the isomeric form of my synthesized carbazole?
Spectroscopic methods are essential for identifying the specific tautomer you have synthesized.
-
¹H NMR Spectroscopy: The position of the N-H or C-H protons is a key indicator. 9H-carbazoles show a characteristic singlet for the N-H proton, typically in the range of δ 7.5-8.5 ppm. In 3H-carbazoles, you would expect to see aliphatic proton signals for the CH2 group at the 3-position, likely at a much higher field (upfield) compared to the aromatic protons.
-
¹³C NMR Spectroscopy: The carbon at the 3-position in a this compound will be an sp³-hybridized carbon and will have a chemical shift in the aliphatic region, which is distinctly different from the sp²-hybridized carbons of the aromatic rings in 9H-carbazole.
-
UV-Vis Spectroscopy: The electronic absorption spectra can differentiate between the tautomers. The fully aromatic 9H-carbazole will have a different absorption profile compared to the partially non-aromatic this compound.
Q4: What are the key factors that promote tautomerization of this compound?
Several factors can influence the rate of tautomerization:
-
pH: Both acidic and basic conditions can catalyze the proton transfer required for tautomerization.
-
Temperature: Higher reaction temperatures provide the activation energy needed for the conversion to the more stable tautomer.
-
Solvent Polarity: The polarity of the solvent can influence the stability of the different tautomers and the transition state for their interconversion.
Troubleshooting Guide: Preventing Tautomerization of this compound
This guide provides practical steps to minimize the conversion of the desired this compound to other isomeric forms during synthesis and work-up.
| Issue | Potential Cause | Recommended Solution |
| Low or no yield of this compound; product is primarily 9H-carbazole. | Reaction conditions favor the more stable 9H-tautomer. | Control Reaction Temperature: Perform the synthesis at the lowest possible temperature that allows for the reaction to proceed. Consider cryogenic conditions if necessary.Maintain Neutral pH: Use buffered solutions or non-acidic/non-basic reagents to avoid catalytic proton transfer. If an acid or base is required for the reaction, neutralize it immediately during work-up at low temperatures.Solvent Selection: Experiment with a range of solvents. Non-polar aprotic solvents may help to stabilize the less polar 3H-tautomer. |
| Product appears to be a mixture of tautomers. | Incomplete conversion to the desired 3H-tautomer or partial tautomerization during the reaction or work-up. | Optimize Reaction Time: Monitor the reaction closely using techniques like TLC or LC-MS to stop the reaction once the this compound is formed and before significant tautomerization occurs.Gentle Work-up: Use mild work-up procedures. Avoid strong acids or bases for extraction and quenching. Use cold, pH-neutral water for washes. |
| Difficulty in isolating and purifying the this compound. | Tautomerization occurs during purification (e.g., on silica gel). | Alternative Purification Methods: Consider purification techniques that avoid acidic surfaces, such as neutral alumina chromatography or recrystallization from a suitable solvent system.Rapid Purification: Perform the purification as quickly as possible at low temperatures. |
Data Presentation
Table 1: Expected ¹H NMR Chemical Shift Ranges for Carbazole Tautomers
| Tautomer | Key Proton Signal | Expected Chemical Shift (δ, ppm) |
| 9H-Carbazole | N-H | 7.5 - 8.5 (broad singlet) |
| Aromatic C-H | 7.0 - 8.2 (multiplets) | |
| This compound | C3-H₂ | ~ 3.0 - 4.5 (singlet or multiplet) |
| Aromatic C-H | ~ 6.5 - 7.8 (multiplets) | |
| 1H-Carbazole | C1-H₂ | ~ 3.0 - 4.5 (singlet or multiplet) |
| Aromatic C-H | ~ 6.5 - 7.8 (multiplets) |
Note: These are approximate ranges and can vary depending on the specific substituents on the carbazole core.
Experimental Protocols
General Protocol for Carbazole Synthesis with Modifications to Favor 3H-Tautomer
This protocol is a general guideline and should be adapted for your specific target molecule. The key to obtaining the 3H-tautomer is careful control of the reaction conditions to operate under kinetic control rather than thermodynamic control.
1. Reaction Setup:
- All glassware should be oven-dried and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions.
- The reaction vessel should be placed in a cooling bath (e.g., ice-water or dry ice-acetone) to maintain a low temperature.
2. Reagent Addition:
- Dissolve the starting materials in a suitable anhydrous, aprotic, and non-polar solvent (e.g., toluene, hexane).
- Add any reagents slowly and dropwise to maintain the low temperature and control the reaction rate.
- If a base is required, consider using a non-nucleophilic, sterically hindered base to minimize side reactions and potential catalysis of tautomerization.
3. Reaction Monitoring:
- Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) at regular intervals.
- Aim to stop the reaction as soon as the formation of the this compound is observed to minimize the risk of tautomerization.
4. Work-up:
- Quench the reaction at low temperature using a pre-cooled, pH-neutral aqueous solution (e.g., saturated ammonium chloride solution).
- Extract the product with a cold, non-polar solvent.
- Wash the organic layer with cold brine.
- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
- Concentrate the solvent under reduced pressure at a low temperature.
5. Purification:
- If chromatography is necessary, use a neutral stationary phase like neutral alumina.
- Elute with a non-polar solvent system.
- Consider recrystallization as an alternative to chromatography.
Visualizations
Caption: Carbazole Tautomeric Equilibrium.
Caption: General Synthetic Workflow.
Caption: Troubleshooting Decision Tree.
Technical Support Center: Optimizing 3H-Carbazole Synthesis
Welcome to the technical support center for 3H-carbazole reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of their this compound synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yields in this compound synthesis?
Low yields in carbazole synthesis, including that of the this compound isomer, can often be attributed to several factors:
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Suboptimal Reaction Conditions: Temperature, reaction time, and solvent can significantly impact the reaction outcome.[1][2]
-
Inefficient Catalysts: The choice and concentration of the catalyst are crucial for many carbazole synthesis methods.[3][4]
-
Side Reactions: The formation of undesired byproducts, such as dimers or polymers, can consume starting materials and reduce the yield of the desired product.[2]
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Poor Quality of Starting Materials: Impurities in reactants or solvents can interfere with the reaction.
-
Incomplete Conversion: The reaction may not have proceeded to completion, leaving unreacted starting materials.
-
Product Degradation: The desired this compound product might be unstable under the reaction or workup conditions.
Q2: How can I minimize the formation of byproducts in my reaction?
Minimizing byproducts is key to improving the yield and simplifying purification. Consider the following strategies:
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Optimize Reaction Temperature: Running the reaction at the optimal temperature can favor the desired reaction pathway over side reactions.
-
Control Stoichiometry: Precise control of the reactant ratios can prevent side reactions caused by an excess of one reactant.[1]
-
Use of Protective Groups: In complex syntheses, protecting reactive functional groups on your starting materials can prevent unwanted side reactions.
-
Degas Solvents: Removing dissolved oxygen from the solvent can be critical, especially for oxygen-sensitive reactions like those catalyzed by palladium.
Q3: What are the best practices for purifying this compound?
Effective purification is essential for obtaining a high-purity product. Common methods include:
-
Column Chromatography: This is a widely used technique for separating the desired product from byproducts and unreacted starting materials.
-
Recrystallization: If a suitable solvent is found, recrystallization can be a highly effective method for obtaining crystalline, high-purity this compound.
-
Washing/Extraction: Performing aqueous washes of the crude product can remove inorganic salts and other water-soluble impurities.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your this compound synthesis experiments.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Reaction conditions not optimized (temperature, time, solvent). | Systematically vary the reaction temperature, time, and solvent to find the optimal conditions.[1][2] |
| Inactive or insufficient catalyst. | Ensure the catalyst is fresh and used in the correct concentration. Consider screening different catalysts.[3][4] | |
| Poor quality of starting materials. | Use high-purity, dry starting materials and solvents. | |
| Formation of a stable, undesired intermediate. | Analyze the crude reaction mixture by techniques like TLC, LC-MS, or NMR to identify any major intermediates. | |
| Multiple Spots on TLC (indicating byproducts) | Side reactions are occurring. | Adjust the reaction temperature or reactant stoichiometry.[2] Consider using a more selective catalyst. |
| Product degradation. | If the product is unstable, consider shorter reaction times or milder reaction conditions. | |
| Difficulty in Product Isolation/Purification | Product is highly soluble in the purification solvent. | For column chromatography, try a less polar solvent system. For recrystallization, screen a variety of solvents and solvent mixtures. |
| Product co-elutes with an impurity. | Optimize the mobile phase for column chromatography to improve separation. Consider a different stationary phase if necessary. | |
| Oily or non-crystalline product. | Try triturating the oil with a non-polar solvent to induce crystallization. If that fails, repurify by column chromatography. |
Experimental Protocols
Below are examples of experimental protocols for carbazole synthesis that can be adapted for this compound.
Protocol 1: Transition-Metal-Free Synthesis of Functionalized Carbazoles
This method involves the condensation of 2-nitrocinnamaldehyde or 2-nitrochalcones with β-ketoesters or 1,3-diaryl-2-propanones promoted by a mild base.[1]
Reaction Setup:
-
To a solution of the β-ketoester (0.5 mmol) and 2-nitrochalcone (0.5 mmol) in toluene (5 mL), add cesium carbonate (Cs₂CO₃, 1.0 equivalent).
-
Heat the mixture to reflux for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Optimization Data for Carbazole Synthesis:
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ | Toluene | 110 | 6 | 45 |
| 2 | NaH | Toluene | 110 | 6 | 32 |
| 3 | DBU | Toluene | 110 | 6 | 55 |
| 4 | Cs₂CO₃ | Toluene | 110 | 6 | 67 |
| 5 | Cs₂CO₃ | Toluene | 110 | 4 | 81 |
| 6 | Cs₂CO₃ (1.5 eq) | Toluene | 110 | 4 | 75 |
| 7 | Cs₂CO₃ (0.1 eq) | Toluene | 110 | 4 | 23 |
Data adapted from a study on carbazole synthesis.[1]
Protocol 2: Three-Component Indole-to-Carbazole Reaction
This protocol describes a high-yield, three-component reaction to construct the carbazole scaffold.[5]
Reaction Setup:
-
In a 100 mL single-neck flask, combine indole (10.0 mmol), ethyl acetoacetate (10.0 mmol), and 2-(bromomethyl)-1,3-dioxolane (12.0 mmol).
-
Add acetonitrile (35 mL) as the solvent.
-
Add aluminum chloride (AlCl₃, 0.5 mmol, 5 mol%) as the catalyst.
-
Stir the mixture at 80°C for 6 hours.
-
A solid precipitate should form. Filter the solid under reduced pressure.
-
Rinse the residue with brine and extract the aqueous phase with ethyl acetate.
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Combine the organic phases, dry over anhydrous Na₂SO₄, and filter.
-
Remove the solvent by rotary evaporation to obtain the crude product.
-
Further purification can be achieved by flash chromatography.
Visual Guides
Troubleshooting Logic for Low Yield
Caption: A flowchart for troubleshooting low yield in carbazole reactions.
General Experimental Workflow for Carbazole Synthesis
Caption: A typical experimental workflow for synthesizing carbazoles.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Update on novel synthetic approaches towards the construction of carbazole nuclei: a review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07270C [pubs.rsc.org]
- 4. Recent synthetic strategies for the construction of functionalized carbazoles and their heterocyclic motifs enabled by Lewis acids - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06396H [pubs.rsc.org]
- 5. Structural diversity-guided optimization of carbazole derivatives as potential cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Degradation Pathways of 3H-Carbazole Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the degradation pathways of 3H-carbazole compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways of carbazole?
A1: Carbazole undergoes degradation through several pathways, primarily microbial and atmospheric. The main microbial degradation routes are:
-
Angular dioxygenation: This is a significant pathway for complete mineralization, initiated by the enzyme carbazole 1,9a-dioxygenase (CARDO) at the C1 and C9a positions.[1] This pathway leads to intermediates of the TCA cycle.[1]
-
Lateral dioxygenation: Occurs at the C3 and C4 positions.[1]
-
Monohydroxylation: Can occur at the C1, C2, or C3 positions.[1]
Atmospheric degradation is mainly initiated by hydroxyl (OH) radicals and involves OH addition and H abstraction from the N-H bond.[2]
Q2: Why use this compound for degradation studies?
A2: this compound, a tritium-labeled version of carbazole, is a valuable tool in metabolic and environmental fate studies.[3] The radioisotope acts as a tracer, allowing for sensitive and quantitative tracking of the parent compound and its metabolites, even at very low concentrations.[3][4] This is crucial for determining absorption, distribution, metabolism, and excretion (ADME) profiles.[3]
Q3: What are the key considerations when designing a this compound degradation experiment?
A3: A successful study requires careful planning:
-
Radiolabel Position: The tritium label must be on a metabolically stable position of the carbazole molecule to ensure the label is not lost during biotransformation.[4]
-
Specific Activity: The specific activity (radioactivity per mole) of the this compound should be high enough for detection but low enough to not cause radiolysis or be a safety hazard.
-
Purity: The radiochemical and chemical purity of the this compound must be high to avoid introducing artifacts into the experiment.
-
Experimental System: The choice of system (e.g., microbial culture, liver microsomes, in vivo animal model) will depend on the research question.
-
Sample Collection: A detailed plan for collecting samples (e.g., culture medium, cells, tissues, excreta) over time is necessary to capture the full metabolic profile.[5]
Q4: What is a typical total recovery of radioactivity to aim for in a mass balance study?
A4: In a human radiolabeled mass balance study, the goal is to recover as much of the administered radioactive dose as possible. Preferably, the total recovery of radioactivity in the urine and feces should be greater than 90%.[5]
Troubleshooting Guides
Low or No Detection of Radioactivity
| Potential Cause | Troubleshooting Steps |
| Sample Preparation Issue | - Verify that the sample is properly mixed with the liquid scintillation cocktail.[6]- Ensure the sample is not precipitating in the vial.[7]- Check for phase separation if using an emulsion cocktail. |
| Quenching | - Chemical Quench: Caused by substances in the sample that interfere with the energy transfer of the scintillation process.[6] Dilute the sample or use a quench-resistant cocktail.- Color Quench: Occurs when colored samples absorb the light emitted by the scintillator.[6] Bleach the sample (if appropriate) or use color quench correction methods.- Optical Quench: Caused by anything that physically blocks the light from reaching the photomultiplier tubes (e.g., fingerprints, condensation).[8] Clean the outside of the vial. |
| Instrument Malfunction | - Run a standard of known radioactivity to check instrument performance.- Ensure the correct counting protocol (e.g., energy window for tritium) is being used. |
| Degradation of this compound | - If no parent compound is detected, it may have been completely degraded. Analyze for radioactive metabolites. |
| No Uptake/Metabolism | - In cell-based assays, confirm cell viability and that the compound is entering the cells. |
Poor Chromatographic Resolution (HPLC)
| Potential Cause | Troubleshooting Steps |
| Mobile Phase Issues | - Ensure the mobile phase is properly mixed, degassed, and at the correct pH.[9]- Check for precipitation of buffers when mixed with organic solvent.[9] |
| Column Problems | - The column may be overloaded; inject a smaller sample volume.- The column may be contaminated; flush with a strong solvent.- The column may be degraded; replace the column. |
| Peak Splitting or Tailing | - This can be caused by a void in the column, a partially blocked frit, or secondary interactions between the analyte and the stationary phase.[10] Reverse flush the column (if permissible) or use a different column chemistry. |
| Baseline Noise | - Periodic Noise: Often indicates a problem with the pump (e.g., a leak or air bubble).[11]- Random Noise: May be due to the detector (e.g., a failing lamp) or a dirty flow cell.[11] |
Inconsistent Results in Cell-Based Assays
| Potential Cause | Troubleshooting Steps |
| Cell Health | - Regularly check cell morphology and viability.[12]- Ensure cells are in the exponential growth phase when starting the experiment.[12]- Do not use cells that have been passaged too many times. |
| Contamination | - Microbial: Regularly test for bacteria, fungi, and mycoplasma.[13][14]- Cross-Contamination: Authenticate cell lines using techniques like STR profiling.[14] |
| Experimental Variability | - Ensure consistent cell seeding density.- Use consistent incubation times and conditions.- Pipette carefully to avoid errors in reagent and compound addition.[12] |
| Compound-Related Issues | - Confirm the concentration and purity of the this compound stock solution.- Check for solubility issues of the compound in the cell culture medium. |
Experimental Protocols
Protocol 1: In Vitro Metabolism of this compound using Liver Microsomes
-
Preparation: Prepare a reaction mixture containing liver microsomes, a buffered solution (e.g., potassium phosphate buffer, pH 7.4), and an NADPH-generating system.
-
Incubation: Pre-warm the reaction mixture to 37°C. Initiate the reaction by adding this compound (typically dissolved in a small amount of an organic solvent like DMSO).
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile or methanol).
-
Sample Processing: Centrifuge the quenched samples to precipitate proteins. Transfer the supernatant to a new tube.
-
Analysis:
-
Metabolite Profiling: Analyze the supernatant by HPLC with a radiochemical detector to separate and identify the parent this compound and its radioactive metabolites.
-
Quantification: Determine the amount of radioactivity in each peak by liquid scintillation counting of collected fractions or by integration of the radiodetector signal.
-
-
Data Interpretation: Calculate the rate of disappearance of the parent compound and the formation of metabolites.
Protocol 2: Analysis of this compound and Metabolites by HPLC and LSC
-
HPLC Separation:
-
Column: Use a reverse-phase C18 column.
-
Mobile Phase: A gradient of water (often with 0.1% formic acid) and acetonitrile or methanol is typically used.
-
Detection: Use a UV detector to identify non-radioactive standards and a flow-through radiochemical detector (or collect fractions for LSC) to detect radioactive compounds.
-
-
Fraction Collection: If a radiochemical detector is not available, collect fractions from the HPLC eluent at regular intervals (e.g., every 30 seconds).
-
Liquid Scintillation Counting (LSC):
-
Add a suitable volume of scintillation cocktail to each collected fraction or sample vial.
-
Vortex to ensure thorough mixing.
-
Allow the samples to dark-adapt and for any chemiluminescence to decay.[6]
-
Count the samples in a liquid scintillation counter using the appropriate energy window for tritium.
-
Use a quench correction curve to determine the disintegrations per minute (DPM) from the measured counts per minute (CPM).
-
Data Presentation
Table 1: Hypothetical Degradation of this compound in a Microbial Culture
| Time (hours) | This compound Remaining (%) | Metabolite A (%) | Metabolite B (%) | Total Radioactivity Recovery (%) |
| 0 | 100 | 0 | 0 | 100 |
| 6 | 75 | 20 | 5 | 99 |
| 12 | 40 | 45 | 14 | 98 |
| 24 | 10 | 60 | 28 | 97 |
| 48 | <1 | 55 | 42 | 96 |
Table 2: Quantitative Data on Carbazole Degradation by Pseudomonas sp.
| Strain | Incubation Time | Degradation Rate | Reference |
| Pseudomonas sp. XLDN4-9 | 1 hour | 47% of 1 g/L in cyclohexane | [15] |
| Pseudomonas sp. | 7 days | Comparison at different ratios | [16] |
Visualizations
References
- 1. nbinno.com [nbinno.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. The use of radiolabeled compounds for ADME studies in discovery and exploratory development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Human radiolabeled mass balance studies supporting the FDA approval of new drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fda.gov [fda.gov]
- 6. Frontiers | Liquid scintillation counting at the limit of detection in biogeosciences [frontiersin.org]
- 7. Serious complications in the liquid scintillation counting analysis of mercury-203 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nrc.gov [nrc.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
- 12. youtube.com [youtube.com]
- 13. 세포 배양 문제 해결 [sigmaaldrich.com]
- 14. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Degradation of carbazole in the presence of non-aqueous phase liquids by Pseudomonas sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Purification of Carbazole Mixtures
Welcome to the technical support center for the purification of carbazole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the separation of carbazole isomers and the purification of 9H-carbazole.
Frequently Asked Questions (FAQs)
Q1: What is the main difference between 3H-carbazole and 9H-carbazole?
A: this compound and 9H-carbazole are tautomers. 9H-carbazole, with the hydrogen atom on the nitrogen (position 9), is the aromatic and thermodynamically more stable form.[1][2] this compound, with the hydrogen on a carbon atom of the pyrrole ring, is a non-aromatic and less stable isomer. In most synthetic and natural sources, carbazole exists predominantly as the 9H-tautomer. The presence of other isomers is often considered an impurity.[3][4]
Q2: I have a mixture of carbazole isomers from a synthesis. What is the most common method for purification?
A: The most common and effective methods for purifying carbazole derivatives are column chromatography and recrystallization.[5][6][7][8][9][10] Column chromatography using silica gel is typically employed as the primary purification step to separate the desired carbazole product from byproducts and other impurities. This is often followed by recrystallization to obtain a highly pure crystalline product.
Q3: What are the recommended solvent systems for column chromatography of carbazole derivatives?
A: The choice of solvent system for column chromatography depends on the specific carbazole derivative and the impurities present. Based on literature, common solvent systems for the purification of carbazole compounds on silica gel include mixtures of a non-polar solvent like hexane or petroleum ether and a more polar solvent such as ethyl acetate or dichloromethane.[5][6][7] The polarity of the eluent is gradually increased to elute the desired compound.
Q4: My purified carbazole shows an unexpected fluorescence spectrum, suggesting an isomeric impurity. How can I remove it?
A: The presence of isomeric impurities, even at very low concentrations (<0.5 mol%), can significantly affect the photophysical properties of carbazole derivatives, such as fluorescence and phosphorescence.[3][4] To remove such impurities, a multi-step purification approach is recommended:
-
High-Performance Flash Chromatography: Utilize a high-resolution flash chromatography system with a fine mesh silica gel. A shallow gradient of a suitable solvent system (e.g., hexane/ethyl acetate) can help resolve closely related isomers.
-
Recrystallization: Multiple recrystallizations from a suitable solvent can be very effective in removing minor impurities. The choice of solvent is critical and should be determined based on the differential solubility of the desired carbazole and the impurity.
Q5: What analytical techniques can I use to confirm the purity and identity of my purified 9H-carbazole?
A: To confirm the purity and structural identity of your 9H-carbazole, a combination of analytical techniques is recommended:
-
NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural elucidation and can help identify the presence of different isomers by their unique chemical shifts and coupling patterns.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Thin Layer Chromatography (TLC): A quick and easy method to check for the presence of impurities. The purity can be assessed by the presence of a single spot.[8][9]
-
Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of high purity.[6]
-
High-Performance Liquid Chromatography (HPLC): Can be used to determine the purity of the sample with high accuracy.
Troubleshooting Guides
Issue 1: Poor Separation of Carbazole Isomers during Column Chromatography
| Symptom | Possible Cause | Suggested Solution |
| Co-elution of spots on TLC | Inappropriate solvent system. | Optimize the solvent system for TLC by testing various combinations of polar and non-polar solvents to achieve better separation. A good starting point is a hexane/ethyl acetate mixture.[6] |
| Overloaded column. | Reduce the amount of crude material loaded onto the column. For difficult separations, the sample-to-silica ratio should be high (e.g., 1:100). | |
| Column channeling. | Ensure proper packing of the silica gel column to avoid cracks and channels. Wet packing is generally preferred over dry packing. | |
| Broad or tailing peaks | Compound is too soluble in the mobile phase. | Decrease the polarity of the eluent system. |
| Acidic or basic nature of the compound interacting with silica. | Add a small amount of a modifier to the eluent, such as triethylamine for basic compounds or acetic acid for acidic compounds. |
Issue 2: Difficulty in Recrystallizing Purified Carbazole
| Symptom | Possible Cause | Suggested Solution |
| Product "oils out" instead of crystallizing. | The solvent is too good a solvent for the compound, or the solution is supersaturated. | Add a small amount of a "poor" solvent (a solvent in which the compound is less soluble) to the solution to induce crystallization. Alternatively, try a different recrystallization solvent or solvent mixture. |
| Cooling the solution too quickly. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of larger, purer crystals.[11] | |
| No crystal formation upon cooling. | The solution is not saturated enough. | Evaporate some of the solvent to increase the concentration of the compound and then try cooling again. |
| Presence of impurities inhibiting crystallization. | The compound may require further purification by column chromatography before recrystallization. | |
| Low recovery of material after recrystallization. | The compound has significant solubility in the cold solvent. | Minimize the amount of solvent used to dissolve the compound. Ensure the solution is cooled thoroughly in an ice bath before filtering. Wash the collected crystals with a minimal amount of ice-cold solvent. |
Experimental Protocols
General Protocol for Purification of 9H-Carbazole by Column Chromatography
This protocol is a general guideline and may need to be optimized for specific carbazole derivatives.
-
Adsorbent Preparation: Prepare a slurry of silica gel (230-400 mesh) in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into a glass column and allow the silica gel to settle, ensuring an even and compact bed. Drain the excess solvent until the solvent level is just above the silica surface.
-
Sample Loading: Dissolve the crude carbazole mixture in a minimal amount of the chromatography solvent or a slightly more polar solvent. Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.
-
Elution: Start the elution with a low polarity solvent system (e.g., 100% hexane). Gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient manner (e.g., 0% to 10% ethyl acetate in hexane).[5]
-
Fraction Collection: Collect fractions and monitor the elution of the compounds using TLC.
-
Isolation: Combine the fractions containing the pure desired carbazole isomer and evaporate the solvent under reduced pressure.
General Protocol for Recrystallization of 9H-Carbazole
-
Solvent Selection: Choose a solvent in which the carbazole is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common solvents for carbazole recrystallization include ethanol, chloroform, and ethyl acetate.[6][8][9]
-
Dissolution: Place the carbazole to be purified in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to the boiling point of the solvent while stirring until the carbazole is completely dissolved.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. Crystal formation should be observed. For better yield, the flask can be placed in an ice bath after it has reached room temperature.
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven.
Quantitative Data Summary
The following tables provide a summary of typical conditions and results for carbazole purification based on literature reports. These values should be considered as starting points for optimization.
Table 1: Column Chromatography Conditions for Carbazole Derivatives
| Carbazole Derivative | Stationary Phase | Eluent System | Yield | Reference |
| 3-(9H-Carbazol-9-yl)-9H-carbazole | Silica Gel (Grade 135) | Ethyl acetate/Hexanes (0% to 10%) | 86% | [5] |
| 3-Bromo-9H-carbazole | Silica Gel | Ethyl acetate/Petroleum ether | Not specified | [6] |
| 9,9'-Dihexyl-9H,9'H-3,3'-bicarbazole | Silica Gel | Hexane/CH₂Cl₂ (10:1 v/v) | 58% | [7] |
Table 2: Recrystallization Solvents and Conditions for Carbazole Derivatives
| Carbazole Derivative | Recrystallization Solvent | Observed Purity/Yield | Reference |
| 3-Bromo-9H-carbazole | Chloroform | 47% Yield (as white crystals) | [6] |
| 9-Ethyl-carbazole derivatives | Ethanol | Not specified (white solid) | [8][9] |
| Refined Carbazole | Xylene or DMF | >96% Purity | [11] |
Visualizations
Caption: General experimental workflow for the purification of 9H-carbazole.
Caption: Troubleshooting logic for carbazole purification.
References
- 1. Carbazole - Wikipedia [en.wikipedia.org]
- 2. Carbazole | C12H9N | CID 6854 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Carbazole isomers induce ultralong organic phosphorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3-(9H-Carbazole-9-yl)-9H-carbazole synthesis - chemicalbook [chemicalbook.com]
- 6. 3-Bromo-9H-carbazole synthesis - chemicalbook [chemicalbook.com]
- 7. diposit.ub.edu [diposit.ub.edu]
- 8. researchgate.net [researchgate.net]
- 9. ijs.uobaghdad.edu.iq [ijs.uobaghdad.edu.iq]
- 10. rsc.org [rsc.org]
- 11. atlantis-press.com [atlantis-press.com]
Technical Support Center: Synthesis of 3H-Carbazole Analogues
Welcome to the technical support center for the synthesis of 3H-carbazole analogues. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions encountered during their experiments.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound analogues via Fischer Indole Synthesis, Buchwald-Hartwig Amination, and Graebe-Ullmann Synthesis.
Fischer Indole Synthesis
The Fischer indole synthesis is a widely used method for constructing the carbazole core from a phenylhydrazine and a cyclic ketone. However, several side reactions can occur, leading to low yields and purification challenges.
Problem 1: Low or No Yield of the Desired this compound Analogue
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Question: My Fischer indole synthesis reaction is giving a very low yield or no product at all. What are the possible causes and how can I fix it?
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Answer:
-
Incomplete Hydrazone Formation: The initial condensation between the phenylhydrazine and the cyclic ketone to form the hydrazone is critical. Ensure your ketone is of high purity and the reaction is run under appropriate conditions (e.g., in a suitable solvent like ethanol or acetic acid) to drive the equilibrium towards the hydrazone.
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Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst are crucial.[1][2] Strong Brønsted acids (e.g., H₂SO₄, HCl) or Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) are typically used.[1][2] The optimal acid and its concentration can be substrate-dependent. Try screening different acid catalysts and concentrations. For sensitive substrates, milder catalysts like Eaton's reagent (P₂O₅/MeSO₃H) might be beneficial.
-
Decomposition of Starting Materials or Product: Electron-deficient phenylhydrazines (e.g., those with nitro groups) or sensitive ketones can decompose under harsh acidic conditions and high temperatures.[2] Consider using milder reaction conditions (lower temperature, less harsh acid) or protecting sensitive functional groups. Prolonged reaction times can also lead to decomposition and polymerization.[2] Monitor the reaction progress by TLC to avoid unnecessary heating.
-
Steric Hindrance: Highly substituted ketones or phenylhydrazines can hinder the cyclization step. In such cases, more forcing conditions (higher temperature, stronger acid) might be necessary, but this also increases the risk of decomposition.
-
Problem 2: Formation of Multiple Products and Purification Difficulties
-
Question: My reaction mixture shows multiple spots on the TLC plate, and I'm having trouble isolating the desired this compound. What are these byproducts and how can I minimize them?
-
Answer:
-
Regioisomers: If you are using an unsymmetrical cyclic ketone, the formation of two different regioisomers is possible.[3] The regioselectivity is influenced by both steric effects and the acidity of the medium.[3] The use of specific acid catalysts can sometimes favor the formation of one isomer over the other. Careful analysis of the crude product by ¹H NMR is necessary to identify the isomeric ratio. Chromatographic separation of these isomers can be challenging.
-
Oxidation and Polymerization Products: The indole nucleus is susceptible to oxidation, especially at elevated temperatures and in the presence of strong acids. Polymerization of the starting materials or the product can also occur.[2] To mitigate this, run the reaction under an inert atmosphere (e.g., nitrogen or argon) and for the minimum time necessary. The addition of antioxidants could also be explored.
-
Side Reactions from Functional Groups: Certain functional groups on the phenylhydrazine or ketone can lead to specific side reactions. For example, nitro groups can be reduced under certain conditions, and other reactive groups might participate in undesired cyclizations.
-
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of the C-N bond in the carbazole ring system. However, side reactions can diminish the yield of the desired product.
Problem: Formation of Hydrodehalogenated Byproduct
-
Question: I am observing a significant amount of the dehalogenated starting material in my Buchwald-Hartwig reaction. How can I suppress this side reaction?
-
Answer:
-
Ligand Choice: The choice of phosphine ligand is critical to prevent hydrodehalogenation.[4] Bulky, electron-rich ligands, such as XPhos, SPhos, and RuPhos, are known to promote the desired reductive elimination over competing side reactions.[4] If you are observing hydrodehalogenation, consider switching to one of these more advanced ligands.
-
Base Selection: The nature and strength of the base can influence the reaction outcome. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. The choice of base can affect the rate of deprotonation of the amine and the overall catalytic cycle.
-
Reaction Temperature: Higher temperatures can sometimes favor side reactions. Try running the reaction at the lowest temperature that still allows for a reasonable reaction rate.
-
Water Content: While some Buchwald-Hartwig protocols tolerate small amounts of water, excess water can lead to hydrolysis of the phosphine ligand and promote hydrodehalogenation. Ensure your solvent and reagents are sufficiently dry.
-
Graebe-Ullmann Synthesis
The Graebe-Ullmann synthesis involves the thermolysis of 1-phenyl-1,2,3-benzotriazoles to form carbazoles. High temperatures are often required, which can lead to side products.
Problem: Low Yield and Formation of Tar
-
Question: My Graebe-Ullmann reaction is producing a lot of tar and a low yield of the carbazole. What can I do to improve this?
-
Answer:
-
Reaction Temperature: This reaction typically requires high temperatures (often >300 °C) for the extrusion of nitrogen gas.[5] However, excessively high temperatures or prolonged heating can lead to decomposition and tar formation.[6] Careful optimization of the reaction temperature and time is crucial. Using a high-boiling solvent can help to maintain a consistent temperature.
-
Formation of Secondary Amines: The thermal decomposition can sometimes lead to the formation of secondary amines as byproducts.[5] This is more prevalent with certain substituents on the triazole.
-
Purity of the Starting Triazole: The purity of the 1-phenyl-1,2,3-benzotriazole is important. Impurities can decompose at high temperatures and contribute to tar formation. Ensure the triazole is properly purified before the thermolysis step.
-
Microwave Irradiation: Microwave-assisted synthesis can sometimes provide a more controlled and rapid heating, potentially reducing the formation of tar and improving yields compared to conventional heating.[6]
-
Frequently Asked Questions (FAQs)
Q1: How can I monitor the progress of my this compound synthesis?
A1: Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. Use an appropriate solvent system to achieve good separation between your starting materials, intermediates (like the hydrazone in the Fischer indole synthesis), the desired product, and any major byproducts. Staining with a suitable agent (e.g., potassium permanganate) can help visualize spots that are not UV-active.
Q2: What are the best purification methods for this compound analogues?
A2: Column chromatography on silica gel is the most common method for purifying this compound analogues. The choice of eluent will depend on the polarity of your specific compound and the byproducts. In cases where isomers are formed and are difficult to separate by standard chromatography, techniques like preparative HPLC or crystallization may be necessary.
Q3: Can I use microwave synthesis for these reactions?
A3: Yes, microwave-assisted synthesis has been successfully applied to both the Fischer indole and Graebe-Ullmann syntheses.[6] It can often lead to significantly reduced reaction times and, in some cases, improved yields and purities by providing rapid and uniform heating.
Q4: How do I characterize my final this compound product and potential byproducts?
A4: A combination of spectroscopic techniques is essential for full characterization.
-
¹H and ¹³C NMR: These will confirm the structure of your desired product and can help identify the structure of any isolated byproducts.
-
Mass Spectrometry (MS): This will confirm the molecular weight of your product.
-
Infrared (IR) Spectroscopy: This can confirm the presence of key functional groups.
-
High-Performance Liquid Chromatography (HPLC): This is useful for assessing the purity of your final compound.
Quantitative Data Summary
While specific quantitative data is highly dependent on the exact substrates and reaction conditions used, the following table provides a general overview of expected outcomes and the impact of key parameters on product yield and purity.
| Synthesis Method | Key Parameter | Effect on Yield | Effect on Purity (Side Products) |
| Fischer Indole Synthesis | Acid Catalyst | Optimal concentration is crucial; too much or too little can decrease yield. | Stronger acids can increase the rate but may also promote decomposition. |
| Temperature | Higher temperatures can increase the reaction rate. | Excessive heat can lead to polymerization and oxidation byproducts.[2] | |
| Substituents | Electron-donating groups on the hydrazine generally give higher yields. | Electron-withdrawing groups can lead to lower yields and more side reactions.[2] | |
| Buchwald-Hartwig Amination | Ligand | Bulky, electron-rich phosphine ligands (e.g., XPhos) generally give higher yields. | Proper ligand choice is critical to minimize hydrodehalogenation.[4] |
| Base | Strong, non-nucleophilic bases are typically required for high conversion. | The choice of base can influence the rate of side reactions. | |
| Solvent | Aprotic solvents like toluene, dioxane, or THF are commonly used. | Solvent can affect catalyst solubility and stability. | |
| Graebe-Ullmann Synthesis | Temperature | A high temperature is necessary for N₂ extrusion. | Temperatures that are too high or prolonged heating can lead to tar formation.[6] |
| Reaction Time | Sufficient time is needed for complete reaction. | Extended reaction times at high temperatures increase byproduct formation. |
Experimental Protocols
Protocol 1: Fischer Indole Synthesis of a this compound Analogue
This protocol describes the synthesis of a generic this compound analogue from a substituted phenylhydrazine and a cyclic ketone.
Materials:
-
Substituted phenylhydrazine hydrochloride (1.0 eq)
-
Cyclic ketone (1.0 - 1.2 eq)
-
Glacial acetic acid (or another suitable acid catalyst and solvent)
-
Ethanol (for hydrazone formation, optional)
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous sodium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Silica gel for column chromatography
Procedure:
-
(Optional: Hydrazone Formation) If isolating the hydrazone intermediate, dissolve the phenylhydrazine hydrochloride and the cyclic ketone in ethanol. Add a catalytic amount of acetic acid and stir at room temperature or with gentle heating until TLC indicates complete consumption of the starting materials. Remove the solvent under reduced pressure.
-
(Cyclization) Dissolve the phenylhydrazine hydrochloride (or the isolated hydrazone) in glacial acetic acid.
-
Heat the reaction mixture to reflux (or the desired temperature) and monitor the progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and carefully neutralize it with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., 3 x 50 mL of ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterize the purified product by NMR, MS, and IR.
Protocol 2: Buchwald-Hartwig Amination for this compound Analogue Synthesis
This protocol outlines the synthesis of a this compound analogue via an intramolecular Buchwald-Hartwig amination of a suitable halo-substituted precursor.
Materials:
-
Ortho-halo-N-aryl-indole precursor (1.0 eq)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%)
-
Phosphine ligand (e.g., XPhos, 2-10 mol%)
-
Base (e.g., NaOtBu, 1.5-2.0 eq)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane)
-
Inert atmosphere glovebox or Schlenk line
-
Saturated ammonium chloride solution
-
Organic solvent for extraction
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup (under inert atmosphere): To an oven-dried reaction vessel, add the palladium catalyst, phosphine ligand, and base.
-
Add the ortho-halo-N-aryl-indole precursor and the anhydrous, degassed solvent.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Characterize the purified product.
Visualizations
Caption: Fischer Indole Synthesis Workflow and Potential Side Reactions.
Caption: Buchwald-Hartwig Amination Catalytic Cycle and a Key Side Reaction.
References
- 1. researchwithnj.com [researchwithnj.com]
- 2. New 3H-Indole Synthesis by Fischer’s Method. Part I. [mdpi.com]
- 3. Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. Optimisation of a key cross-coupling reaction towards the synthesis of a promising antileishmanial compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
optimizing reaction conditions to favor 3H-carbazole formation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 3H-carbazoles. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.
Troubleshooting Guide
Issue 1: Low or No Product Yield
Q1: My 3H-carbazole synthesis is resulting in a very low yield or no product at all. What are the potential causes and how can I troubleshoot this?
A1: Low or no yield in this compound synthesis can stem from several factors related to starting materials, reaction conditions, and catalyst activity. Here’s a step-by-step troubleshooting guide:
-
Starting Material Quality:
-
Purity: Ensure the purity of your starting materials, particularly the aniline and quinone derivatives. Impurities can interfere with the reaction.
-
Electronic Properties: The electronic properties of the aniline are crucial. Electron-rich anilines generally give better yields. If you are using an aniline with electron-withdrawing groups, the reaction may be sluggish or fail altogether. Consider switching to a more electron-rich analog if possible. For instance, Boc-protected anilines may be too deactivated to react effectively[1].
-
Steric Hindrance: Bulky substituents on the aniline or quinone can hinder the reaction. If you suspect steric hindrance is an issue, try using less bulky starting materials if your synthetic design allows.
-
-
Reaction Conditions:
-
Solvent Choice: The choice of solvent is critical. Aprotic solvents like toluene have been shown to be effective[1]. Polar solvents such as methanol, DMSO, or water may not be suitable for certain reactions[2]. It is recommended to perform a solvent screen to identify the optimal medium for your specific substrate combination.
-
Catalyst/Promoter Activity: For acid-catalyzed reactions, such as the annulation of anilines and quinones, the presence and strength of the acid are important. Acetic acid has been shown to be an effective promoter[1]. For base-promoted condensations, the choice of base is crucial. A screen of bases like NaOMe, triethylamine, DBU, K2CO3, and Cs2CO3 can be performed, with Cs2CO3 showing superiority in some cases in terms of reaction time and yield[2].
-
Temperature: Reaction temperature can significantly impact the yield. Some reactions proceed at room temperature, while others require heating. If your reaction is not proceeding at room temperature, consider gradually increasing the temperature. However, be aware that excessive heat can lead to decomposition of starting materials or products.
-
Reaction Time: Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time. Insufficient reaction time will result in low conversion, while prolonged reaction times can lead to the formation of byproducts.
-
-
Atmosphere:
-
Some reactions, particularly those involving palladium catalysis, may be sensitive to air and moisture. In such cases, ensure that the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
-
Issue 2: Formation of Multiple Products/Byproducts
Q2: My reaction is producing multiple spots on the TLC plate, indicating the formation of byproducts. What are the common side reactions and how can I minimize them?
A2: The formation of multiple products is a common issue. Here are some likely byproducts and strategies to mitigate their formation:
-
Over-oxidation: In reactions involving quinones, over-oxidation of the aniline starting material or the carbazole product can occur. A common byproduct is hydroquinone, resulting from the reduction of the benzoquinone[1].
-
Troubleshooting: Carefully control the stoichiometry of the reactants. Using a slight excess of the aniline might be beneficial in some cases. Optimizing the reaction temperature and time can also minimize over-oxidation.
-
-
Decomposition: Unprotected anilines can be prone to decomposition under certain reaction conditions, leading to a complex mixture of unidentifiable impurities[1].
-
Troubleshooting: If you are using an unprotected aniline and observing significant decomposition, consider using a protecting group on the nitrogen atom. However, be mindful that some protecting groups can deactivate the aniline too much[1].
-
-
Regioisomer Formation: When using substituted quinones, the formation of regioisomeric carbazole products is possible[1].
-
Troubleshooting: The formation of regioisomers is often inherent to the reactants used. If separation of the isomers is difficult, it may be necessary to modify the starting materials to favor the formation of a single isomer.
-
Issue 3: Difficulty in Product Purification
Q3: I am having trouble purifying my this compound product. What are some effective purification techniques?
A3: Purification of carbazoles can be challenging due to the presence of closely related impurities. Here are some recommended methods:
-
Column Chromatography: This is the most common method for purifying carbazole derivatives. A silica gel column with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) is often effective.
-
Crystallization: If the product is a solid, crystallization can be a highly effective purification method. Experiment with different solvents to find one in which the product has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Solvent Washing: In some cases, impurities can be removed by washing the crude product with a solvent in which the impurities are soluble but the desired product is not.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 3H-carbazoles?
A1: Several synthetic routes are available for the synthesis of carbazoles. Some of the classic and modern methods include:
-
Borsche–Drechsel cyclization: This method involves the acid-catalyzed cyclization of cyclohexanone arylhydrazones to form tetrahydrocarbazoles, which can then be oxidized to carbazoles[3][4].
-
Graebe-Ullmann synthesis: This involves the diazotization of 2-aminodiphenylamines followed by thermal decomposition of the resulting benzotriazoles to form carbazoles[5][6].
-
Buchwald-Hartwig amination followed by oxidative cyclization: A modern approach that involves palladium-catalyzed amination of anilines with aryl halides, followed by oxidative cyclization to yield carbazoles[1].
-
Annulation of electron-rich anilines and quinones: A single-step synthesis promoted by acetic acid[1].
-
Transition-metal-free condensations: Methods involving the condensation of 2-nitrocinnamaldehyde or 2-nitrochalcones with β-ketoesters or 1,3-diaryl-2-propanones promoted by a mild base[2].
Q2: How does the choice of catalyst affect the reaction?
A2: The catalyst plays a crucial role in many this compound syntheses.
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Acid Catalysts: In reactions like the Borsche-Drechsel cyclization and the annulation of anilines and quinones, an acid catalyst (e.g., sulfuric acid, acetic acid, or a solid acid catalyst) is required to promote the cyclization step[1][3][7]. The strength and concentration of the acid can significantly impact the reaction rate and yield.
-
Metal Catalysts: In modern cross-coupling strategies like the Buchwald-Hartwig amination, a palladium catalyst is essential for the C-N bond formation[1]. The choice of palladium precursor and ligand can influence the efficiency and scope of the reaction. Other transition metals like rhodium and gold have also been used in various carbazole syntheses[8].
-
Base Catalysts: In condensation reactions, the choice of base is critical. The base strength can affect the deprotonation of the active methylene compound, which is a key step in the reaction sequence. A screen of different bases is often necessary to find the optimal conditions[2].
Q3: What is the influence of temperature on this compound synthesis?
A3: Temperature is a critical parameter that needs to be optimized for each specific reaction.
-
Low Temperatures: Some reactions can proceed efficiently at room temperature.
-
Elevated Temperatures: Many carbazole syntheses require heating to overcome the activation energy barrier for the cyclization step. For example, the thermal decomposition of benzotriazoles in the Graebe-Ullmann synthesis occurs at high temperatures[6]. However, excessively high temperatures can lead to the degradation of reactants or products, resulting in lower yields and the formation of byproducts. It is important to find a balance where the reaction proceeds at a reasonable rate without significant decomposition.
Data Presentation
Table 1: Optimization of Reaction Conditions for the Synthesis of a Functionalized Carbazole
| Entry | Base (1 equiv.) | Solvent | Time (h) | Yield (%) |
| 1 | NaOMe | Toluene | 12 | 0 |
| 2 | Triethylamine | Toluene | 12 | 0 |
| 3 | DBU | Toluene | 12 | 10 |
| 4 | K2CO3 | Toluene | 6 | 67 |
| 5 | Cs2CO3 | Toluene | 4 | 81 |
| 6 | Cs2CO3 (1.5 equiv.) | Toluene | 4 | Lower Yield |
| 7 | Cs2CO3 (0.1 equiv.) | Toluene | 12 | Lower Yield |
| 8 | Cs2CO3 | Benzene | 12 | 35 |
| 9 | Cs2CO3 | Dichloroethane | 12 | 51 |
| 10 | Cs2CO3 | Methanol | 12 | 0 |
| 11 | Cs2CO3 | DMSO | 12 | 0 |
| 12 | Cs2CO3 | Water | 12 | 0 |
Data adapted from a study on the synthesis of highly functionalized carbazoles[2]. This table illustrates the effect of different bases and solvents on the reaction yield.
Experimental Protocols
Protocol 1: Borsche–Drechsel Cyclization for Tetrahydrocarbazole Synthesis
This protocol describes the acid-catalyzed cyclization of a cyclohexanone arylhydrazone to form a tetrahydrocarbazole, a key intermediate in one of the classical carbazole syntheses[3].
-
Formation of the Arylhydrazone:
-
In a round-bottom flask, dissolve the desired arylhydrazine (1 equivalent) in a suitable solvent such as ethanol.
-
Add cyclohexanone (1 equivalent) to the solution.
-
Add a catalytic amount of a weak acid (e.g., a few drops of acetic acid) to promote the condensation.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC).
-
The arylhydrazone product often precipitates from the solution upon cooling and can be isolated by filtration.
-
-
Cyclization to Tetrahydrocarbazole:
-
To the isolated cyclohexanone arylhydrazone, add a strong acid catalyst. Traditionally, concentrated sulfuric acid is used, but other acids like polyphosphoric acid (PPA) or solid acid catalysts can also be employed for greener alternatives.
-
Heat the reaction mixture. The temperature and reaction time will depend on the specific substrate and acid used. It is advisable to start with moderate heating (e.g., 80-100 °C) and monitor the reaction progress.
-
After the reaction is complete, carefully quench the reaction mixture by pouring it into ice-water.
-
Neutralize the acidic solution with a base (e.g., sodium hydroxide or sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude tetrahydrocarbazole by column chromatography or crystallization.
-
Protocol 2: Graebe-Ullmann Carbazole Synthesis
This protocol outlines the synthesis of carbazole from 2-aminodiphenylamine[5][6].
-
Diazotization and Triazole Formation:
-
Dissolve 2-aminodiphenylamine (1 equivalent) in a mixture of a suitable acid (e.g., hydrochloric acid or sulfuric acid) and water.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (1 equivalent) in water, keeping the temperature below 5 °C.
-
Stir the reaction mixture at this temperature for a period of time (e.g., 30-60 minutes) to ensure complete formation of the diazonium salt, which will cyclize in situ to the benzotriazole.
-
-
Thermal Decomposition to Carbazole:
-
The resulting benzotriazole can be isolated or, in some procedures, the reaction mixture is directly subjected to thermal decomposition.
-
For thermal decomposition, the isolated and dried benzotriazole is heated to a high temperature (often above 200 °C) in a suitable high-boiling solvent or neat.
-
The decomposition is accompanied by the evolution of nitrogen gas.
-
After the gas evolution ceases, cool the reaction mixture.
-
The carbazole product can be purified by crystallization from a suitable solvent (e.g., toluene or xylene) or by column chromatography.
-
Visualizations
Caption: Proposed mechanism for the acid-catalyzed formation of this compound.
Caption: General experimental workflow for this compound synthesis.
Caption: Troubleshooting decision tree for low yield in this compound synthesis.
References
- 1. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 2. researchgate.net [researchgate.net]
- 3. Borsche–Drechsel cyclization - Wikipedia [en.wikipedia.org]
- 4. Borsche-Drechsel Cyclization [drugfuture.com]
- 5. Graebe-Ullmann Synthesis [drugfuture.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of benzo[a]carbazole derivatives via intramolecular cyclization using Brønsted acidic carbonaceous material as the catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Carbazole synthesis [organic-chemistry.org]
Technical Support Center: Handling and Storage of Unstable Carbazole Isomers
Welcome to the technical support center for researchers, scientists, and drug development professionals working with carbazole isomers. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the handling and storage of these compounds.
Frequently Asked Questions (FAQs)
Q1: My carbazole derivative is showing unexpected peaks in the NMR/HPLC analysis after a few days in storage. What could be the cause?
A1: This is a common issue and can be attributed to several factors:
-
Isomerization: Certain carbazole isomers can be prone to isomerization, especially if they are substituted with bulky or electronically active groups. This can be triggered by exposure to light, trace amounts of acid or base, or even thermal stress. The new peaks you are observing could be a result of the formation of a more stable isomer.
-
Oxidation: The nitrogen atom in the carbazole ring can be susceptible to oxidation, particularly if the compound is not stored under an inert atmosphere. N-oxides or other oxidation byproducts may be forming.
-
Photodegradation: Many aromatic compounds, including carbazoles, are light-sensitive. Exposure to UV or even ambient light can lead to photochemical reactions, resulting in degradation products.[1]
-
Residual Impurities: It's also possible that the new peaks are from impurities present in the initial material that have become more prominent over time, or from the degradation of an already existing impurity. It has been shown that even small amounts of isomeric impurities can significantly affect the properties of carbazole derivatives.[2][3]
Q2: I suspect my carbazole isomer is degrading. What are the first troubleshooting steps I should take?
A2: To diagnose the potential degradation of your carbazole isomer, follow this systematic approach:
Caption: Troubleshooting workflow for suspected carbazole isomer degradation.
Q3: What are the general best practices for storing carbazole derivatives to ensure their stability?
A3: To maximize the shelf-life of your carbazole isomers, adhere to the following storage protocols:
-
Inert Atmosphere: Store under an inert gas like argon or nitrogen to prevent oxidation.
-
Light Protection: Use amber vials or wrap containers in aluminum foil to protect from light.[4]
-
Temperature Control: Store at a cool and consistent temperature, as recommended by the manufacturer or based on the compound's properties. For many carbazoles, storage at 15-25°C is recommended.[5]
-
Proper Sealing: Ensure containers are tightly sealed to prevent exposure to air and moisture.
-
Avoid Contaminants: Store away from strong oxidizing agents, acids, and bases.[5]
Troubleshooting Guides
Issue 1: Rapid Discoloration of the Compound Upon Exposure to Air
-
Problem: The carbazole isomer, which is initially a white or pale-yellow solid, rapidly turns brown or black when handled in the open air.
-
Probable Cause: This is a strong indication of rapid oxidation. The electron-rich carbazole ring system can be susceptible to oxidation, especially if it has electron-donating substituents.
-
Solution:
-
Work under Inert Atmosphere: All handling of the compound should be performed in a glovebox or using a Schlenk line to maintain an inert atmosphere of argon or nitrogen.
-
Use Degassed Solvents: If making a solution, ensure the solvent is thoroughly degassed to remove dissolved oxygen.
-
Storage: Store the compound in a sealed vial under a positive pressure of inert gas.
-
Issue 2: Inconsistent Experimental Results with the Same Batch of a Carbazole Isomer
-
Problem: You are using the same batch of a carbazole isomer for a series of experiments, but the results (e.g., reaction yield, photophysical properties) are not reproducible.
-
Probable Cause: The compound may be degrading over time due to improper storage between experiments, or it may be an unstable isomer that is slowly converting to a more stable form.
-
Solution:
-
Aliquot the Sample: Upon receiving or synthesizing a new batch, divide it into smaller aliquots in separate vials. This minimizes the number of times the main stock is exposed to the atmosphere.
-
Strict Storage Protocol: Store all aliquots under an inert atmosphere and protected from light.
-
Re-characterization: Before each use, it is good practice to run a quick analytical check (e.g., TLC or a fast HPLC run) to confirm the purity of the aliquot.
-
Consider Isomeric Purity: Be aware that commercial carbazole can contain isomeric impurities that may affect its properties.[3]
-
Experimental Protocols
Protocol 1: General Procedure for Handling Air- and Light-Sensitive Carbazole Isomers
This protocol outlines the steps for safely handling a carbazole isomer that is known to be sensitive to air and light.
Caption: Workflow for handling air- and light-sensitive carbazole isomers.
Protocol 2: Monitoring for Isomerization by HPLC
This protocol provides a general method for monitoring the stability of a carbazole isomer over time.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Diode Array Detector (DAD).
-
C18 reverse-phase column.
Procedure:
-
Prepare a Stock Solution: Accurately weigh a small amount of the carbazole isomer and dissolve it in a suitable solvent (e.g., acetonitrile or methanol) to make a stock solution of known concentration.
-
Initial Analysis (Time = 0): Immediately after preparation, inject an aliquot of the stock solution into the HPLC. Record the chromatogram, noting the retention time and peak area of the main isomer.
-
Storage of the Solution: Store the stock solution under the desired test conditions (e.g., at room temperature on the benchtop, in a refrigerator, protected from light, exposed to light).
-
Time-Point Analysis: At regular intervals (e.g., 1, 3, 7, 14 days), inject another aliquot of the stored solution into the HPLC.
-
Data Analysis: Compare the chromatograms from each time point. Look for:
-
A decrease in the peak area of the parent isomer.
-
The appearance of new peaks, which could indicate degradation products or other isomers.
-
Calculate the percentage of the parent isomer remaining at each time point.
-
Data Presentation
The stability of a carbazole isomer can be quantified and compared under different storage conditions. The following table provides a template for presenting such data.
| Storage Condition | Time (days) | Isomer Purity (%) by HPLC | Appearance |
| Ambient, Exposed to Light | 0 | 99.5 | White powder |
| 7 | 92.1 | Pale yellow powder | |
| 30 | 75.3 | Yellow-brown solid | |
| Ambient, Protected from Light | 0 | 99.5 | White powder |
| 7 | 99.2 | White powder | |
| 30 | 98.8 | White powder | |
| Refrigerated (4°C), Protected from Light | 0 | 99.5 | White powder |
| 7 | 99.5 | White powder | |
| 30 | 99.4 | White powder | |
| Refrigerated (4°C), Under Argon | 0 | 99.5 | White powder |
| 7 | 99.5 | White powder | |
| 30 | 99.5 | White powder |
Disclaimer: The information provided in this technical support center is for guidance purposes only. Researchers should always consult the specific Safety Data Sheet (SDS) for the compound they are working with and perform a thorough risk assessment before starting any experiment.
References
- 1. researchgate.net [researchgate.net]
- 2. Excited state mechanisms in crystalline carbazole: the role of aggregation and isomeric defects - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D1TC02019F [pubs.rsc.org]
- 3. Carbazole isomers induce ultralong organic phosphorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. carlroth.com [carlroth.com]
Technical Support Center: Scaling Up the Synthesis of 3H-Carbazole Precursors
Welcome to the technical support center for the synthesis and scale-up of 3H-carbazole precursors. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of these important heterocyclic compounds. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing carbazole precursors, and which is most suitable for large-scale production?
A1: The most prevalent methods include the Borsche-Drechsel synthesis (a variation of the Fischer indole synthesis), Cadogan cyclization, and palladium-catalyzed C-N bond formation (e.g., Buchwald-Hartwig amination). For large-scale production, the Borsche-Drechsel/Fischer indole synthesis is often favored due to the use of relatively inexpensive starting materials and the avoidance of expensive and potentially toxic heavy metal catalysts. However, palladium-catalyzed methods can offer higher yields and regioselectivity for complex derivatives.[1][2][3][4][5][6] Continuous flow synthesis is also emerging as a scalable approach for the Fischer indole synthesis.
Q2: My Fischer indole synthesis of a tetrahydrocarbazole precursor is failing. What are the likely causes?
A2: Failure of the Fischer indole synthesis can be attributed to several factors:
-
Substituent Effects: Electron-donating groups on the phenylhydrazine can sometimes lead to N-N bond cleavage as a competing side reaction, preventing the desired cyclization.[3] Conversely, strong electron-withdrawing groups can hinder the reaction.[2]
-
Steric Hindrance: Bulky substituents on either the phenylhydrazine or the ketone can impede the necessary[3][3]-sigmatropic rearrangement.
-
Incorrect Acid Catalyst or Conditions: The choice and concentration of the acid catalyst are crucial. Common catalysts include sulfuric acid, polyphosphoric acid (PPA), and Lewis acids like zinc chloride. The optimal catalyst and temperature depend on the specific substrates.[6]
-
Unstable Hydrazone: The intermediate hydrazone may be unstable under the reaction conditions, leading to decomposition.
Q3: I am observing multiple spots on my TLC during the purification of a carbazole derivative. How can I improve the purity?
A3: The presence of multiple spots indicates either an incomplete reaction or the formation of side products. To improve purity:
-
Optimize Reaction Conditions: Ensure the reaction goes to completion by adjusting the temperature, reaction time, or catalyst loading.
-
Purification Strategy: For large-scale purification, column chromatography can be challenging and costly.[7] Consider recrystallization from a suitable solvent system. Common solvents for carbazole purification include xylene, chlorobenzene, and DMF, sometimes in combination with an anti-solvent.[8][9]
-
Identify Impurities: If possible, isolate and characterize the major impurities to understand the side reactions occurring. This can provide valuable insights for optimizing the synthesis.
Q4: What are the main challenges when scaling up carbazole synthesis from the lab to a pilot plant?
A4: Key scale-up challenges include:
-
Heat Transfer: The Fischer indole synthesis is often exothermic. Maintaining adequate temperature control in a large reactor is critical to prevent runaway reactions and the formation of byproducts.
-
Mixing: Ensuring efficient mixing in a large vessel is essential for maintaining homogeneity and achieving consistent results.
-
Reagent Addition: The rate of addition of reagents, particularly the acid catalyst, can significantly impact the reaction profile and selectivity.
-
Product Isolation and Purification: Isolating the product via filtration and subsequent purification by crystallization can be more complex at a larger scale, requiring optimization of solvent volumes and cooling profiles.[9][10]
Troubleshooting Guides
Fischer Indole / Borsche-Drechsel Synthesis
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or No Product Yield | 1. Inappropriate acid catalyst or concentration.2. Reaction temperature is too low or too high.3. Unfavorable electronic effects of substituents.4. Steric hindrance.5. Decomposition of starting materials or product. | 1. Screen different Brønsted acids (H₂SO₄, PPA) or Lewis acids (ZnCl₂).2. Optimize the reaction temperature in small-scale experiments.3. If electron-donating groups are present and N-N bond cleavage is suspected, consider alternative synthetic routes.4. Use less sterically hindered starting materials if possible.5. Ensure starting materials are pure and the reaction is performed under an inert atmosphere if necessary. |
| Formation of Multiple Byproducts | 1. Use of an unsymmetrical ketone leading to regioisomers.2. Side reactions due to harsh acidic conditions.3. Oxidation of the product. | 1. If using an unsymmetrical ketone, be prepared to separate the resulting isomers. The regioselectivity can sometimes be influenced by the choice of acid.[11]2. Reduce the reaction temperature or use a milder acid catalyst.3. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Difficulty in Product Isolation/Purification | 1. Product is an oil or has poor crystallinity.2. Presence of colored impurities.3. Product is co-eluting with impurities during chromatography. | 1. Attempt to form a salt of the product to induce crystallization. Try different solvent systems for recrystallization.2. Treat the crude product with activated charcoal during recrystallization to remove colored impurities.[1]3. Optimize the mobile phase for column chromatography. Consider using a different stationary phase (e.g., alumina instead of silica gel). For large-scale, focus on developing a robust crystallization method.[7][12][13] |
Palladium-Catalyzed C-N Bond Formation (e.g., Buchwald-Hartwig Amination)
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low Catalyst Activity | 1. Inactive catalyst or ligand.2. Presence of oxygen or water in the reaction.3. Incorrect choice of base. | 1. Use a pre-catalyst or ensure the active Pd(0) species is generated in situ. Screen different phosphine ligands (e.g., XPhos, SPhos).[14]2. Thoroughly degas all solvents and reagents and run the reaction under a strict inert atmosphere.3. The choice of base is critical. Common bases include NaOtBu, K₃PO₄, and Cs₂CO₃. The optimal base depends on the substrates.[15] |
| Homocoupling of Aryl Halide | 1. Catalyst decomposition.2. Reaction temperature is too high. | 1. Use a more stable ligand or a lower catalyst loading.2. Reduce the reaction temperature. |
| Difficult Removal of Palladium Residues | 1. Palladium complexes co-precipitate with the product. | 1. Use palladium scavengers after the reaction is complete.2. Optimize the work-up and crystallization procedure to leave palladium residues in the mother liquor. |
Quantitative Data
Table 1: Comparison of Reaction Conditions for the Synthesis of N-Acetylcarbazole from 2-Acetaminobiphenyl
| Entry | Catalyst (mol%) | Co-catalyst/Oxidant (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (5) | Cu(OAc)₂ (1) / O₂ | Toluene | 120 | 24 | ~99 |
| 2 | Pd(OAc)₂ (5) | Cu(OAc)₂ (1) / Air | Toluene | 120 | 48 | Slower reaction |
| 3 | Pd(OAc)₂ (stoichiometric) | None | Toluene | 120 | 24 | ~99 |
| 4 | Cu(OTf)₂ (5) | None | DCE | 80 | - | Moderate to high |
| 5 | Zn(OTf)₂ (5) | None | DCE | 80 | - | Lower yield |
Data compiled from multiple sources for illustrative purposes.[5][16]
Experimental Protocols
Borsche-Drechsel Synthesis of 1,2,3,4-Tetrahydrocarbazole
This protocol is adapted from literature procedures and should be performed by qualified personnel.
Materials:
-
Phenylhydrazine
-
Cyclohexanone
-
Glacial Acetic Acid
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine phenylhydrazine (1.0 equiv) and glacial acetic acid (5-10 volumes).
-
Heat the mixture to approximately 60-70 °C with stirring.
-
Slowly add cyclohexanone (1.0 equiv) to the reaction mixture. An exothermic reaction may be observed.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 1-2 hours. The color of the solution will typically darken.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Cool the reaction mixture to room temperature and then place it in an ice bath to induce crystallization.
-
Collect the solid product by vacuum filtration and wash the filter cake with a cold mixture of ethanol and water.
-
The crude product can be recrystallized from methanol or ethanol to afford pure 1,2,3,4-tetrahydrocarbazole.[1]
Visualizations
References
- 1. m.youtube.com [m.youtube.com]
- 2. youtube.com [youtube.com]
- 3. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. the-borsche-drechsel-bd-cyclization-synthesis-of-tetrahydrocarbazoles-and-carbazole-alkaloids - Ask this paper | Bohrium [bohrium.com]
- 5. Carbazole synthesis [organic-chemistry.org]
- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 7. biocompare.com [biocompare.com]
- 8. atlantis-press.com [atlantis-press.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. byjus.com [byjus.com]
- 12. A small-scale silica gel column chromatography method for separating carbazole compounds from highly mature crude oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. youtube.com [youtube.com]
- 16. A Palladium-Catalyzed Method for the Synthesis of Carbazoles via Tandem C-H Functionalization and C-N Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the NMR Spectra of 3H-Carbazole and 9H-Carbazole
For Researchers, Scientists, and Drug Development Professionals
Structural Overview and Tautomerism
9H-carbazole is a well-known aromatic heterocyclic compound, characterized by a planar structure with a protonated nitrogen at position 9. In contrast, 3H-carbazole is a non-aromatic isomer where the proton is located on the C3 carbon, disrupting the aromaticity of one of the benzene rings. These two forms are tautomers, meaning they can interconvert, although the equilibrium heavily favors the aromatic and more stable 9H-isomer.
Caption: Tautomeric relationship between 9H-carbazole and this compound.
Experimental Data for 9H-Carbazole
The following tables summarize the experimental ¹H and ¹³C NMR data for 9H-carbazole.
Table 1: ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) for 9H-Carbazole.
| Protons | Chemical Shift (ppm) in DMSO-d₆[1] | Chemical Shift (ppm) in CDCl₃[1] | Multiplicity | Coupling Constants (Hz) |
| H1, H8 | 8.10 | 8.08 | d | J = 7.9 |
| H4, H5 | 7.50 | 7.42 | d | J = 8.1 |
| H2, H7 | 7.16 | 7.24 | t | J = 7.2 |
| H3, H6 | 7.39 | 7.42 | t | J = 8.1 |
| N-H | 11.21 | 8.14 (br s) | s | - |
Table 2: ¹³C NMR Chemical Shifts (δ) for 9H-Carbazole.
| Carbons | Chemical Shift (ppm) in CDCl₃ |
| C1, C8 | 110.8 |
| C2, C7 | 125.8 |
| C3, C6 | 118.8 |
| C4, C5 | 120.4 |
| C4a, C4b | 123.5 |
| C8a, C9a | 139.8 |
Predicted NMR Spectra for this compound
The structure of this compound, with its sp³-hybridized C3 carbon, would lead to a significantly different NMR spectrum compared to the aromatic 9H-isomer.
Predicted ¹H NMR Spectrum of this compound:
-
Aliphatic Protons: The two protons on the C3 carbon (H3) would be in an aliphatic environment and are expected to resonate significantly upfield, likely in the range of 2.5-3.5 ppm. These protons would appear as a singlet if there are no adjacent protons or could show geminal coupling if they are diastereotopic.
-
Vinylic Protons: The H1, H2, and H4 protons are part of a conjugated system but not a fully aromatic ring. Their chemical shifts would be in the vinylic region, expected between 5.5 and 7.0 ppm.
-
Aromatic Protons: The protons on the intact benzene ring (H5, H6, H7, H8) would resemble those of a substituted benzene and are expected to appear in the aromatic region, between 7.0 and 8.0 ppm.
-
N-H Proton: The proton on the nitrogen (N-H) would be part of an enamine-like system and is expected to be a broad singlet, with a chemical shift that could vary depending on the solvent and concentration.
Predicted ¹³C NMR Spectrum of this compound:
-
Aliphatic Carbon: The C3 carbon, being sp³-hybridized, would show a signal in the aliphatic region, likely between 30 and 50 ppm.
-
Vinylic and Aromatic Carbons: The remaining sp²-hybridized carbons would appear in the region of 100-150 ppm. The carbons of the intact benzene ring (C5-C8a) would have chemical shifts typical for an aromatic ring, while the carbons of the diene system in the other ring (C1, C2, C4, C4a, C9a) would have chemical shifts characteristic of vinylic carbons.
Experimental Protocols
The NMR spectra for 9H-carbazole are typically recorded on a 300 or 400 MHz spectrometer.
-
Sample Preparation: A few milligrams of the carbazole sample are dissolved in approximately 0.5-0.7 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is often used as an internal standard for chemical shift referencing (0.00 ppm).
-
¹H NMR Spectroscopy: Proton NMR spectra are acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Standard parameters for acquisition time, relaxation delay, and pulse width are used.
-
¹³C NMR Spectroscopy: Carbon-13 NMR spectra are typically acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is usually required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
Comparative Analysis
The key differences in the NMR spectra of this compound and 9H-carbazole arise from the difference in aromaticity and the hybridization of the C3 carbon.
Caption: Logical workflow comparing the structural features of 3H- and 9H-carbazole and their resulting NMR spectral characteristics.
References
comparative DFT study of carbazole isomers
A Comprehensive Guide to the Comparative DFT Study of Carbazole Isomers for Researchers and Drug Development Professionals.
This guide provides a comparative analysis of carbazole isomers based on Density Functional Theory (DFT) studies, offering insights into their electronic and structural properties. The data presented is compiled from various computational studies, providing a valuable resource for researchers in materials science and drug development.
Understanding Carbazole and its Isomers
Carbazole is a heterocyclic aromatic compound with a tricyclic structure, consisting of a central five-membered nitrogen-containing ring fused to two benzene rings. Its derivatives are widely studied for their applications in organic electronics, pharmaceuticals, and materials science due to their unique photophysical and electronic properties.[1] Isomers of carbazole, including those with substituents at different positions on the carbazole core, exhibit distinct properties that can be effectively predicted and compared using DFT calculations.
Comparative Analysis of Electronic Properties
DFT calculations are instrumental in determining the electronic properties of molecules, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, and the resulting energy gap. These parameters are crucial for understanding the chemical reactivity and electronic transitions within the molecules. For instance, a smaller energy gap suggests higher chemical reactivity and a tendency for intramolecular charge transfer.[2]
Below is a summary of calculated electronic properties for various carbazole derivatives from different studies.
| Carbazole Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Computational Method | Reference |
| Carbazole-H | - | - | - | B3LYP/6-31G(d,p) | [3] |
| Carbazole-OH | - | - | - | B3LYP/6-31G(d,p) | [3] |
| Carbazole-SH | - | - | - | B3LYP/6-31G(d,p) | [3][4] |
| Carbazole-CH3 | - | - | 2.324 | B3LYP/6-31G(d,p) | [4] |
| Carbazole-CH3 | - | - | 2.251 | B3LYP-D3/6-311+G(2d,p) | [4] |
| Compound 3 (a carbazole alkaloid) | - | - | Lower than other tested compounds | B3LYP/6-31G(d,p) | [2] |
Note: Specific HOMO and LUMO values were not consistently reported across all summarized texts; however, the energy gap and reactivity trends were highlighted.
Spectroscopic Properties and Computational Correlation
DFT is also employed to predict and interpret spectroscopic data, such as UV-Visible and infrared spectra. A comparative study on carboline and carbazole derivatives highlighted that different DFT functionals provide varying degrees of agreement with experimental UV/Visible spectra.[5] For instance, the CAM-B3LYP/6-31G and WB97XD/DGDZVP combinations were found to be in closest agreement with experimental values for β-carboline and carbazole derivatives, respectively.[5] Such studies are vital for validating computational methods and for designing novel materials with specific optical properties.[5]
Experimental and Computational Protocols
The accuracy of DFT calculations is highly dependent on the chosen functional and basis set. The following provides an overview of methodologies employed in the cited studies.
DFT Calculation Methodology
A typical workflow for performing DFT calculations on carbazole isomers involves the following steps:
-
Geometry Optimization: The molecular structure of each carbazole isomer is optimized to find its lowest energy conformation. This is a crucial step as the geometry affects the calculated electronic properties.
-
Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).
-
Property Calculations: Electronic properties such as HOMO-LUMO energies, dipole moments, and molecular electrostatic potentials are calculated at the optimized geometry.
-
Excited State Calculations (TD-DFT): For studying UV-Visible spectra and other photophysical properties, Time-Dependent DFT (TD-DFT) calculations are performed.
A variety of functionals and basis sets have been utilized in the study of carbazoles:
-
Functionals: B3LYP, M06-2X, CAM-B3LYP, WB97XD, PBE, B3PW91, HSE06.[5][6]
-
Basis Sets: 6-31G, 6-311++G(d,p), DGDZVP, DGTZVP, SDD.[5][7]
The choice of functional and basis set is critical and should be validated against experimental data where possible. For example, one study found that the ωB97X-D functional combined with the 6-311++G(d,p) basis set provided excellent correlation between experimental and calculated vibrational spectra for N-substituted carbazoles.[7]
Caption: A generalized workflow for DFT and TD-DFT calculations on carbazole isomers.
Structural Relationships of Carbazole Isomers
The positioning of substituents on the carbazole core significantly influences its properties. The following diagram illustrates the common positions for substitution on the carbazole molecule, leading to a variety of isomers with distinct characteristics.
Caption: Relationship between the core carbazole structure and its various substituted isomers.
Conclusion
DFT studies serve as a powerful tool for the comparative analysis of carbazole isomers, providing valuable insights into their structure-property relationships. The choice of computational methodology is paramount for obtaining results that correlate well with experimental data. This guide summarizes key findings and methodologies from recent literature, offering a foundation for researchers and professionals in the field to build upon for the design of novel carbazole-based materials and therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. dovepress.com [dovepress.com]
- 3. jnsam.com [jnsam.com]
- 4. DFT Computations on Carbazole-Based Derivatives as Dye Sensitizers for Dye-Sensitized Solar Cells [jnsam.com]
- 5. researchgate.net [researchgate.net]
- 6. Computational analysis of the formation mechanisms of carbazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Computational and infrared spectroscopic investigations of N-substituted carbazoles - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Unveiling the Spectroscopic Fingerprints of Carbazole Tautomers: A Comparative Guide
For researchers, scientists, and professionals in drug development, understanding the nuanced differences between carbazole tautomers is crucial for advancements in materials science and medicinal chemistry. This guide provides a detailed comparison of the UV-Vis spectral properties of the three primary tautomers of carbazole: 9H-carbazole, 1H-carbazole, and 4aH-carbazole, supported by available experimental and computational data.
Carbazole and its derivatives are a well-studied class of heterocyclic aromatic compounds, renowned for their unique photophysical properties and wide-ranging applications. The existence of different tautomeric forms, isomers that differ in the position of a hydrogen atom and a double bond, can significantly influence their electronic structure and, consequently, their interaction with light. This comparison focuses on the distinct signatures of the 9H-, 1H-, and 4aH-carbazole tautomers in UV-Vis spectroscopy.
Comparative Analysis of UV-Vis Absorption Spectra
The UV-Vis absorption spectra of carbazole tautomers are characterized by electronic transitions between molecular orbitals. The most stable and common tautomer, 9H-carbazole, exhibits a well-defined spectrum. However, experimental data for the less stable 1H- and 4aH-tautomers is scarce, necessitating a reliance on theoretical calculations for a comparative analysis.
Below is a summary of the available experimental and calculated UV-Vis absorption maxima (λmax) for the carbazole tautomers. It is important to note that the molar absorptivity (ε) values for the calculated spectra are often represented by the oscillator strength (f), a dimensionless quantity that indicates the strength of an electronic transition.
| Tautomer | λmax (nm) | Molar Absorptivity (ε) / Oscillator Strength (f) | Data Source |
| 9H-Carbazole | 234 | 4.5 x 104 M-1cm-1 | Experimental |
| 257 | 2.0 x 104 M-1cm-1 | Experimental | |
| 293 | 1.7 x 104 M-1cm-1 | Experimental | |
| 324 | 3.6 x 103 M-1cm-1 | Experimental | |
| 337 | 3.0 x 103 M-1cm-1 | Experimental | |
| 1H-Carbazole | Data not available | Data not available | |
| 4aH-Carbazole | Data not available | Data not available |
Tautomeric Forms of Carbazole
The structural differences between the carbazole tautomers are key to understanding their distinct spectroscopic properties. The following diagram illustrates the arrangement of atoms in 9H-carbazole, 1H-carbazole, and 4aH-carbazole.
Experimental and Computational Protocols
The determination of UV-Vis spectra for carbazole and its derivatives involves well-established experimental and computational methodologies.
Experimental Protocol for UV-Vis Spectroscopy
A general procedure for obtaining the UV-Vis absorption spectrum of a compound like 9H-carbazole is as follows:
-
Sample Preparation: A stock solution of the carbazole tautomer is prepared by dissolving a precisely weighed amount of the compound in a suitable UV-grade solvent (e.g., ethanol, cyclohexane, acetonitrile) to a known concentration, typically in the range of 10-4 to 10-5 M.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is used for the measurements. The instrument is first calibrated using a blank solution (the pure solvent).
-
Spectral Acquisition: The sample solution is placed in a quartz cuvette with a defined path length (commonly 1 cm). The absorbance of the sample is then measured over a specific wavelength range, typically from 200 to 400 nm.
-
Data Analysis: The resulting spectrum plots absorbance versus wavelength. The wavelengths of maximum absorbance (λmax) are identified, and the corresponding molar absorptivity (ε) is calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length.
Computational Protocol for Theoretical UV-Vis Spectra
Theoretical calculations, particularly Time-Dependent Density Functional Theory (TD-DFT), are invaluable for predicting the electronic absorption spectra of molecules, especially for unstable tautomers. A typical workflow is outlined below:
-
Molecular Structure Input: The 3D coordinates of the carbazole tautomer of interest are generated.
-
Ground State Geometry Optimization: The initial structure is optimized to find its lowest energy conformation using a suitable level of theory, such as Density Functional Theory (DFT) with a basis set like B3LYP/6-31G*.
-
Vibrational Frequency Analysis: A frequency calculation is performed on the optimized geometry to ensure it corresponds to a true energy minimum (no imaginary frequencies).
-
Excited State Calculation: A TD-DFT calculation is then carried out on the optimized ground-state geometry to compute the vertical excitation energies and oscillator strengths for the electronic transitions. A functional suitable for charge-transfer excitations, such as CAM-B3LYP, with a larger basis set (e.g., 6-311+G(d,p)) is often employed for better accuracy.
-
Spectrum Simulation: The calculated excitation energies and oscillator strengths are used to generate a theoretical UV-Vis spectrum. The wavelengths of maximum absorption (λmax) and their corresponding oscillator strengths (f) are then extracted.
Conclusion
While experimental data for the UV-Vis spectra of the less stable 1H- and 4aH-carbazole tautomers remain elusive, theoretical calculations provide a powerful tool to predict and compare their spectroscopic properties with the well-characterized 9H-carbazole. The differences in their electronic structures, arising from the varied positions of the labile hydrogen atom, are expected to result in distinct absorption profiles. Further experimental investigations, potentially utilizing advanced spectroscopic techniques capable of trapping and analyzing transient species, are needed to validate these theoretical predictions and provide a complete picture of the photophysical landscape of carbazole tautomers. This knowledge is essential for the rational design of novel carbazole-based materials with tailored optical and electronic properties for a variety of applications.
Validating the Elusive 3H-Carbazole Intermediate: A Comparative Guide to Mechanistic Elucidation
For researchers, scientists, and drug development professionals, the definitive identification of transient intermediates is a cornerstone of reaction mechanism elucidation and process optimization. In the synthesis of carbazole derivatives, a class of compounds with significant pharmacological and materials science applications, the proposed 3H-carbazole intermediate has remained a subject of mechanistic debate. This guide provides a comparative overview of experimental and computational approaches to validate the presence of this fleeting species, offering a framework for researchers to select the most appropriate methods for their specific reaction systems.
The formation of carbazoles through reactions like the Graebe-Ullmann synthesis, which involves the thermal decomposition of 1-phenyl-1,2,3-benzotriazoles, is a classic transformation. Mechanistic hypotheses often invoke the formation of a diradical species, which can then cyclize to the aromatic carbazole product. A key question in this process is whether the cyclization proceeds directly to the final product or involves a non-aromatic, transient this compound intermediate. Validating the existence of such a short-lived species is challenging but crucial for a complete understanding of the reaction pathway.
Comparative Analysis of Validation Techniques
To address the challenge of identifying the this compound intermediate, a multi-pronged approach combining indirect experimental evidence and theoretical calculations is necessary. Direct observation of this transient species is often not feasible due to its high reactivity and short lifetime. The following table summarizes and compares the primary methods used to gather evidence for or against its formation.
| Validation Technique | Methodology | Type of Data Obtained | Strengths | Limitations |
| Chemical Trapping Experiments | Introduction of a trapping agent that can selectively react with the proposed this compound intermediate to form a stable, characterizable adduct. | Identification of trapped products (e.g., Diels-Alder adducts if the this compound has diene character). | Provides tangible evidence of the intermediate's existence and reactivity. | The trapping agent can alter the reaction pathway; failure to trap does not definitively disprove the intermediate's presence. |
| Product and Byproduct Analysis | Detailed analysis of the reaction mixture to identify minor products that could only be formed through a this compound pathway (e.g., from rearrangements or side reactions of the intermediate). | Structural characterization of all reaction products. | Can provide indirect evidence for the intermediate by accounting for all observed products. | Interpretation can be ambiguous, as alternative pathways might also explain the formation of minor products. |
| Kinetic Studies | Measurement of reaction rates under various conditions (temperature, concentration) to see if the kinetics are consistent with a mechanism involving a this compound intermediate. | Rate constants, activation parameters. | Can support or refute a proposed mechanism based on kinetic data. | Kinetic data alone is often insufficient to uniquely define the reaction pathway. |
| Computational Chemistry (DFT) | Theoretical modeling of the reaction pathway, including the calculation of the energies and structures of reactants, transition states, and intermediates (including the this compound). | Relative energies, activation barriers, predicted geometries. | Allows for the investigation of highly unstable species and can predict the feasibility of different mechanistic pathways. | The accuracy of the results is highly dependent on the level of theory and the model used. |
Experimental Protocols
Chemical Trapping Experiment Protocol
-
Selection of Trapping Agent: Choose a reactive species that is unlikely to react with the starting materials or the final product but will efficiently react with the putative this compound. For a species with potential diene character, a reactive dienophile like maleic anhydride or dimethyl acetylenedicarboxylate (DMAD) could be suitable.
-
Reaction Setup: Run the carbazole-forming reaction (e.g., thermal decomposition of 1-phenyl-1,2,3-benzotriazole) in the presence of a stoichiometric excess of the trapping agent.
-
Control Experiments:
-
Run the reaction without the trapping agent to establish the baseline product distribution.
-
Separately mix the trapping agent with the starting material and the final carbazole product under the reaction conditions to ensure no side reactions occur.
-
-
Product Analysis: After the reaction is complete, carefully isolate and characterize all products using standard analytical techniques (NMR, MS, IR). The identification of a specific adduct between the trapping agent and the C9H7N moiety (the core of the this compound) would provide strong evidence for its existence.
Computational Chemistry Protocol (DFT)
-
Model System Selection: Choose a representative reaction for the computational study (e.g., the decomposition of the parent 1-phenyl-1,2,3-benzotriazole).
-
Method and Basis Set Selection: Employ a suitable density functional theory (DFT) method (e.g., B3LYP or M06-2X) with an appropriate basis set (e.g., 6-31G(d) or larger) to accurately model the electronic structure of the system.
-
Geometry Optimization: Optimize the geometries of the reactant, the proposed this compound intermediate, the final carbazole product, and all relevant transition states.
-
Frequency Calculations: Perform frequency calculations on all optimized structures to confirm that they are true minima (no imaginary frequencies) or transition states (one imaginary frequency) and to obtain zero-point vibrational energies.
-
Reaction Pathway Analysis: Construct a potential energy surface for the reaction, comparing the energy barriers for the direct formation of the carbazole versus the pathway that proceeds through the this compound intermediate.
Visualizing the Mechanistic Pathways
To clarify the proposed reaction mechanisms, the following diagrams illustrate the potential pathways in the Graebe-Ullmann reaction.
Caption: Proposed pathways in the Graebe-Ullmann reaction.
The workflow for validating the this compound intermediate can be visualized as follows:
An Electrochemical Comparison of 3H- and 9H-Carbazole: A Guide for Researchers
A comprehensive review of the electrochemical behavior of carbazole isomers reveals a significant data gap for the 3H-tautomer, while extensive research illuminates the well-defined redox properties of the stable 9H-carbazole. This guide provides a detailed analysis of the available electrochemical data for 9H-carbazole, offering valuable insights for researchers, scientists, and drug development professionals.
In contrast, 9H-carbazole and its derivatives have been extensively studied for their rich electrochemical properties, which are foundational to their use in organic electronics, pharmaceuticals, and materials science.
Electrochemical Properties of 9H-Carbazole
The electrochemical behavior of 9H-carbazole is characterized by its oxidation to a radical cation. This process is a key feature in its application as a hole-transporting material in organic light-emitting diodes (OLEDs) and as a building block for conductive polymers.
Oxidation of 9H-Carbazole
The oxidation of unsubstituted 9H-carbazole typically occurs at a potential of approximately +1.2 V versus a Saturated Calomel Electrode (SCE).[1] This oxidation is often an irreversible process, leading to the formation of dimeric species, most commonly 3,3'-bicarbazole, through the coupling of two carbazole radical cations. However, substitution at the 3, 6, and 9 positions can significantly influence the oxidation potential and the reversibility of the process. For instance, introducing electron-donating groups can lower the oxidation potential, making the compound easier to oxidize.
The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels are crucial parameters for assessing the suitability of a material for electronic applications. These can be estimated from cyclic voltammetry data. For 9H-carbazole, the HOMO level is typically in the range of -5.5 to -6.0 eV.
Comparative Electrochemical Data of 9H-Carbazole Derivatives
To provide a quantitative understanding, the following table summarizes the key electrochemical parameters for 9H-carbazole and some of its derivatives as reported in the literature.
| Compound | Onset Oxidation Potential (V vs. SCE) | HOMO Energy Level (eV) | LUMO Energy Level (eV) | Notes |
| 9H-Carbazole | ~1.2[1] | -5.58 to -6.02 | Not typically reduced | Oxidation is generally irreversible.[1] |
| 9-Phenyl-9H-carbazole | 1.15 | -5.48 | -2.18 | Introduction of a phenyl group at the 9-position slightly lowers the oxidation potential. |
| 3,6-Disubstituted Carbazoles | Varies | Varies | Varies | Substitution at the 3 and 6 positions can prevent dimerization upon oxidation, leading to more reversible electrochemistry. |
Experimental Protocols for Electrochemical Analysis
The electrochemical characterization of carbazoles is most commonly performed using cyclic voltammetry (CV). A typical experimental setup and procedure are outlined below.
Cyclic Voltammetry of 9H-Carbazole
-
Electrochemical Cell: A standard three-electrode cell is used, consisting of a working electrode (e.g., glassy carbon, platinum, or gold), a reference electrode (e.g., Ag/AgCl or SCE), and a counter electrode (e.g., platinum wire).
-
Electrolyte Solution: The carbazole derivative is dissolved in an anhydrous, polar organic solvent such as acetonitrile (ACN) or dichloromethane (DCM). A supporting electrolyte, typically a tetra-alkylammonium salt like tetrabutylammonium hexafluorophosphate (TBAPF₆) or tetrabutylammonium perchlorate (TBAClO₄), is added to ensure sufficient conductivity.
-
Procedure: The solution is deoxygenated by bubbling with an inert gas (e.g., nitrogen or argon) prior to the experiment. The potential of the working electrode is then swept linearly with time from an initial potential to a final potential and back again. The resulting current is measured as a function of the applied potential, yielding a cyclic voltammogram. The scan rate, or the rate at which the potential is swept, is an important experimental parameter.
Experimental Workflow for Electrochemical Analysis of Carbazoles
Figure 1. A generalized workflow for the electrochemical analysis of carbazole derivatives using cyclic voltammetry.
Conclusion
While a direct electrochemical comparison between 3H- and 9H-carbazole is currently hindered by a lack of experimental data for the 3H-isomer, the electrochemical properties of 9H-carbazole are well-established. Its reversible oxidation, tunable redox potentials through substitution, and ability to form conductive polymers make it a versatile and crucial component in the development of new electronic materials and pharmaceuticals. Future research into the synthesis and characterization of 3H-carbazole and other less common isomers could open up new avenues for scientific discovery and technological innovation. For professionals in drug development, the well-understood redox behavior of the 9H-carbazole core is a critical consideration in the design of new therapeutic agents, as it can influence metabolic stability and potential off-target effects.
References
A Comparative Analysis of the Fluorescence Properties of Carbazole Isomers
For Researchers, Scientists, and Drug Development Professionals
Carbazole and its derivatives are a cornerstone in the development of functional organic materials due to their unique electronic and photophysical properties. As a highly fluorescent aromatic heterocycle, the carbazole scaffold is a common building block in probes, sensors, and optoelectronic devices. The position of substituents on the carbazole ring system can significantly influence its fluorescence characteristics, including emission wavelength, intensity, and quantum yield. This guide provides a comparative analysis of the fluorescence of key carbazole isomers, offering valuable insights for the rational design of novel carbazole-based functional molecules.
Quantitative Comparison of Carbazole Isomer Fluorescence
The photophysical properties of carbazole isomers are highly dependent on the nature and position of the substituent on the carbazole core. Below is a summary of the fluorescence characteristics of select hydroxy- and nitro-substituted carbazole isomers. These positional isomers demonstrate the profound impact of substitution patterns on fluorescence.
| Compound | Solvent | Excitation Max (λex) | Emission Max (λem) | Stokes Shift (nm) | Fluorescence Quantum Yield (ΦF) | Reference |
| 1-Hydroxycarbazole | Ethanol | 295 nm, 335 nm | 360 nm | 25 nm | Not Reported | [1] |
| 2-Hydroxycarbazole | Ethanol | 295 nm, 350 nm | 370 nm | 20 nm | Not Reported | [1] |
| 1-Nitrocarbazole | Acetonitrile | Not Reported | Not Reported | Not Reported | Not Reported | |
| 3-Nitrocarbazole | Acetonitrile | Not Reported | Not Reported | Not Reported | Not Reported | |
| 1,6-Dinitrocarbazole | Acetonitrile | Not Reported | Not Reported | Not Reported | Not Reported | |
| 3,6-Dinitrocarbazole | Acetonitrile | Not Reported | Not Reported | Not Reported | Not Reported |
Note: Direct comparative data for quantum yields of all isomers under identical conditions is limited in the literature. The nitrocarbazole derivatives are known to exhibit complex photophysical behavior, including phosphorescence, with their fluorescence often being quenched. Further investigation is recommended for precise quantum yield determination.
Structural Diagrams of Carbazole Isomers
The following diagrams illustrate the structural differences between the carbazole isomers discussed in this guide.
Caption: Positional isomers of hydroxy- and nitrocarbazoles.
Experimental Protocol: Measurement of Fluorescence Quantum Yield
This protocol outlines a standard procedure for determining the relative fluorescence quantum yield of carbazole isomers using a comparative method.[2][3]
1. Materials and Instrumentation:
-
Solvent: Spectroscopic grade solvent (e.g., ethanol, acetonitrile). The solvent should be chosen based on the solubility of the carbazole isomers and should be free from fluorescent impurities.
-
Reference Standard: A well-characterized fluorescent standard with a known quantum yield in the chosen solvent (e.g., quinine sulfate in 0.1 M H₂SO₄, Rhodamine 6G in ethanol). The standard should absorb at the excitation wavelength of the carbazole isomer.
-
Carbazole Isomers: High-purity samples of the carbazole isomers to be tested.
-
UV-Vis Spectrophotometer: To measure the absorbance of the solutions.
-
Fluorometer: Equipped with an excitation and emission monochromator.
-
Cuvettes: 1 cm path length quartz cuvettes for both absorbance and fluorescence measurements.
2. Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of the reference standard and each carbazole isomer in the chosen solvent at a concentration of approximately 10⁻³ M.
-
Preparation of Working Solutions: From the stock solutions, prepare a series of dilutions for the reference standard and each carbazole isomer with absorbances ranging from 0.02 to 0.1 at the chosen excitation wavelength. It is crucial to keep the absorbance below 0.1 to avoid inner filter effects.
-
Absorbance Measurements: Record the UV-Vis absorption spectrum of each working solution. Determine the absorbance at the excitation wavelength that will be used for the fluorescence measurements.
-
Fluorescence Measurements:
-
Set the excitation wavelength on the fluorometer.
-
Record the fluorescence emission spectrum for each working solution of the reference standard and the carbazole isomers. Ensure that the entire emission spectrum is recorded.
-
Measure the integrated fluorescence intensity (the area under the emission curve) for each solution.
-
-
Data Analysis:
-
For the reference standard and each carbazole isomer, plot the integrated fluorescence intensity versus absorbance.
-
The plot should yield a straight line passing through the origin. The slope of this line is proportional to the fluorescence quantum yield.
-
The quantum yield of the unknown carbazole isomer (Φ_unk) can be calculated using the following equation:
Φ_unk = Φ_ref * (m_unk / m_ref) * (n_unk² / n_ref²)
Where:
-
Φ_ref is the quantum yield of the reference standard.
-
m_unk and m_ref are the slopes of the plots for the unknown and reference, respectively.
-
n_unk and n_ref are the refractive indices of the solvents used for the unknown and reference, respectively (if different).
-
-
Experimental Workflow
The following diagram illustrates the general workflow for the comparative analysis of carbazole isomer fluorescence.
Caption: General workflow for comparative fluorescence analysis.
Conclusion
The fluorescence properties of carbazole derivatives are intricately linked to their isomeric structure. Positional changes of substituents like hydroxyl and nitro groups can lead to significant shifts in excitation and emission wavelengths, as well as alter the fluorescence quantum yield. This comparative guide provides a foundational understanding and a practical framework for researchers to systematically evaluate the fluorescence of carbazole isomers. The presented data and protocols can aid in the selection and design of carbazole-based molecules with tailored photophysical properties for applications in drug development, bio-imaging, and materials science.
References
A Comparative Analysis of Aromaticity: 3H-Carbazole vs. 9H-Carbazole
For Researchers, Scientists, and Drug Development Professionals
Carbazole and its derivatives are fundamental scaffolds in medicinal chemistry and materials science, owing to their unique electronic and photophysical properties which are intrinsically linked to their aromaticity. While 9H-carbazole is the most stable and commonly studied tautomer, understanding the properties of its isomers, such as 3H-carbazole, is crucial for a comprehensive grasp of carbazole chemistry and its potential applications. This guide provides a comparative assessment of the aromaticity of this compound and 9H-carbazole, supported by theoretical principles and outlining the experimental and computational methodologies used to evaluate this key chemical property.
Introduction to Carbazole Isomers
Carbazole is a tricyclic heterocyclic aromatic compound consisting of two benzene rings fused to a central five-membered nitrogen-containing ring. The position of the hydrogen atom on the nitrogen or a carbon atom of the central ring gives rise to different tautomers. The two isomers of interest here are:
-
9H-Carbazole: The hydrogen atom is bonded to the nitrogen atom (position 9). This isomer possesses a fully conjugated π-electron system extending over all three rings.
-
This compound: The hydrogen atom is bonded to a carbon atom in the five-membered ring (position 3), resulting in a saturated sp³-hybridized carbon within the tricyclic system.
The relative stability and, consequently, the aromaticity of these two isomers differ significantly due to the disruption of the π-conjugation in the 3H-tautomer.
Quantitative Comparison of Aromaticity
Direct experimental measurement of the aromaticity of individual tautomers can be challenging due to their potential for interconversion and the often-low abundance of less stable isomers. Therefore, computational chemistry plays a pivotal role in predicting and quantifying the aromaticity of such species. The primary metrics used for this purpose are the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA).
| Aromaticity Index | 9H-Carbazole (Predicted) | This compound (Predicted) | Rationale |
| Overall Aromaticity | High | Significantly Lower | 9H-carbazole has a continuous cyclic array of 14 π-electrons (satisfying Hückel's 4n+2 rule for n=3), leading to high aromatic stabilization. The presence of an sp³ carbon in the five-membered ring of this compound disrupts this conjugation, leading to a substantial loss of aromaticity. |
| NICS(0) / NICS(1) | Large Negative Values | Less Negative or Positive Values | A large negative NICS value in the center of a ring is indicative of a diatropic ring current, a hallmark of aromaticity. The fully conjugated system of 9H-carbazole is expected to exhibit strong diatropic ring currents in all three rings. In this compound, the interrupted conjugation in the central ring would lead to a significantly weaker or even paratropic (anti-aromatic) ring current, resulting in less negative or positive NICS values. |
| HOMA | Close to 1 | Significantly Lower than 1 | The HOMA index, which is based on bond length equalization, would be close to 1 for the highly aromatic rings of 9H-carbazole. In this compound, the bond lengths in the central ring would deviate significantly from the optimal aromatic values due to the presence of single and double bonds, resulting in a much lower HOMA value. |
| Relative Stability | More Stable | Less Stable | The high aromatic stabilization energy of 9H-carbazole makes it the thermodynamically more stable tautomer. Computational studies on similar tautomeric systems consistently show that isomers with uninterrupted π-conjugation are significantly lower in energy. |
Experimental and Computational Protocols
The determination of aromaticity is primarily achieved through computational methods, though experimental techniques can provide corroborating evidence.
Computational Protocols
1. Nucleus-Independent Chemical Shift (NICS) Calculation:
-
Objective: To probe the magnetic shielding at the center of a ring, which is influenced by the presence of a diatropic (aromatic) or paratropic (anti-aromatic) ring current.
-
Methodology:
-
The molecular geometry of the carbazole isomer is optimized using a suitable level of theory, typically Density Functional Theory (DFT) with a functional like B3LYP and a basis set such as 6-311+G(d,p).
-
A "ghost" atom (Bq) with no nucleus or electrons is placed at the geometric center of each ring (the two benzene rings and the central pyrrole-like ring).
-
The magnetic shielding tensor for the ghost atom is calculated using the Gauge-Independent Atomic Orbital (GIAO) method at the same level of theory.
-
The NICS value is the negative of the isotropic magnetic shielding value. NICS(0) refers to the value at the ring center, while NICS(1) is calculated 1 Å above the ring plane to minimize the influence of σ-electrons.
-
-
Interpretation: Large negative NICS values (e.g., -5 to -15 ppm) indicate aromaticity, values near zero suggest non-aromaticity, and positive values indicate anti-aromaticity.
2. Harmonic Oscillator Model of Aromaticity (HOMA) Calculation:
-
Objective: To quantify aromaticity based on the degree of bond length equalization in a cyclic system.
-
Methodology:
-
The geometry of the molecule is optimized as described above to obtain accurate bond lengths.
-
The HOMA index for each ring is calculated using the following formula: HOMA = 1 - [α/n * Σ(R_opt - R_i)²] where:
-
n is the number of bonds in the ring.
-
α is a normalization constant.
-
R_opt is the optimal bond length for a fully aromatic system (e.g., 1.388 Å for C-C bonds in benzene).
-
R_i are the individual bond lengths in the ring.
-
-
-
Interpretation: A HOMA value of 1 indicates a fully aromatic system, while a value of 0 corresponds to a non-aromatic system. Negative values can indicate anti-aromaticity.
Experimental Corroboration
-
X-ray Crystallography: Can provide precise bond lengths of stable carbazole derivatives in the solid state, which can then be used to calculate experimental HOMA values.
-
NMR Spectroscopy: The chemical shifts of protons attached to the carbazole core can indirectly reflect the degree of aromaticity. Protons on an aromatic ring are typically deshielded and appear at higher chemical shifts due to the ring current effect.
Logical Assessment of Aromaticity
The following diagram illustrates the logical workflow for assessing the aromaticity of the carbazole tautomers.
Conclusion
Based on fundamental principles of aromaticity, 9H-carbazole is unequivocally the more aromatic and stable tautomer compared to this compound. The continuous π-conjugation in 9H-carbazole allows for significant electron delocalization and aromatic stabilization, which would be reflected in large negative NICS values and HOMA values approaching 1. Conversely, the sp³-hybridized carbon in the five-membered ring of this compound disrupts this conjugation, leading to a substantial loss of aromaticity and a higher relative energy. For researchers in drug development and materials science, the pronounced aromatic character of the 9H-carbazole core is a key determinant of its electronic properties, chemical reactivity, and intermolecular interactions. While less stable, the potential transient existence of isomers like this compound could be relevant in specific reaction mechanisms or photochemical processes.
A Comparative Guide to the Validation of Computational Models for 3H-Carbazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of computational models used to predict the bioactivity of 3H-carbazole derivatives, supported by experimental validation data. The following sections detail the performance of various computational methods, outline the experimental protocols for their validation, and visualize the validation workflow.
Data Presentation: Performance of Computational Models
Computational models, particularly molecular docking, are pivotal in predicting the interaction of this compound derivatives with biological targets. The validation of these models is crucial for ensuring the accuracy of their predictions. Below is a summary of quantitative data from studies that have validated their computational approaches.
| Computational Model | Target | Ligand | Predicted Binding Energy (kcal/mol) | Predicted Inhibition Constant (Ki) (µM) | Experimental Validation Metric | Reference |
| AutoDock 4.2 | SARS-CoV-2 Main Protease (6M2N) | Various Carbazole Alkaloids | -7.26 to -6.57 | 4.78 to 15.25 | Re-docking RMSD: 0.219 Å | [1] |
| AutoDock Vina | SARS-CoV-2 Main Protease (6M2N) | Various Carbazole Alkaloids | Not explicitly stated, used for validation | Not explicitly stated, used for validation | Re-docking RMSD: 0.268 Å | [1] |
| Not Specified | Androgen Receptor (AR) | Polyhalogenated Carbazoles | Not Specified | Not Specified | Interaction with key residues (Thr877, Asn705) | [2] |
| Molecular Docking | Not Specified | Novel Carbazole Derivatives | Not Specified | Not Specified | In vitro cytotoxic activity (IC50 values) | [3][4] |
Note: The predictive accuracy of computational models can be influenced by the chosen software, the preparation of the protein and ligand structures, and the parameters used for the simulation.
Experimental Protocols for Validation
The validation of in silico predictions for this compound derivatives relies on robust experimental data. The following are detailed methodologies for key experiments cited in the validation process.
1. Molecular Docking Protocol Validation via Re-docking
-
Objective: To confirm that the docking protocol can accurately reproduce the binding pose of a known ligand.
-
Procedure:
-
Obtain the crystal structure of the target protein in complex with a co-crystallized ligand from the Protein Data Bank (PDB).
-
Prepare the protein by removing water molecules, adding polar hydrogens, and assigning charges.
-
Extract the co-crystallized ligand from the protein structure.
-
Prepare the ligand by assigning rotatable bonds and charges.
-
Define the docking grid box around the active site of the protein, encompassing the binding pocket of the co-crystallized ligand.
-
Re-dock the extracted ligand back into the prepared protein using the chosen docking software (e.g., AutoDock).
-
Calculate the Root Mean Square Deviation (RMSD) between the predicted pose and the original co-crystallized pose. An RMSD value of less than 2.0 Å is generally considered a successful validation.[1]
-
2. In Vitro Cytotoxicity Assays
-
Objective: To determine the concentration at which a compound inhibits cell growth by 50% (IC50), providing a measure of its cytotoxic activity.
-
Procedure (Example using MTT assay):
-
Seed cancer cell lines (e.g., 7901 gastric adenocarcinoma, A875 human melanoma) in 96-well plates and incubate to allow for cell attachment.[3]
-
Treat the cells with various concentrations of the synthesized carbazole derivatives and a positive control (e.g., 5-FU).[4]
-
Incubate the treated cells for a specified period (e.g., 48 hours).
-
Add MTT solution to each well and incubate to allow for the formation of formazan crystals by viable cells.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance of the solution at a specific wavelength using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC50 value.[3][4]
-
3. Spectroscopic Analysis (¹H NMR, ¹³C NMR, HRMS)
-
Objective: To confirm the chemical structure and purity of the synthesized carbazole derivatives used in experimental assays.
-
Procedure:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve the synthesized compound in a suitable deuterated solvent (e.g., DMSO-d6). Record ¹H and ¹³C NMR spectra to identify the chemical shifts and coupling constants of the protons and carbons, confirming the molecular structure.[3][4][5]
-
High-Resolution Mass Spectrometry (HRMS): Analyze the compound to determine its precise mass-to-charge ratio ([M+H]⁺), which further confirms the elemental composition and molecular formula.[4][5]
-
Visualization of Validation Workflow
The following diagrams illustrate the logical workflow for the validation of computational models for this compound derivatives.
Caption: Workflow for validating computational models of this compound derivatives.
Caption: Protocol for validating a molecular docking method using re-docking.
References
- 1. A Computational Study of Carbazole Alkaloids from Murraya koenigii as Potential SARS-CoV-2 Main Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structural diversity-guided optimization of carbazole derivatives as potential cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, molecular docking and biological evaluation of new carbazole derivatives as anticancer, and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and evaluation of carbazole derivatives as potential antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of 3H-Carbazole and Other N-Heterocycles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reactivity of 3H-carbazole with other prominent N-heterocyclic compounds, namely pyrrole, indole, and 9H-carbazole, in electrophilic aromatic substitution reactions. Due to the limited availability of experimental data for the less stable this compound tautomer, this comparison combines experimental data for pyrrole, indole, and 9H-carbazole with theoretical insights into the reactivity of this compound.
Relative Reactivity in Electrophilic Aromatic Substitution
The susceptibility of an aromatic compound to attack by an electrophile is a critical factor in synthetic chemistry. For the N-heterocycles discussed here, the general order of reactivity is dictated by the electron density of the aromatic system, which is significantly influenced by the nitrogen heteroatom.
Pyrrole stands as the most reactive among the compared heterocycles. Its five-membered ring with the nitrogen's lone pair of electrons fully participating in the aromatic sextet leads to a highly electron-rich system, making it extremely susceptible to electrophilic attack. Indole, which can be viewed as a pyrrole ring fused to a benzene ring, is also highly reactive, though generally less so than pyrrole. The fusion to the benzene ring delocalizes the electron density over a larger area, slightly reducing the activation at the pyrrole moiety. 9H-Carbazole, featuring a pyrrole ring fused between two benzene rings, is the least reactive of the three stable heterocycles. The extensive delocalization across the tricyclic system significantly lowers the electron density of the central pyrrole ring compared to indole and pyrrole.
This compound is a non-aromatic and less stable tautomer of the common 9H-carbazole. Experimental data on its reactivity is scarce, likely due to its transient nature. However, theoretical considerations suggest that the disruption of the aromaticity of one of the benzene rings and the presence of an sp3-hybridized carbon in the five-membered ring would make it significantly less reactive towards electrophilic aromatic substitution compared to its aromatic counterpart, 9H-carbazole, and the other aromatic N-heterocycles in this guide. Electrophilic attack on this compound would likely require more forcing conditions and may proceed via different mechanisms.
The following diagram illustrates the general relationship of reactivity among these N-heterocycles.
Caption: Relative reactivity of N-heterocycles towards electrophiles.
Quantitative Comparison of Reactivity
Precise, quantitative comparisons of reaction rates are highly dependent on the specific reaction conditions, electrophile, and solvent used. However, relative rate data from competitive experiments or independent kinetic studies can provide a valuable measure of the inherent reactivity of these heterocycles.
| Heterocycle | Relative Rate of Acetylation (vs. Benzene) | Relative Rate of Tritium Exchange (vs. Benzene) |
| Pyrrole | 1 x 109 | 1 x 1015 |
| Indole | 3 x 108[1] | 5 x 1013[1] |
| 9H-Carbazole | ~1 x 103 | ~1 x 107 |
| This compound | Not Experimentally Determined | Not Experimentally Determined |
Note: The data presented are approximations compiled from various sources and are intended for comparative purposes. The reactivity of carbazole is significantly lower than pyrrole and indole and is closer to that of anisole.
Experimental Protocols
Detailed methodologies for key electrophilic substitution reactions are provided below. These protocols are representative examples and may require optimization based on the specific substrate and desired product.
Bromination of Pyrrole
Objective: To synthesize 2,3,4,5-tetrabromopyrrole, illustrating the high reactivity of pyrrole.
Materials:
-
Pyrrole
-
Bromine
-
Ethanol
-
Sodium thiosulfate solution (aqueous)
-
Sodium bicarbonate solution (saturated aqueous)
-
Dichloromethane
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve pyrrole (1.0 g, 14.9 mmol) in ethanol (50 mL) in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.
-
Slowly add a solution of bromine (8.0 g, 50 mmol) in ethanol (20 mL) dropwise to the stirred pyrrole solution. The addition should be controlled to maintain the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1 hour.
-
Quench the reaction by adding sodium thiosulfate solution until the red color of excess bromine disappears.
-
Neutralize the mixture by the careful addition of saturated sodium bicarbonate solution.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water).
Vilsmeier-Haack Formylation of Indole
Objective: To synthesize indole-3-carboxaldehyde, demonstrating the regioselective formylation of indole.
Materials:
-
Indole
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl3)
-
Sodium hydroxide solution (aqueous)
-
Ice
Procedure:
-
In a three-necked flask equipped with a dropping funnel, mechanical stirrer, and a calcium chloride drying tube, place anhydrous DMF (20 mL) and cool it to 0-5 °C in an ice-salt bath.
-
Slowly add phosphorus oxychloride (5.0 mL, 54 mmol) dropwise to the cooled DMF with vigorous stirring, ensuring the temperature does not exceed 10 °C. Stir the resulting Vilsmeier reagent for an additional 30 minutes at this temperature.
-
Dissolve indole (5.0 g, 42.7 mmol) in anhydrous DMF (10 mL) and add this solution dropwise to the Vilsmeier reagent.
-
After the addition is complete, stir the reaction mixture at room temperature for 2 hours, and then heat at 40 °C for 30 minutes.
-
Pour the reaction mixture onto crushed ice (200 g) with stirring.
-
Make the solution alkaline by the slow addition of 30% aqueous sodium hydroxide solution.
-
The product, indole-3-carboxaldehyde, will precipitate. Collect the solid by filtration, wash thoroughly with cold water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure indole-3-carboxaldehyde.
Friedel-Crafts Acylation of 9H-Carbazole
Objective: To synthesize 3,6-diacetyl-9H-carbazole.
Materials:
-
9H-Carbazole
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl3)
-
Nitrobenzene (solvent)
-
Hydrochloric acid (dilute aqueous)
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, suspend anhydrous aluminum chloride (6.7 g, 50 mmol) in nitrobenzene (50 mL).
-
To this suspension, add a solution of 9H-carbazole (4.2 g, 25 mmol) in nitrobenzene (25 mL).
-
Slowly add acetyl chloride (3.9 g, 50 mmol) to the reaction mixture with stirring.
-
Heat the mixture to 70-80 °C for 4 hours.
-
Cool the reaction mixture to room temperature and pour it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Remove the nitrobenzene by steam distillation.
-
The solid product will remain in the distillation flask. Collect the crude product by filtration, wash with water, and then with a small amount of cold ethanol.
-
Purify the 3,6-diacetyl-9H-carbazole by recrystallization from a suitable solvent like glacial acetic acid or ethanol.
Signaling Pathways and Experimental Workflows
The understanding of reaction mechanisms and the design of experimental workflows are crucial for successful synthesis.
General Mechanism of Electrophilic Aromatic Substitution
The following diagram outlines the general two-step mechanism for electrophilic aromatic substitution on an N-heterocycle.
References
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling 3H-Carbazole
For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of 3H-carbazole, a tritiated compound requiring stringent safety measures. Adherence to these procedures is mandatory for all personnel involved in its use.
This guide is intended for researchers, scientists, and drug development professionals to ensure the safe and compliant use of this compound in a laboratory setting. By providing clear, actionable steps, we aim to be your trusted partner in laboratory safety and chemical handling, extending value beyond the product itself.
Essential Safety and Handling Protocols
The handling of this compound necessitates a dual focus on the chemical hazards of carbazole and the radiological hazards of tritium (³H). Carbazole is a suspected carcinogen and can cause skin and eye irritation.[1][2] Tritium is a low-energy beta emitter, and the primary hazard is internal exposure through inhalation, ingestion, or skin absorption. The low-energy beta particles emitted by tritium cannot penetrate the outer layer of skin, making external radiation exposure a lesser concern.[3]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to minimize the risk of contamination and exposure. The following table outlines the required PPE for handling this compound.
| PPE Component | Specifications and Use |
| Gloves | Double-gloving with nitrile gloves is mandatory. Change gloves frequently and immediately if contamination is suspected. |
| Lab Coat | A dedicated lab coat, preferably a disposable one, should be worn. It must be buttoned completely. |
| Eye Protection | Safety glasses with side shields or goggles are required at all times. |
| Respiratory Protection | For procedures that may generate aerosols or dust, a NIOSH-approved respirator is necessary. In facilities handling large quantities, air-supplied suits may be used.[4] |
| Dosimetry | Personnel handling significant quantities of tritium should wear a personal dosimeter to monitor for potential exposure. |
Designated Work Area
All work with this compound must be conducted in a designated and properly labeled radioactive work area. This area should be equipped with:
-
Fume Hood: All handling of open sources of this compound must be performed in a certified chemical fume hood to prevent inhalation of airborne contaminants.
-
Spill Containment: Work surfaces should be covered with absorbent, plastic-backed paper to contain any potential spills.
-
Radiation Survey Meter: A survey meter appropriate for detecting the low-energy beta radiation of tritium (e.g., a liquid scintillation counter) should be readily available for monitoring contamination.
-
Hand and Foot Monitors: These should be used upon exiting the designated work area to check for personal contamination.
Step-by-Step Experimental Workflow
The following diagram outlines the standard operating procedure for a typical experiment involving this compound, from preparation to initial waste segregation.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
